Anti-inflammatory agent 10
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C17H13BrN4O3S2 |
|---|---|
Molekulargewicht |
465.3 g/mol |
IUPAC-Name |
N'-(4-bromophenyl)sulfonyl-1-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carbohydrazide |
InChI |
InChI=1S/C17H13BrN4O3S2/c1-10-15(26-17-19-13-4-2-3-5-14(13)22(10)17)16(23)20-21-27(24,25)12-8-6-11(18)7-9-12/h2-9,21H,1H3,(H,20,23) |
InChI-Schlüssel |
QGDPMAXMAXDHTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)C(=O)NNS(=O)(=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Anakinra in Sterile Inflammation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Anakinra is a recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra).[1][2] It serves as a potent and specific inhibitor of interleukin-1 (IL-1) signaling, a critical pathway in the pathogenesis of numerous sterile inflammatory diseases. Sterile inflammation, characterized by an inflammatory response in the absence of infection, is often driven by the activation of the innate immune system and the subsequent release of pro-inflammatory cytokines, with IL-1 playing a central role.[3] This guide provides an in-depth examination of Anakinra's mechanism of action, supported by quantitative pharmacological data, detailed experimental protocols for assessing its activity, and visual diagrams of the molecular pathways and experimental workflows involved.
Core Mechanism of Action: Competitive Inhibition of the IL-1 Receptor
The fundamental mechanism of Anakinra is its function as a competitive antagonist at the Interleukin-1 Receptor, Type I (IL-1R1).[1][4] IL-1R1 is the signaling receptor for both major forms of IL-1: IL-1α and IL-1β.[4] In sterile inflammatory conditions, endogenous danger signals—such as monosodium urate crystals in gout or other cellular stress signals—trigger the assembly of intracellular protein complexes known as inflammasomes (e.g., NLRP3).[5][6] Inflammasome activation leads to the cleavage of pro-caspase-1 into its active form, which then cleaves pro-IL-1β into the mature, biologically active IL-1β, a potent pyrogen and inflammatory mediator.[4]
Anakinra, which is structurally homologous to the endogenous IL-1Ra, binds with high affinity to IL-1R1 but fails to recruit the co-receptor, IL-1 Receptor Accessory Protein (IL-1RAcP).[1][4] This recruitment is an essential step for signal transduction. By occupying the receptor binding site, Anakinra physically prevents IL-1α and IL-1β from engaging IL-1R1, thereby abrogating all downstream signaling events.[3][7]
Downstream Signaling Pathway Blockade
The binding of IL-1 to IL-1R1 initiates a signaling cascade that culminates in the activation of key transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), via the Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9][10]
The sequence of events blocked by Anakinra is as follows:
-
Complex Formation: Anakinra prevents the formation of the heterotrimeric complex consisting of IL-1, IL-1R1, and IL-1RAcP.[4]
-
Adaptor Recruitment: This blockade inhibits the recruitment of the intracellular adaptor protein Myeloid Differentiation primary response 88 (MyD88) to the Toll/Interleukin-1 Receptor (TIR) domain of the receptor complex.[4]
-
Kinase Activation: Consequently, the downstream Interleukin-1 Receptor-Associated Kinases (IRAKs), particularly IRAK4 and IRAK1, are not recruited and phosphorylated.[10]
-
Signal Propagation: The signal is therefore not relayed to TNF Receptor-Associated Factor 6 (TRAF6), which is critical for activating TAK1 (TGF-β-activated kinase 1).[11]
-
Transcription Factor Inhibition: The inactivation of this cascade prevents the phosphorylation and degradation of the inhibitor of κB (IκB), thus sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.[6][12] Simultaneously, the MAPK pathways (p38, JNK, ERK) are not activated, which prevents the activation of the AP-1 transcription factor.[9][13]
By inhibiting these terminal pathways, Anakinra effectively suppresses the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines (e.g., IL-6, TNF-α), chemokines, and matrix metalloproteinases.[12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A Randomized, Phase II Study Evaluating the Efficacy and Safety of Anakinra in the Treatment of Gout Flares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Use of IL-1 Receptor Antagonist (Anakinra) in Idiopathic Recurrent Pericarditis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anakinra Therapy for Non-cancer Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of anakinra in gouty arthritis: a retrospective study of 40 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IL-1 receptor antagonism reveals a yin-yang relationship between NFκB and interferon signaling in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. The Structural Pathway of Interleukin 1 (IL-1) Initiated Signaling Reveals Mechanisms of Oncogenic Mutations and SNPs in Inflammation and Cancer | PLOS Computational Biology [journals.plos.org]
- 10. The Structural Pathway of Interleukin 1 (IL-1) Initiated Signaling Reveals Mechanisms of Oncogenic Mutations and SNPs in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Role of Anakinra in Autoinflammatory Syndromes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autoinflammatory syndromes are a group of disorders characterized by recurrent or persistent inflammation, driven by dysregulation of the innate immune system. A key mediator in the pathogenesis of many of these syndromes is the pro-inflammatory cytokine Interleukin-1 (IL-1). Anakinra, a recombinant human IL-1 receptor antagonist (IL-1Ra), has emerged as a cornerstone therapy for a significant number of these conditions. By competitively inhibiting the binding of both IL-1α and IL-1β to the IL-1 receptor type 1 (IL-1R1), Anakinra effectively dampens the inflammatory cascade. This in-depth technical guide provides a comprehensive overview of the mechanism of action of Anakinra, its clinical application and efficacy in various autoinflammatory syndromes, detailed experimental protocols for assessing its biological effects, and a summary of key clinical trial data.
Introduction: The Rise of IL-1 Blockade in Autoinflammation
Autoinflammatory diseases, while individually rare, collectively represent a significant burden of chronic, systemic inflammation. Unlike autoimmune diseases, they are not primarily driven by the adaptive immune system (T and B cells) but rather by an overactivation of innate immune pathways. The discovery of the central role of IL-1 in driving the inflammatory phenotype of many of these disorders revolutionized their treatment.
Anakinra was the first IL-1 targeting biologic to be widely used in this context. Its efficacy in conditions like Cryopyrin-Associated Periodic Syndromes (CAPS) provided definitive proof of the IL-1-driven nature of these diseases and paved the way for the development of other IL-1 inhibitors. This guide will delve into the scientific underpinnings of Anakinra's therapeutic action and its practical application in a research and clinical setting.
Mechanism of Action of Anakinra
Anakinra is a recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra). Its mechanism of action is a direct and competitive inhibition of the IL-1 receptor type I (IL-1RI).
-
Competitive Binding: IL-1α and IL-1β are potent pro-inflammatory cytokines that exert their effects by binding to IL-1R1. Anakinra has a similar binding affinity to IL-1R1 as IL-1β but does not induce a conformational change in the receptor necessary for signal transduction. By occupying the receptor binding site, Anakinra prevents IL-1α and IL-1β from initiating the downstream signaling cascade.
-
Inhibition of Downstream Signaling: The binding of IL-1 to its receptor normally triggers the recruitment of the accessory protein (IL-1RAcP) and the subsequent activation of intracellular signaling pathways, most notably the NF-κB and MAPK pathways. These pathways lead to the transcription of a host of pro-inflammatory genes, including those for other cytokines (like IL-6), chemokines, and matrix metalloproteinases. By blocking the initial receptor engagement, Anakinra effectively prevents the activation of these critical inflammatory signaling cascades.[1]
The short half-life of Anakinra (approximately 4 to 6 hours) necessitates daily administration but also allows for rapid cessation of its biological effects if required.[1]
Signaling Pathway Diagram
Caption: IL-1 Signaling Pathway and the inhibitory action of Anakinra.
Clinical Efficacy in Autoinflammatory Syndromes
Anakinra has demonstrated significant efficacy in a range of autoinflammatory syndromes, often leading to rapid and sustained clinical remission.
Cryopyrin-Associated Periodic Syndromes (CAPS)
CAPS are a group of rare, inherited autoinflammatory diseases caused by mutations in the NLRP3 gene, leading to excessive IL-1β production. This category includes Familial Cold Autoinflammatory Syndrome (FCAS), Muckle-Wells Syndrome (MWS), and Neonatal-Onset Multisystem Inflammatory Disease (NOMID), also known as Chronic Infantile Neurological, Cutaneous, and Articular (CINCA) syndrome.
Anakinra treatment in CAPS patients typically results in a dramatic and rapid resolution of symptoms, including fever, rash, and joint pain, often within days of initiation.[2] Long-term treatment can also prevent serious complications such as hearing loss and amyloidosis.[3]
| Syndrome | Typical Anakinra Dosage (Pediatric) | Typical Anakinra Dosage (Adult) | Key Clinical Outcomes |
| FCAS, MWS | 1-2 mg/kg/day | 100 mg/day | Rapid resolution of fever, rash, and arthralgia. |
| NOMID/CINCA | Starting dose 1-2 mg/kg/day, can be increased up to 8 mg/kg/day | 100 mg/day, may require higher doses | Improvement in systemic inflammation, prevention of organ damage. |
Familial Mediterranean Fever (FMF)
FMF is the most common monogenic autoinflammatory disease, caused by mutations in the MEFV gene. While colchicine (B1669291) is the standard of care, a subset of patients are resistant or intolerant to it. For these individuals, Anakinra has proven to be an effective second-line therapy, reducing the frequency and severity of attacks.[1][4]
| Patient Population | Anakinra Dosage | Key Clinical Outcomes |
| Colchicine-resistant FMF | 100 mg/day (adults) | Significant reduction in attack frequency and severity.[4] |
| FMF with Amyloidosis | 100 mg/day (adults) | Reduction in proteinuria and stabilization of renal function. |
Tumor Necrosis Factor Receptor-Associated Periodic Syndrome (TRAPS)
TRAPS is an autosomal dominant autoinflammatory disorder caused by mutations in the TNFRSF1A gene. Anakinra is an effective treatment for TRAPS, leading to the resolution of febrile episodes and a decrease in inflammatory markers.[3][5][6][7][8]
| Patient Population | Anakinra Dosage | Key Clinical Outcomes |
| TRAPS | 1.5 mg/kg/day (pediatric); 100 mg/day (adult) | Control of febrile attacks and normalization of acute phase reactants.[5] |
Still's Disease (Adult-Onset and Systemic Juvenile Idiopathic Arthritis)
Still's disease, encompassing both Adult-Onset Still's Disease (AOSD) and Systemic Juvenile Idiopathic Arthritis (SJIA), is a complex polygenic autoinflammatory disorder. IL-1 is a key cytokine in its pathogenesis. Anakinra has shown remarkable efficacy, particularly in patients with systemic features, often leading to a rapid resolution of fever and rash.[9][10][11]
| Disease | Typical Anakinra Dosage | Key Clinical Outcomes |
| AOSD/SJIA | 1-2 mg/kg/day (pediatric); 100 mg/day (adult) | Rapid control of systemic symptoms, steroid-sparing effect.[10][11] |
Schnitzler's Syndrome
Schnitzler's syndrome is a rare, late-onset autoinflammatory disease characterized by chronic urticarial rash and monoclonal gammopathy. Conventional therapies are often ineffective. Anakinra has been shown to induce rapid and sustained remission of symptoms in patients with Schnitzler's syndrome.
| Patient Population | Anakinra Dosage | Key Clinical Outcomes |
| Schnitzler's Syndrome | 100 mg/day | Dramatic improvement in rash, fever, and bone pain. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the biological effects of Anakinra and to study the underlying mechanisms of autoinflammatory diseases.
In Vitro Inflammasome Activation Assay
This protocol describes the in vitro activation of the NLRP3 inflammasome in human THP-1 monocytes and its inhibition by a test compound, which can be adapted to assess the effect of Anakinra.[12]
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin (B12071052)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., Anakinra)
-
ELISA kit for human IL-1β
-
LDH cytotoxicity assay kit
-
Caspase-Glo® 1 Inflammasome Assay
Caption: Experimental workflow for the in vitro inflammasome inhibition assay.
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium containing 50-100 ng/mL PMA. Incubate for 48-72 hours.
-
-
NLRP3 Inflammasome Activation and Inhibition:
-
Priming: After differentiation, replace the medium with fresh RPMI-1640 containing 1 µg/mL of LPS. Incubate for 3 hours at 37°C.[12]
-
Inhibitor Treatment: Prepare serial dilutions of the test compound (e.g., Anakinra) in cell culture medium. After the priming step, add the desired concentrations of the test compound to the respective wells. Include a vehicle control (e.g., PBS). Incubate for 1 hour at 37°C.[12]
-
Activation: Add nigericin to a final concentration of 10 µM to all wells except for the negative control wells. Incubate for 1 hour at 37°C.[12]
-
-
Endpoint Analysis:
-
IL-1β Measurement (ELISA):
-
Carefully collect the cell culture supernatant.
-
Quantify the concentration of secreted IL-1β using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.[13]
-
-
Cell Viability (LDH Assay):
-
Use a commercially available LDH cytotoxicity assay kit to measure the release of lactate (B86563) dehydrogenase from damaged cells, as an indicator of pyroptosis. Follow the manufacturer's protocol.[12]
-
-
Caspase-1 Activity:
-
Use a commercially available Caspase-Glo® 1 Inflammasome Assay to measure caspase-1 activity in the cell supernatant or cell lysates, according to the manufacturer's instructions.[12]
-
-
Quantification of Serum IL-1β by ELISA
This protocol provides a general procedure for the quantitative measurement of IL-1β in human serum samples.
-
Human IL-1β ELISA Kit (commercially available)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Serum samples from patients
-
Sample Preparation:
-
Collect blood samples and allow to clot.
-
Centrifuge at 1000 x g for 15 minutes to separate serum.
-
Store serum samples at -80°C until use. Avoid repeated freeze-thaw cycles.
-
-
ELISA Procedure (example based on a typical kit): [13][14]
-
Prepare all reagents, standards, and samples as directed in the kit manual.
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for 90 minutes at 37°C.[14]
-
Wash the plate 2 times with wash buffer.[14]
-
Add 100 µL of Biotin-labeled antibody working solution to each well and incubate for 60 minutes at 37°C.[14]
-
Wash the plate 3 times with wash buffer.[14]
-
Add 100 µL of Streptavidin-HRP (SABC) working solution to each well and incubate for 30 minutes at 37°C.[14]
-
Wash the plate 5 times with wash buffer.[14]
-
Add 90 µL of TMB substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.[14]
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 10 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration.
-
Determine the concentration of IL-1β in the samples by interpolating their absorbance values from the standard curve.
-
Western Blot for Caspase-1 Cleavage
This protocol outlines the detection of the active (cleaved) form of caspase-1 (p20 subunit) in cell lysates or supernatants by Western blotting.[15][16]
-
Primary antibody against cleaved caspase-1 (p20)
-
Loading control antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels (12-15%)
-
PVDF or nitrocellulose membrane
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
ECL substrate
-
Chemiluminescence imaging system
-
Sample Preparation:
-
Cell Lysates:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Supernatants:
-
Collect cell culture supernatant and centrifuge to remove any detached cells.
-
Proteins in the supernatant can be concentrated using methods like trichloroacetic acid (TCA) precipitation.[15]
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
-
Western Blot Procedure: [15]
-
Sample Loading: Mix a standardized amount of protein (e.g., 20-30 µg of lysate) or a standardized volume of concentrated supernatant with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto a 12-15% polyacrylamide gel and run electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-cleaved caspase-1 (p20) antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: For cell lysates, probe the membrane with an antibody against a housekeeping protein (e.g., β-actin) to ensure equal protein loading.
-
Summary of Clinical Trial Data
The following tables summarize key quantitative data from selected clinical trials of Anakinra in various autoinflammatory syndromes.
Table 1: Anakinra in Colchicine-Resistant FMF[4]
| Outcome Measure | Anakinra (n=12) | Placebo (n=13) | p-value |
| Mean attacks per month | 1.7 ± 1.7 | 3.5 ± 1.9 | 0.037 |
| Patients with <1 attack/month | 6 (50%) | 0 (0%) | 0.005 |
| Mean joint attacks per month | 0.8 ± 1.6 | 2.1 ± 1.1 | 0.019 |
| Quality of Life (VAS) | 7.7 ± 2.3 | 4.2 ± 2.9 | 0.045 |
Table 2: Anakinra in Still's Disease (AOSD/SJIA)[10]
| Outcome Measure (at Week 2) | Anakinra (2 mg/kg and 4 mg/kg combined) | Placebo | p-value |
| ACR30 response with absence of fever | 100% | 0% | 0.0022 |
| ACR50 response with absence of fever | High proportion (specific % not stated) | Low proportion | Superiority demonstrated |
| ACR70 response with absence of fever | High proportion (specific % not stated) | Low proportion | Superiority demonstrated |
| ACR90 response with absence of fever | High proportion (specific % not stated) | Low proportion | Superiority demonstrated |
Table 3: Anakinra in Undifferentiated Autoinflammatory Diseases (uAID) in Children[6]
| Response to Anakinra | Number of Patients (n=22) | Percentage |
| Complete clinical and serological remission | 8 | 36% |
| Partial response | 8 | 36% |
| No response | 6 | 28% |
Conclusion
Anakinra has fundamentally changed the management of a wide spectrum of autoinflammatory syndromes. Its targeted inhibition of the IL-1 pathway provides a highly effective and generally well-tolerated therapeutic option for patients with these often debilitating conditions. The rapid and profound clinical responses observed with Anakinra have not only improved patient outcomes but have also deepened our understanding of the central role of IL-1 in the pathophysiology of autoinflammation. For researchers and drug development professionals, Anakinra serves as a benchmark for IL-1 blockade and a valuable tool for dissecting the intricacies of innate immune regulation. The experimental protocols detailed in this guide provide a framework for further investigation into the mechanisms of autoinflammatory diseases and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Anakinra as a diagnostic challenge and treatment option for systemic autoinflammatory disorders of undefined etiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term safety profile of anakinra in patients with severe cryopyrin-associated periodic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anakinra for Colchicine-Resistant Familial Mediterranean Fever: A Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of anakinra for undifferentiated autoinflammatory diseases in children: a retrospective case review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An open label trial of anakinra to prevent respiratory failure in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. A Randomized, Double-Blind, Placebo-Controlled Study of Anakinra in Pediatric and Adult Patients with Still’s Disease - ACR Meeting Abstracts [acrabstracts.org]
- 11. Anakinra in Still’s disease: a profile of its use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. affigen.com [affigen.com]
- 14. mpbio.com [mpbio.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
The Orchestrated Blockade: A Technical Guide to the Discovery and Development of Interleukin-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 (IL-1), a keystone cytokine in the inflammatory cascade, has been a focal point of therapeutic intervention for a host of autoimmune and autoinflammatory diseases. The intricate regulation of its potent pro-inflammatory activity is a critical physiological process, and its dysregulation is central to numerous pathologies. This technical guide provides an in-depth exploration of the discovery and development of IL-1 receptor antagonists, from the identification of the endogenous antagonist to the engineering of sophisticated biologic drugs. It details the molecular mechanisms of IL-1 signaling, presents comparative quantitative data for approved antagonists, outlines key experimental protocols for their evaluation, and visualizes complex pathways and workflows to offer a comprehensive resource for professionals in the field.
The Dawn of IL-1 Antagonism: Discovery of IL-1Ra
The history of IL-1 antagonism began not with drug design, but with a fundamental biological discovery. In the mid-1980s, researchers observed that biological fluids, such as the urine of febrile patients, contained a factor that could inhibit the activity of IL-1.[1] This mysterious substance was found to specifically block the biological activities of IL-1 without eliciting an inflammatory response itself.[1]
Subsequent purification and cloning in 1990 revealed this inhibitor to be a unique protein, structurally related to the IL-1 family, which was aptly named Interleukin-1 Receptor Antagonist (IL-1Ra).[2][3] IL-1Ra functions as a natural, competitive inhibitor. It binds to the same cell surface receptor as IL-1α and IL-1β, the Interleukin-1 Receptor Type I (IL-1R1), but fails to recruit the necessary co-receptor for signal transduction.[2][4] This discovery was a landmark, revealing a natural mechanism for tempering IL-1-driven inflammation and providing a direct blueprint for therapeutic development.
The IL-1 Signaling Pathway: A Pro-Inflammatory Cascade
Understanding the mechanism of IL-1 antagonists requires a firm grasp of the signaling pathway they are designed to inhibit. The process is a tightly regulated, multi-step cascade that translates an extracellular signal into a robust inflammatory gene expression program.
The key players are:
-
Agonists (IL-1α and IL-1β): These are the primary pro-inflammatory cytokines that initiate the signal.
-
Type I IL-1 Receptor (IL-1R1): The primary signaling receptor to which IL-1 agonists and antagonists bind.[5]
-
IL-1 Receptor Accessory Protein (IL-1RAcP): A co-receptor essential for forming a stable, high-affinity signaling complex.[6]
The signaling cascade is initiated when IL-1α or IL-1β binds to IL-1R1.[6][7] This initial binding induces a conformational change that facilitates the recruitment of IL-1RAcP, forming a stable ternary complex.[7] The intracellular Toll/IL-1 Receptor (TIR) domains of IL-1R1 and IL-1RAcP are brought into close proximity, acting as a scaffold to recruit downstream signaling adaptors, primarily MyD88.[8] This initiates a series of phosphorylation and ubiquitination events involving the IL-1 receptor-associated kinases (IRAKs) and TRAF6, ultimately leading to the activation of two major downstream pathways:
-
Nuclear Factor-kappa B (NF-κB): Leads to the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][9]
-
Mitogen-Activated Protein Kinases (MAPKs): Including p38 and JNK, which also contribute to the inflammatory gene expression program.[9]
Developed IL-1 Antagonists: From Recombinant Proteins to Monoclonal Antibodies
Leveraging the discovery of IL-1Ra, several biologic drugs have been successfully developed to block the IL-1 pathway. These agents represent different strategies for achieving the same therapeutic goal: preventing IL-1 from activating its receptor.
Anakinra (Kineret®)
Anakinra is a recombinant, non-glycosylated form of the human IL-1Ra.[2] It has an additional N-terminal methionine residue but is otherwise identical to the endogenous protein. Approved by the FDA in 2001 for rheumatoid arthritis, its indications have since expanded.[10][11][12]
-
Mechanism of Action: Like the natural IL-1Ra, anakinra acts as a competitive inhibitor of the IL-1R1 receptor, blocking the binding of both IL-1α and IL-1β without initiating a downstream signal.[13]
Rilonacept (Arcalyst®)
Rilonacept is a dimeric fusion protein, ingeniously designed as a high-affinity "IL-1 trap".[14][15] It consists of the ligand-binding domains of the extracellular portions of both IL-1R1 and IL-1RAcP, linked to the Fc portion of human IgG1.[8][15] This design allows it to mimic the complete high-affinity receptor complex in a soluble form. It was approved by the FDA in 2008 for Cryopyrin-Associated Periodic Syndromes (CAPS).[8]
-
Mechanism of Action: Rilonacept functions as a soluble decoy receptor. It binds and neutralizes circulating IL-1β and IL-1α with high affinity, preventing them from interacting with cell-surface receptors.[7][15]
Canakinumab (Ilaris®)
Canakinumab is a high-affinity, fully human monoclonal antibody of the IgG1/κ isotype that specifically targets IL-1β.[5][16][17] It was developed using transgenic mice that produce human antibodies.[17] Approved by the FDA in 2009 for CAPS, its high specificity and long half-life offer distinct therapeutic advantages.[17]
-
Mechanism of Action: Canakinumab binds to circulating IL-1β and neutralizes its activity by sterically hindering its ability to bind to the IL-1R1 receptor.[18] It has no cross-reactivity with IL-1α or other IL-1 family members.[19]
Quantitative Data Presentation
The distinct molecular designs of these antagonists result in different pharmacokinetic and pharmacodynamic properties. The following tables summarize key quantitative data for easy comparison.
Table 1: Binding Affinity and In Vitro Potency
| Antagonist | Target(s) | Binding Affinity (Kd) | In Vitro Potency (IC50) |
| Anakinra | IL-1R1 | ~150 pM[20] | Not directly applicable (competitive antagonist) |
| Rilonacept | IL-1β, IL-1α, IL-1Ra | 0.5 pM (for IL-1β)[7] | ~2 pM (for IL-1β-induced IL-6 production)[1][21] |
| Canakinumab | IL-1β | ~35-60 pM[16][17] | ~40-43 pM (for IL-1β-induced IL-6 production)[16][22] |
Table 2: Pharmacokinetic Properties
| Antagonist | Molecular Type | Bioavailability (SC) | Elimination Half-Life | Dosing Frequency |
| Anakinra | Recombinant Protein | 95%[2][23][24] | 4 - 6 hours[2][23][24][25] | Daily |
| Rilonacept | Fusion Protein (IgG1 Fc) | ~43-50%[7][26] | ~7 - 9 days[8][27] | Weekly |
| Canakinumab | Monoclonal Ab (IgG1) | ~66-70%[6][16][28] | ~26 days[5][6][16][28] | Every 8 weeks |
Key Experimental Protocols in IL-1 Antagonist Development
The evaluation of novel IL-1 receptor antagonists relies on a series of robust in vitro and in vivo assays. These protocols are designed to assess binding affinity, functional inhibition of the signaling pathway, and therapeutic efficacy in a disease-relevant context.
IL-1 Receptor Binding Assay (Competitive Radioligand Binding)
This assay quantifies the ability of an antagonist to compete with IL-1 for binding to its receptor on the cell surface.
Methodology:
-
Cell Culture: Murine thymoma cells (e.g., EL4), which endogenously express a high number of IL-1R1 receptors, are cultured to an appropriate density.
-
Assay Preparation: Cells are harvested, washed, and resuspended in a binding buffer (e.g., RPMI with 1% BSA).
-
Competition Reaction: A constant, low concentration of radiolabeled IL-1 (e.g., ¹²⁵I-IL-1α) is incubated with the cells in the presence of increasing concentrations of the unlabeled test antagonist. A control group with no antagonist (total binding) and a group with a large excess of unlabeled IL-1 (non-specific binding) are included.
-
Incubation: The reaction mixtures are incubated at 4°C for a sufficient time (e.g., 2-4 hours) to reach binding equilibrium.
-
Separation: The cell-bound radioligand is separated from the unbound radioligand. This is typically achieved by centrifuging the mixture through a layer of oil (e.g., dibutyl phthalate) to rapidly pellet the cells while leaving the unbound ligand in the supernatant.
-
Quantification: The radioactivity in the cell pellets is measured using a gamma counter.
-
Data Analysis: The percentage of specific binding is calculated for each antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
Cell-Based Signaling Assay (NF-κB Reporter Assay)
This functional assay measures the ability of an antagonist to inhibit IL-1-induced downstream signaling, typically by quantifying the activity of the NF-κB transcription factor.[29]
Methodology:
-
Cell Line: A suitable host cell line (e.g., HEK293) is stably transfected with a reporter construct.[29] This construct contains a reporter gene (e.g., firefly luciferase) under the transcriptional control of multiple NF-κB response elements.
-
Cell Seeding: The reporter cells are seeded into a 96-well plate at a defined density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.[29]
-
Compound Pre-incubation: The cell culture medium is replaced with medium containing serial dilutions of the test antagonist. The plate is incubated for a short period (e.g., 1 hour) to allow the antagonist to bind to the receptors.[29]
-
Stimulation: A pre-determined concentration of recombinant human IL-1β (e.g., a concentration that elicits ~80% of the maximal response, EC80) is added to the wells. Control wells (unstimulated and stimulated without antagonist) are included.
-
Incubation: The plate is incubated for a period sufficient to allow for gene transcription and protein expression (e.g., 6 hours).[29][30]
-
Lysis and Luminescence Measurement: The cells are lysed, and a luciferase assay reagent containing the substrate (luciferin) is added.[29] The light produced by the enzymatic reaction, which is proportional to the amount of luciferase expressed, is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to the control wells, and the percentage of inhibition is calculated for each antagonist concentration. The IC50 value is determined using a sigmoidal dose-response curve fit.[29]
In Vivo Efficacy Model (Collagen-Induced Arthritis in Mice)
The Collagen-Induced Arthritis (CIA) model is a widely used preclinical animal model for rheumatoid arthritis that is highly dependent on IL-1 signaling.[9] It is used to evaluate the in vivo efficacy of anti-inflammatory agents.
Methodology:
-
Animal Strain: A susceptible mouse strain, such as DBA/1, is used.[9][14] Mice are typically 7-8 weeks old at the start of the study.[9][14]
-
Primary Immunization (Day 0): Mice are immunized at the base of the tail with an emulsion containing type II collagen (e.g., bovine or chicken) and Complete Freund's Adjuvant (CFA).[4] This initiates an autoimmune response against the collagen present in cartilage.
-
Booster Immunization (Day 21): A booster injection, typically containing type II collagen emulsified in Incomplete Freund's Adjuvant (IFA), is administered to amplify the immune response.[4]
-
Treatment Administration: Dosing with the test antagonist (or vehicle control) is initiated. The dosing regimen (e.g., daily, weekly) and route (e.g., subcutaneous, intraperitoneal) depend on the pharmacokinetic properties of the test article. Treatment can begin prophylactically (before disease onset) or therapeutically (after clinical signs appear).
-
Clinical Scoring: Starting around day 21, mice are monitored several times per week for signs of arthritis. Each paw is scored on a scale (e.g., 0-4) based on the degree of erythema, swelling, and joint deformity. A cumulative clinical score is calculated for each animal.
-
Terminal Analysis: At the end of the study (e.g., Day 42-56), animals are euthanized.[14] Paws may be collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion. Serum can be collected to measure cytokine levels or anti-collagen antibody titers.
-
Data Analysis: Clinical scores, body weights, and histological scores are compared between treatment and control groups using appropriate statistical methods (e.g., ANOVA, Mann-Whitney U test).
Future Directions and Conclusion
The development of IL-1 receptor antagonists marks a triumph of translational medicine, turning a fundamental understanding of inflammatory signaling into highly effective therapies for debilitating diseases. The evolution from a recombinant version of the natural inhibitor to a long-acting, highly specific monoclonal antibody illustrates the rapid progress in biopharmaceutical engineering.
Current research continues to push the boundaries. The quest for orally available small-molecule inhibitors that target intracellular components of the IL-1 pathway, such as IRAK4 or caspase-1, remains a major focus.[18] Success in this area would represent a paradigm shift, offering patients more convenient and potentially more cost-effective treatment options.
References
- 1. Portico [access.portico.org]
- 2. Anakinra - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 5. Pharmacokinetic and pharmacodynamic properties of canakinumab, a human anti-interleukin-1β monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Rilonacept (Arcalyst), an Interleukin-1 Trap for the Treatment of Cryopyrin-Associated Periodic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chondrex.com [chondrex.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Canakinumab, a fully-human mAb against IL-1beta for the potential treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Pharmacokinetic and Pharmacodynamic Properties of Canakinumab, a Human Anti-Interleukin-1β Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Canakinumab - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Rilonacept and canakinumab - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IL-1 receptor antagonism reveals a yin-yang relationship between NFκB and interferon signaling in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. AOP-Wiki [aopwiki.org]
- 21. researchgate.net [researchgate.net]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. ema.europa.eu [ema.europa.eu]
- 25. drugs.com [drugs.com]
- 26. Arcalyst (Rilonacept): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 27. drugs.com [drugs.com]
- 28. benchchem.com [benchchem.com]
- 29. indigobiosciences.com [indigobiosciences.com]
- 30. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Anakinra's Binding Affinity for IL-1R1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Anakinra's binding affinity for its target, the Interleukin-1 Receptor Type 1 (IL-1R1). Anakinra, a recombinant form of the human interleukin-1 receptor antagonist (IL-1Ra), functions as a competitive inhibitor of both Interleukin-1 alpha (IL-1α) and Interleukin-1 beta (IL-1β). By binding to IL-1R1, Anakinra prevents the pro-inflammatory signaling cascade initiated by IL-1, making it a critical therapeutic agent in various inflammatory conditions. This document details the quantitative binding kinetics, the experimental methodologies used to determine these parameters, and the underlying signaling pathways.
Quantitative Binding Affinity Data
The binding of Anakinra to IL-1R1 is characterized by a high affinity, as determined by various biophysical techniques. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 150 pM | Equilibrium Binding/Kinetic Experiments | [1] |
| Association Rate Constant (kon) | 9.82 x 105 M-1s-1 | Surface Plasmon Resonance (SPR) | [2] |
| Dissociation Rate Constant (koff) | 1.47 x 10-4 s-1 | Calculated (Kd = koff/kon) | |
| Inhibitory Concentration (IC50) | ~1.6 nM | Cell-based assays | [3] |
Note: The dissociation rate constant (koff) was calculated using the provided Kd and kon values.
Mechanism of Action: Competitive Inhibition
Anakinra's therapeutic effect stems from its ability to act as a competitive antagonist at the IL-1R1.[4][5][6] In inflammatory states, elevated levels of IL-1α and IL-1β lead to excessive signaling through IL-1R1, driving inflammation and tissue damage. Anakinra, by binding to the same receptor, physically blocks the binding of IL-1α and IL-1β, thereby inhibiting the downstream signaling cascade.[4][6]
IL-1 Signaling Pathway and Anakinra's Point of Intervention
The binding of IL-1α or IL-1β to IL-1R1 initiates a conformational change that leads to the recruitment of the IL-1 receptor accessory protein (IL-1RAcP). This ternary complex formation brings the intracellular Toll/Interleukin-1 Receptor (TIR) domains of both receptor chains into close proximity, triggering a downstream signaling cascade. This cascade involves the recruitment of adapter proteins such as MyD88 and subsequent activation of IRAK kinases, ultimately leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases. Anakinra's binding to IL-1R1 prevents the initial ligand binding, thus halting this entire inflammatory cascade at its origin.
References
- 1. Interleukin-1 (IL-1) receptor antagonist binds to the 80-kDa IL-1 receptor but does not initiate IL-1 signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of Post-Traumatic Immune Response Using the IL-1 Receptor Antagonist Anakinra for Improved Visual Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Pharmacodynamics of Anakinra in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anakinra, a recombinant form of the human interleukin-1 receptor antagonist (IL-1Ra), serves as a competitive inhibitor of both interleukin-1 alpha (IL-1α) and interleukin-1 beta (IL-1β) binding to the interleukin-1 receptor type I (IL-1RI).[1] This antagonism effectively blocks the pro-inflammatory signaling cascades initiated by IL-1, a key cytokine implicated in a wide array of inflammatory and autoimmune diseases.[1][2] Preclinical studies have been instrumental in elucidating the pharmacodynamic properties of Anakinra, providing a foundational understanding of its mechanism of action, dose-response relationships, and effects on downstream cellular and molecular events. This guide synthesizes the core pharmacodynamic findings from various preclinical models, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support further research and development in this area.
Mechanism of Action: IL-1 Receptor Antagonism
Anakinra's primary mechanism of action is the competitive blockade of the IL-1RI.[1] By binding to the receptor without initiating signal transduction, it prevents IL-1α and IL-1β from forming the active signaling complex with the IL-1 receptor accessory protein (IL-1RAcP).[3] This inhibition abrogates the downstream activation of critical inflammatory pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[4]
Signaling Pathway
The binding of IL-1 to IL-1RI triggers a signaling cascade that results in the production of numerous inflammatory mediators. Anakinra disrupts this initial step.
In Vitro Pharmacodynamics
In vitro studies have been crucial for quantifying Anakinra's binding affinity and its direct effects on cellular responses to IL-1 stimulation.
Quantitative Data from In Vitro Models
| Parameter | Model System | Value | Reference |
| IC50 for IL-1R Binding | Murine EL4 6.1 cells | Ki value of 0.21 nM | [5] |
| IC50 for IL-1β Neutralization | Human MRC-5 fibroblasts (IL-6 release) | 45 pM | [3] |
| IC50 for IL-1β Neutralization | Human whole blood (IL-8 expression) | 603 pM | [3] |
Experimental Protocols
-
Cell Line: Murine EL4 6.1 T-lymphoma cells, which express the type I IL-1 receptor.
-
Ligand: 125I-labeled recombinant murine IL-1α.
-
Methodology:
-
EL4 6.1 cells are incubated with a fixed concentration of 125I-labeled IL-1α.
-
Increasing concentrations of unlabeled Anakinra are added to competitively displace the radiolabeled ligand.
-
After incubation, cells are washed to remove unbound ligand.
-
The amount of bound radioactivity is measured using a gamma counter.
-
The Ki (inhibition constant) is calculated from the IC50 value (concentration of Anakinra that inhibits 50% of specific binding).[5]
-
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs).
-
Methodology:
-
PBMCs are isolated from healthy donors or patients.
-
Cells are cultured in the presence of LPS (e.g., 100 pg/ml) with or without varying concentrations of Anakinra (e.g., 500 ng/ml).[7]
-
Supernatants are collected at specified time points (e.g., 6 and 16 hours).[7]
-
Concentrations of secreted cytokines (e.g., IL-1β, IL-6, TNF-α) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[6][7]
-
In Vivo Pharmacodynamics
Preclinical animal models have been essential for evaluating the in vivo efficacy of Anakinra in various disease states and for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationships.
Quantitative Data from In Vivo Models
| Preclinical Model | Species | Anakinra Dose | Key Pharmacodynamic Effect | Reference |
| Collagen-Induced Arthritis (CIA) | Lewis Rat | 10 mg/kg & 100 mg/kg (s.c. infusion) | Modest effect on paw edema (Imax = 0.28). Dosing at 100 mg/kg/day for >10 days reduced paw swelling by at least 70%. | [4][8] |
| MSU Crystal-Induced Peritonitis | BALB/c Mouse | 200 µg (i.p.) | Marked inhibition of neutrophil accumulation in the peritoneal cavity. | [9] |
| Acute Myocardial Infarction | Mouse | 1 mg/kg & 100 mg/kg | Ameliorates cardiac remodeling and inhibits apoptosis. No additional benefit at the higher dose. | [10] |
| Ross River Virus (RRV) Infection | Mouse | Not specified | Reduced bone loss. | [11] |
| Chikungunya Virus (CHIKV) Infection | Mouse | Not specified | Reduced bone loss. | [11] |
| Renal Normothermic Machine Perfusion | Porcine | 50 mg (arterial bolus) | Significantly downregulated transcriptional expression of IL-6, Fas ligand, and ICAM-1. | [12][13] |
| Pancreatic Cancer (in vivo) | Not specified | Not specified | Inhibited TSLP secretion by activated cancer-associated fibroblasts. | [14] |
Experimental Protocols
-
Animal Model: Lewis rats.
-
Induction of Arthritis: Immunization with bovine type II collagen emulsified in Freund's incomplete adjuvant.
-
Treatment Protocol:
-
Rats receive either vehicle or Anakinra at various doses (e.g., 10 mg/kg or 100 mg/kg) via subcutaneous infusion for a specified duration (e.g., ~33 hours or ~188 hours).[8]
-
-
Pharmacodynamic Readouts:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Anakinra Therapy for Non-cancer Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Population pharmacokinetic–pharmacodynamic–disease progression model for effects of anakinra in Lewis rats with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AOP-Wiki [aopwiki.org]
- 6. Effect of In Vitro and In Vivo Anakinra on Cytokines Production in Schnitzler Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Population pharmacokinetic-pharmacodynamic-disease progression model for effects of anakinra in Lewis rats with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A pilot study of IL-1 inhibition by anakinra in acute gout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anakinra in experimental acute myocardial infarction--does dosage or duration of treatment matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Interleukin-1β Signaling by Anakinra Demonstrates a Critical Role of Bone Loss in Experimental Arthritogenic Alphavirus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IL‐1 receptor antagonist anakinra downregulates inflammatory cytokines during renal normothermic machine perfusion: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IL-1 receptor antagonist anakinra downregulates inflammatory cytokines during renal normothermic machine perfusion: Preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Anakinra in Gout and Idiopathic Pericarditis: A Technical Guide for Researchers
An in-depth exploration of the interleukin-1 receptor antagonist, Anakinra, and its therapeutic potential and application in preclinical and clinical research for gout and idiopathic pericarditis. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanism of action, key experimental data, and detailed protocols from pivotal studies.
Executive Summary
Anakinra, a recombinant human interleukin-1 receptor antagonist (IL-1Ra), has emerged as a significant therapeutic agent in the management of autoinflammatory diseases. Its mechanism of action, centered on the blockade of IL-1α and IL-1β signaling, has shown considerable promise in conditions characterized by IL-1-driven inflammation, notably gout and idiopathic pericarditis. In gout, Anakinra offers an effective alternative for acute flares, particularly in patients with contraindications to standard therapies. For idiopathic pericarditis, it represents a breakthrough for recurrent and refractory cases, enabling steroid-sparing regimens and reducing disease recurrence. This document synthesizes the current research landscape, presenting quantitative data from key clinical trials, detailed experimental methodologies, and visual representations of the underlying biological pathways and study designs.
The Central Role of Interleukin-1 in Gout and Idiopathic Pericarditis
The inflammatory cascades in both gout and idiopathic pericarditis are significantly mediated by the pro-inflammatory cytokine Interleukin-1 (IL-1).
In gout , monosodium urate (MSU) crystals are recognized by the innate immune system, leading to the activation of the NLRP3 inflammasome within monocytes and macrophages.[1][2] This intracellular protein complex facilitates the cleavage of pro-caspase-1 to its active form, which in turn cleaves pro-IL-1β into its mature, secreted form.[1] IL-1β then binds to the IL-1 receptor type I (IL-1RI), triggering a signaling cascade that results in the production of other inflammatory mediators, neutrophil recruitment, and the characteristic intense pain and swelling of a gout flare.[1][2]
Similarly, in idiopathic pericarditis , the underlying pathophysiology is increasingly understood as an autoinflammatory process where the NLRP3 inflammasome and subsequent IL-1 release play a pivotal role in the sterile inflammation of the pericardium.[3][4] This sustained IL-1 signaling is thought to be a key driver of recurrent episodes.[5]
Anakinra functions as a competitive antagonist of the IL-1RI, binding to the receptor without inducing a downstream signal.[6] By blocking the binding of both IL-1α and IL-1β, Anakinra effectively dampens the inflammatory response mediated by these cytokines.[6][7]
Anakinra in Gout Research: Clinical Efficacy and Safety
Anakinra has been investigated as a therapeutic option for acute gout flares, particularly in patients who have contraindications to or have failed conventional treatments such as NSAIDs, colchicine (B1669291), and corticosteroids.[7][8][9]
Quantitative Data from Key Gout Clinical Trials
| Study (Trial ID) | Patient Population | N | Treatment Arms | Primary Endpoint | Key Findings |
| anaGO (NCT03002974) | Acute gout flare; NSAID/colchicine unsuitable | 165 | 1. Anakinra 100 mg/day for 5 days2. Anakinra 200 mg/day for 5 days3. Triamcinolone (B434) 40 mg single injection | Change in patient-assessed pain intensity (0-100 VAS) from baseline to 24-72 hours | Mean pain reduction was -41.2 for combined Anakinra groups vs. -39.4 for triamcinolone (p=0.688). Anakinra was not superior but showed comparable efficacy.[8][10][11] |
| Janssen et al. (2019) (NTR5234) | Crystal-proven acute gout flare | 88 | 1. Anakinra2. Treatment as usual (colchicine, naproxen, or prednisone) | Change in pain on a 5-point scale from baseline to days 2-4 | Anakinra was non-inferior to treatment as usual.[12][13] |
| So et al. (2007) (ISRCTN10862635) | Acute gout; intolerant/failed standard therapy | 10 | Anakinra 100 mg/day for 3 days (open-label) | Clinical response | All 10 patients responded rapidly, with significant symptom relief within 48 hours.[1][2] |
Experimental Protocols: The anaGO Study (NCT03002974)
The "anaGO" study provides a robust example of a clinical trial protocol for Anakinra in gout.[10][14]
-
Study Design: A multicenter, randomized, double-blind, double-dummy, phase 2 study.[10]
-
Inclusion Criteria: Patients with acute gout (ACR/EULAR 2015 criteria) for whom NSAIDs and colchicine were unsuitable due to contraindication, intolerance, or inefficacy.[10]
-
Randomization: Patients were randomized 1:1:1 to receive either Anakinra 100 mg/day, Anakinra 200 mg/day, or a single 40 mg intramuscular injection of triamcinolone.[10] To maintain blinding, patients in the Anakinra arms received a placebo injection, and the triamcinolone group received daily placebo subcutaneous injections for 5 days.[14]
-
Primary Outcome: The primary endpoint was the change in patient-assessed pain intensity in the most affected joint, measured on a 0-100 mm visual analogue scale (VAS), from baseline to the average of 24, 48, and 72-hour assessments.[10][14]
-
Secondary Outcomes: Included patient- and physician-assessed global response, time to onset of effect, and safety.[8][10]
Anakinra in Idiopathic Pericarditis Research: A Paradigm Shift in Treatment
Anakinra has demonstrated remarkable efficacy in treating recurrent idiopathic pericarditis, particularly in patients who are colchicine-resistant and corticosteroid-dependent.[15][16][17]
Quantitative Data from Key Idiopathic Pericarditis Studies
| Study | Patient Population | N | Treatment Protocol | Key Findings |
| AIRTRIP Trial | Colchicine-resistant, corticosteroid-dependent recurrent pericarditis | 21 | Open-label Anakinra (2 mg/kg/day, max 100 mg) for 2 months, then randomized to Anakinra or placebo for 6 months. | Recurrence in 18.2% of Anakinra group vs. 90% in placebo group.[4][16][18] |
| IRAP Registry | Colchicine-resistant pericarditis | 224 | Anakinra 100 mg/day for a median of 6 months, followed by tapering. | Recurrences decreased from 2.33 to 0.39 per patient-year. Hospitalizations reduced by 86%. Corticosteroid use decreased from 80% to 27%.[4][15] |
| Signa et al. (2020) | Refractory or intolerant to conventional therapy | 34 (12 Anakinra, 22 conventional) | Anakinra + conventional therapy vs. conventional therapy alone. | Faster response time in the Anakinra group (3.75 vs 5.63 days). No recurrences in the Anakinra group during treatment vs. 9 in the conventional group.[15] |
Experimental Protocols: The AIRTRIP Trial
The Anakinra-Treatment of Recurrent Idiopathic Pericarditis (AIRTRIP) trial was a landmark study that established the efficacy of Anakinra in this patient population.[4][16]
-
Study Design: A randomized-withdrawal, double-blind, placebo-controlled trial.[16]
-
Inclusion Criteria: Patients with at least three episodes of idiopathic recurrent pericarditis, elevated C-reactive protein (CRP), colchicine resistance, and corticosteroid dependence.[4][16]
-
Open-Label Phase: All patients received Anakinra at a dose of 2 mg/kg/day (up to 100 mg) subcutaneously for 2 months.[16]
-
Randomized Withdrawal Phase: Patients who responded to the open-label treatment were then randomized to either continue Anakinra or receive a placebo for 6 months or until a recurrence of pericarditis.[4][16]
-
Primary Outcome: The primary endpoints were the incidence of recurrent pericarditis and the time to recurrence.[18]
Future Directions and Considerations for Researchers
The research presented provides a strong rationale for the use of Anakinra in specific populations with gout and idiopathic pericarditis. However, several areas warrant further investigation:
-
Long-term safety and efficacy: While existing studies are promising, more extensive data on the long-term safety profile of Anakinra in these conditions are needed.
-
Optimal dosing and duration of therapy: Further studies are required to refine dosing strategies, including the optimal duration of treatment and tapering schedules to minimize the risk of recurrence upon discontinuation.
-
Biomarker discovery: Identifying biomarkers that predict response to Anakinra could help in patient selection and personalized medicine approaches.
-
Head-to-head comparisons: More direct comparisons with other IL-1 inhibitors and novel therapies will help to establish the relative efficacy and safety of Anakinra.
References
- 1. A pilot study of IL-1 inhibition by anakinra in acute gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pilot study of IL-1 inhibition by anakinra in acute gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Interleukin-1 Antagonists for the Treatment of Recurrent Pericarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interleukin-1 Blockers in Recurrent and Acute Pericarditis: State of the Art and Future Directions | MDPI [mdpi.com]
- 7. join.hcplive.com [join.hcplive.com]
- 8. A Randomized, Phase II Study Evaluating the Efficacy and Safety of Anakinra in the Treatment of Gout Flares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Biologic Medication Kineret Is Effective for Gout Flares [creakyjoints.org]
- 10. A Randomized, Phase 2 Study Evaluating the Efficacy and Safety of Anakinra in Difficult-To-Treat Acute Gouty Arthritis: The anaGO Study - ACR Meeting Abstracts [acrabstracts.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Anakinra for the treatment of acute gout flares: a randomized, double-blind, placebo-controlled, active-comparator, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Efficacy of Anakinra in Pericarditis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Efficacy of Anakinra in Pericarditis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The biological activity of Anakinra on different cell types
Anakinra, a recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra), serves as a potent inhibitor of IL-1 signaling.[1] By competitively binding to the Interleukin-1 Type I Receptor (IL-1RI), Anakinra blocks the biological activities of both IL-1α and IL-1β, which are pivotal cytokines in the inflammatory cascade.[1][2] This inhibitory action modulates the innate immune response and has significant therapeutic implications across a spectrum of inflammatory diseases.[3] This technical guide provides an in-depth analysis of the biological activity of Anakinra on various cell types, complete with quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows.
Core Mechanism of Action
Interleukin-1 (IL-1), encompassing both IL-1α and IL-1β, is a primary mediator of inflammation. Upon binding to IL-1RI, it recruits the IL-1 receptor accessory protein (IL-1RAcP), initiating a downstream signaling cascade. This process typically involves the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and other mitogen-activated protein kinases (MAPKs) like p38.[4][5] This activation leads to the transcription and production of a host of secondary inflammatory mediators, including other cytokines (e.g., IL-6, TNF-α), chemokines (e.g., IL-8), and matrix metalloproteinases (MMPs), which collectively drive the inflammatory response and contribute to tissue damage.[4][6]
Anakinra functions as a competitive antagonist at the IL-1RI. It binds to the receptor with high affinity but does not elicit a biological response, thereby preventing IL-1α and IL-1β from binding and triggering the pro-inflammatory signaling cascade.[1][5][7]
Biological Activity on Different Cell Types
Anakinra's blockade of IL-1 signaling has profound and diverse effects across various cell types involved in immunity and inflammation.
Neutrophils
Neutrophils are key effector cells of the innate immune system, and their recruitment to sites of inflammation is a hallmark of many inflammatory conditions. IL-1 is a potent chemoattractant and activator for neutrophils.
-
Activity : Anakinra significantly reduces neutrophil infiltration and recruitment to inflammatory sites.[8] Studies have shown that treatment with Anakinra leads to a notable reduction in both the frequency and absolute numbers of neutrophils in airways during viral infections and in response to endotoxin (B1171834) challenges.[8][9] In patients with ST-segment elevation acute myocardial infarction, Anakinra treatment resulted in a statistically significant greater percentage reduction in absolute neutrophil count compared to placebo.[10]
-
Quantitative Effects :
-
In healthy volunteers challenged with inhaled lipopolysaccharide (LPS), Anakinra pretreatment decreased the percentage of neutrophils in sputum by 80%.[8]
-
In patients with myocardial infarction, a 72-hour treatment with Anakinra led to a 48% reduction in absolute neutrophil count, compared to a 27% reduction with placebo.[10]
-
Synoviocytes and Fibroblasts
Fibroblast-like synoviocytes are critical players in the pathogenesis of rheumatoid arthritis (RA), where they contribute to pannus formation and joint destruction.
-
Activity : IL-1 stimulates synoviocytes and other fibroblasts to adopt a pro-inflammatory and destructive phenotype, characterized by the secretion of inflammatory cytokines (IL-6, IL-8), matrix metalloproteinases (MMPs), and prostaglandin (B15479496) E2 (PGE2), which degrade cartilage and bone.[6][11] Anakinra inhibits these IL-1-induced effects, reducing the production of these inflammatory and degradative molecules.[11][12]
-
Quantitative Effects :
-
In human synovial fibroblast cultures, Anakinra is required in at least a 100-fold molar excess over IL-1 to achieve 100% inhibition of PGE2 production.[12]
-
Chondrocytes
Chondrocytes are the sole cell type in articular cartilage, responsible for maintaining the extracellular matrix. In inflammatory joint diseases, their function is severely compromised.
-
Activity : IL-1 is a major catabolic factor for cartilage, stimulating chondrocytes to produce MMPs (e.g., MMP-1, MMP-3, MMP-13) that degrade the cartilage matrix, while simultaneously inhibiting the synthesis of new matrix components like collagen and aggrecan.[6][13] By blocking IL-1, Anakinra protects cartilage from degradation and helps preserve joint integrity.[6] Clinical studies in RA have demonstrated that Anakinra significantly slows the radiographic progression of joint damage.[6][14]
Macrophages and Monocytes
Macrophages and their monocyte precursors are central to the inflammatory response, producing a wide array of cytokines, including IL-1 itself.
-
Activity : Anakinra modulates macrophage activity by disrupting the IL-1-driven autoinflammatory loop, where IL-1 stimulates macrophages to produce more IL-1 and other pro-inflammatory cytokines.[9] This is particularly relevant in conditions like Macrophage Activation Syndrome (MAS), a life-threatening cytokine storm where Anakinra is used as a therapeutic agent to quell hyperinflammation.[6][15] Anakinra has also been shown to reduce macrophage proliferation and density within atherosclerotic plaques.[14]
-
Quantitative Effects :
-
In peripheral blood mononuclear cells (PBMCs) from Schnitzler Syndrome patients stimulated with LPS, the addition of Anakinra (500 ng/mL) in vitro reduced the production of IL-1β, IL-6, and TNF-α. For example, in one patient, LPS-induced IL-1β production at 16 hours was reduced from approximately 2500 pg/mL to 500 pg/mL.[9]
-
Endothelial Cells
Endothelial cells line blood vessels and play a crucial role in regulating inflammation and leukocyte trafficking.
-
Activity : IL-1 activates endothelial cells, leading to the upregulation of adhesion molecules and the production of inflammatory mediators, which facilitates the recruitment of immune cells to tissues.[3] Anakinra can ameliorate these pro-inflammatory responses. In human blood-brain barrier endothelial cells infected with Zika virus, Anakinra treatment reduced NF-κB activation and lowered the levels of downstream cytokines IL-6 and TNF.[16] It also suppresses inflammatory gene expression in human umbilical vein endothelial cells (HUVECs).[17]
-
Quantitative Effects :
-
In patients with RA, chronic IL-1 inhibition with Anakinra led to a 45% improvement in flow-mediated, endothelium-dependent dilation of the brachial artery.[18]
-
Summary of Quantitative Data
| Cell Type | Stimulus | Measured Outcome | Anakinra Concentration/Dose | Result | Reference |
| Neutrophils | Inhaled LPS (in vivo) | % Neutrophils in Sputum | 1 mg/kg SC | 80% decrease | [8] |
| Neutrophils | Myocardial Infarction | Absolute Neutrophil Count | 100 mg/day SC | 48% reduction after 72h | [10] |
| PBMCs | LPS (100 pg/mL) | IL-1β Production | 500 ng/mL (in vitro) | ~80% reduction | [9] |
| PBMCs | LPS (100 pg/mL) | TNF-α Production | 500 ng/mL (in vitro) | ~60% reduction | [9] |
| Fibroblasts (MRC-5) | IL-1β (5.8 pM) | IL-6 Release | IC50: 45 pM | 50% inhibition | [16] |
| Whole Blood Cells | IL-1β (100 pM) | IL-8 Expression | IC50: 603 pM | 50% inhibition | [16] |
| Endothelial Cells | Rheumatoid Arthritis | Flow-Mediated Dilation | 100 mg/day SC | 45% improvement | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the biological activity of Anakinra.
Protocol 1: Synoviocyte Isolation and Pro-inflammatory Cytokine Assay
This protocol outlines the isolation of primary human fibroblast-like synoviocytes (FLS) and the subsequent measurement of cytokine inhibition by Anakinra.
Methodology:
-
Synoviocyte Isolation : Obtain synovial tissue from patients undergoing synovectomy or joint replacement.[19] Mince the tissue into small pieces (1-3 mm³) and digest with Collagenase Type IV (e.g., 1 mg/mL) in DMEM at 37°C for 2-4 hours with agitation.[20][21]
-
Cell Culture : Filter the cell suspension through a 70 µm cell strainer. Culture the isolated cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. FLS will adhere to the plastic, and non-adherent cells are removed during subsequent media changes. Use cells between passages 3 and 6 for experiments.[19][20]
-
Inhibition Assay :
-
Seed FLS into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Replace the medium with low-serum medium for 2-4 hours.
-
Pre-treat the cells with various concentrations of Anakinra (e.g., 0.1 ng/mL to 10 µg/mL) or vehicle control for 1-2 hours.
-
Stimulate the cells with recombinant human IL-1β (e.g., 1 ng/mL).
-
Incubate for 24 hours at 37°C.
-
-
Cytokine Measurement : Collect the culture supernatants and measure the concentrations of IL-6 and IL-8 using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer’s instructions.[22][23] Data are analyzed to determine the dose-dependent inhibitory effect of Anakinra.
Protocol 2: Neutrophil Transwell Migration Assay
This protocol is used to quantify the effect of Anakinra on neutrophil chemotaxis in response to an IL-1 gradient.
Methodology:
-
Neutrophil Isolation : Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells.
-
Migration Assay :
-
Use a Transwell migration system with a polycarbonate membrane (e.g., 3-5 µm pore size).
-
Add a chemoattractant solution (e.g., IL-1β or a downstream chemokine like IL-8) to the lower chamber.
-
In the upper chamber, add the isolated neutrophils that have been pre-incubated with different concentrations of Anakinra or a vehicle control for 30-60 minutes.
-
Incubate the plate at 37°C for 1-2 hours to allow for cell migration.
-
-
Quantification :
-
Count the number of neutrophils that have migrated to the lower chamber using a hemocytometer or an automated cell counter.
-
Alternatively, migrated cells can be lysed and quantified using a fluorescent dye (e.g., Calcein-AM) and a plate reader. The reduction in migration in Anakinra-treated wells compared to the control indicates the inhibitory activity.[24]
-
Protocol 3: NF-κB Activation Assay by Mass Cytometry (CyTOF)
This protocol provides a high-dimensional analysis of signaling pathways in specific immune cell subsets.
Methodology:
-
Cell Preparation : Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Treatment and Stimulation : Aliquot PBMCs and pre-incubate with Anakinra or vehicle control for 1 hour at 37°C. Stimulate the cells with recombinant human IL-1β for a defined period (e.g., 15 minutes) to capture the peak of NF-κB phosphorylation.[5]
-
Fixation and Permeabilization : Immediately fix the cells with a paraformaldehyde-based buffer to preserve the phosphorylation state of signaling proteins. Subsequently, permeabilize the cells with methanol (B129727) to allow intracellular antibody staining.
-
Antibody Staining : Stain the cells with a cocktail of metal-conjugated antibodies. This panel should include antibodies for surface markers to identify different immune cell populations (e.g., CD3, CD4, CD8 for T cells; CD19 for B cells; CD14 for monocytes; CCR6) and an antibody against the phosphorylated form of NF-κB p65.[5]
-
Data Acquisition and Analysis : Acquire data on a mass cytometer (CyTOF). Analyze the data using specialized software to identify cell populations and quantify the median signal intensity of phosphorylated NF-κB in each subset, comparing the IL-1β stimulated, Anakinra-treated, and control conditions.[5]
Conclusion
Anakinra exerts its biological activity by specifically and competitively inhibiting the binding of IL-1α and IL-1β to the IL-1RI. This blockade of a master inflammatory cytokine has significant downstream effects on a wide variety of cell types. It reduces the recruitment and activation of neutrophils, suppresses the pro-inflammatory and matrix-degrading phenotype of synoviocytes and chondrocytes, modulates macrophage-driven inflammation, and lessens endothelial cell activation. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of IL-1 antagonism. The continued study of Anakinra's effects at the cellular and molecular level will undoubtedly uncover new applications and refine its use in treating inflammatory diseases.
References
- 1. Anakinra: efficacy in the management of fever during neutropenia and mucositis in autologous stem cell transplantation (AFFECT-2)—study protocol for a multicenter randomized double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anakinra Therapy for Non-cancer Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of human immune cell subtypes most responsive to IL-1β-induced inflammatory signaling using mass cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking the effects of IL-1 in rheumatoid arthritis protects bone and cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of In Vitro and In Vivo Anakinra on Cytokines Production in Schnitzler Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Inhibition of Membrane Type 1 Matrix Metalloproteinase Abrogates Progression of Experimental Inflammatory Arthritis: Synergy With Tumor Necrosis Factor Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of in vitro and in vivo anakinra on cytokines production in Schnitzler syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparative study of the inhibitory effects of interleukin-1 receptor antagonist following administration as a recombinant protein or by gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the Expression of Matrix Metalloproteinases in Articular Chondrocytes by Resveratrol through Affecting Nuclear Factor-Kappa B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical and radiological effects of anakinra in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intravenous administration of anakinra in children with macrophage activation syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of interleukin-1 by anakinra improves vascular and left ventricular function in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isolation and Culture of Rheumatoid Arthritis Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. raybiotech.com [raybiotech.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. Frontiers | Tas2R signaling enhances mouse neutrophil migration via a ROCK-dependent pathway [frontiersin.org]
Deficiency of Interleukin-1 Receptor Antagonist (DIRA): A Technical Guide to its Pathophysiology and the Therapeutic Role of Anakinra
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deficiency of Interleukin-1 Receptor Antagonist (DIRA) is a rare and severe autosomal recessive autoinflammatory disease caused by loss-of-function mutations in the IL1RN gene. This genetic defect leads to the absence of the interleukin-1 receptor antagonist (IL-1Ra), resulting in unopposed signaling by the pro-inflammatory cytokines IL-1α and IL-1β. The subsequent uncontrolled inflammation manifests as a life-threatening systemic inflammatory syndrome in newborns, characterized by sterile multifocal osteomyelitis, periostitis, and pustulosis. Anakinra, a recombinant form of the human IL-1Ra, serves as a specific and effective replacement therapy, leading to rapid and sustained clinical remission. This technical guide provides an in-depth overview of the pathophysiology of DIRA, the mechanism of action of Anakinra, and detailed experimental protocols relevant to its study and clinical management.
Pathophysiology of DIRA: The Unchecked Inflammatory Cascade
DIRA is a monogenic autoinflammatory disorder stemming from mutations in the IL1RN gene located on chromosome 2q14.1.[1] This gene encodes the interleukin-1 receptor antagonist (IL-1Ra), a crucial negative regulator of the IL-1 signaling pathway.[2] In healthy individuals, IL-1Ra competitively binds to the IL-1 receptor type 1 (IL-1R1) without inducing a downstream signal, thereby preventing the binding of the pro-inflammatory cytokines IL-1α and IL-1β.[3][4]
In individuals with DIRA, biallelic loss-of-function mutations in IL1RN lead to a complete absence of functional IL-1Ra.[5][6] This allows for the unopposed action of IL-1α and IL-1β, triggering a cascade of inflammatory responses.[7] The binding of IL-1 to IL-1R1 initiates the recruitment of the IL-1 receptor accessory protein (IL-1RAcP), forming a trimeric signaling complex.[7] This complex then recruits the intracellular adapter protein MyD88.[1][3][8]
The recruitment of MyD88 initiates a downstream signaling cascade involving the activation of IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[9][10] This ultimately leads to the activation of two major pro-inflammatory transcription factor pathways: nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathway, which includes p38, JNK, and ERK.[7][11][12][13] The activation of these pathways results in the transcription and subsequent release of a plethora of secondary pro-inflammatory cytokines (such as IL-6 and TNF-α), chemokines, and other inflammatory mediators, driving the severe systemic inflammation characteristic of DIRA.[12]
IL-1 Signaling Pathway in DIRA
The Role of Anakinra in DIRA Treatment
Anakinra is a recombinant, non-glycosylated form of human IL-1Ra.[3] It has an identical amino acid sequence to the native human IL-1Ra, with the addition of a single N-terminal methionine residue.[14] By acting as a competitive antagonist of the IL-1R1, Anakinra effectively blocks the binding of both IL-1α and IL-1β, thereby inhibiting the downstream inflammatory signaling cascade that drives the pathophysiology of DIRA.[3][10]
The administration of Anakinra serves as a direct protein replacement therapy for the deficient endogenous IL-1Ra in DIRA patients.[15] This targeted intervention has been shown to be highly effective, leading to a rapid and dramatic clinical and biochemical response, often within days of treatment initiation.[7][9]
Clinical Efficacy of Anakinra in DIRA
Clinical evidence from a meta-analysis of 15 studies encompassing 25 DIRA patients demonstrates the profound efficacy of Anakinra.[7][12][16][17] Treatment with Anakinra resulted in complete clinical remission in 88% of patients.[7][12][16] The starting dose of Anakinra is typically 1-2 mg/kg/day, with adjustments made based on clinical and laboratory response.[8][10][11]
Table 1: Summary of Clinical and Laboratory Outcomes in DIRA Patients Treated with Anakinra
| Parameter | Pre-Treatment (Mean ± SD or Range) | Post-Treatment (Mean ± SD or Range) | Mean Improvement | Reference |
| C-Reactive Protein (CRP) | 139.65 mg/L (approx.) | 4.2 mg/L (IQR: 9.5) | -135.45 mg/L | [7][12][16] |
| Erythrocyte Sedimentation Rate (ESR) | 65.9 mm/h (approx.) | 12.5 mm/h (IQR: 21) | -53.4 mm/h | [7][12][16] |
| Hemoglobin (Hb) | 9.92 g/dL (approx.) | 13.1 g/dL (IQR: 1.3) | +3.18 g/dL | [7][12][16] |
| Clinical Remission | 0% | 88% | 88% | [7][12][16] |
Note: Pre-treatment values are approximated from the mean improvement and post-treatment values reported in the meta-analysis. IQR = Interquartile Range.
Experimental Protocols
Diagnosis of DIRA
The diagnosis of DIRA is based on a combination of clinical presentation, laboratory findings of systemic inflammation, and is confirmed by genetic testing.
a) C-Reactive Protein (CRP) Measurement (Immunoturbidimetric Method)
-
Principle: This method measures the agglutination of latex particles coated with anti-human CRP antibodies when mixed with a patient's serum containing CRP. The degree of turbidity is proportional to the CRP concentration.[3][10]
-
Sample: Serum.
-
Procedure:
-
Bring reagents and serum sample to room temperature.
-
Pipette the serum sample and a Tris buffer into a reaction cuvette and incubate.
-
Add the latex reagent (latex particles coated with mouse anti-human CRP antibodies).
-
In the presence of CRP, immune complexes form, leading to an increase in light scattering.
-
Measure the turbidity at a primary wavelength of 546 nm.
-
Calculate the CRP concentration by comparing the absorbance to a stored standard curve.[3]
-
b) Erythrocyte Sedimentation Rate (ESR) - Westergren Method
-
Principle: This non-specific test measures the rate at which erythrocytes settle in a vertical tube of anticoagulated blood over one hour. In inflammatory conditions, increased plasma proteins (like fibrinogen) cause erythrocytes to aggregate and settle faster.[2][7][8][14]
-
Sample: Venous blood anticoagulated with 3.8% sodium citrate (B86180) (4:1 ratio of blood to anticoagulant).[7][8]
-
Procedure:
-
Ensure the blood sample is at room temperature and well-mixed.
-
Fill a Westergren pipette to the 0 mm mark.
-
Place the pipette vertically in a rack, free from vibrations and direct sunlight.
-
After exactly 60 minutes, measure the distance in millimeters from the bottom of the plasma meniscus to the top of the erythrocyte sediment.[7][8]
-
Report the result as mm/hour.
-
-
Principle: Sanger sequencing, or the chain-termination method, determines the nucleotide sequence of a specific DNA region. It involves the synthesis of DNA fragments of varying lengths, each terminated by a fluorescently labeled dideoxynucleotide.[9][13]
-
Sample: Genomic DNA extracted from peripheral blood leukocytes.
-
Procedure:
-
PCR Amplification: Amplify the exons and flanking intronic regions of the IL1RN gene using specific primers. Commercially available primer pairs can be used (e.g., OriGene HP227800 for qPCR, which can be adapted for sequencing).
-
PCR Product Purification: Purify the amplified PCR products to remove excess primers and dNTPs.
-
Cycle Sequencing: Perform a cycle sequencing reaction using the purified PCR product as a template, a sequencing primer, DNA polymerase, dNTPs, and fluorescently labeled ddNTPs (ddATP, ddGTP, ddCTP, ddTTP).
-
Capillary Electrophoresis: Separate the resulting DNA fragments by size using capillary electrophoresis.
-
Sequence Analysis: A laser excites the fluorescent labels on the ddNTPs at the end of each fragment. The detector records the color of the fluorescence, and software generates a chromatogram representing the DNA sequence.
-
Variant Identification: Compare the patient's sequence to the IL1RN reference sequence to identify any mutations.
-
Monitoring Treatment Response to Anakinra
Effective management of DIRA with Anakinra requires regular monitoring to ensure control of inflammation and to adjust dosing as needed.
Conclusion
DIRA is a severe autoinflammatory disease driven by the absence of IL-1Ra and subsequent unopposed IL-1 signaling. A thorough understanding of its pathophysiology is critical for its rapid diagnosis and differentiation from other neonatal inflammatory conditions. Anakinra, as a direct replacement for the missing protein, represents a highly effective and life-saving targeted therapy. The protocols and workflows outlined in this guide provide a framework for the accurate diagnosis and effective management of patients with this rare disease, underscoring the success of translating molecular understanding into targeted therapeutic interventions.
References
- 1. Deficiency of Interleukin-1 Receptor Antagonist (DIRA): Report of the First Indian Patient and a Novel Deletion Affecting IL1RN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Anakinra Therapy for the Deficiency of Interleukin-1 Receptor Antagonist through Clinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A case report of a novel compound heterozygous mutation in a Brazilian patient with deficiency of Interleukin-1 receptor antagonist (DIRA) | springermedizin.de [springermedizin.de]
- 5. Analysis of Anakinra Therapy for the Deficiency of Interleukin-1 Receptor Antagonist through Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KINERET® (anakinra) Official HCP Website | Dosing Calculator [kineretrxhcp.com]
- 7. immunodeficiencysearch.com [immunodeficiencysearch.com]
- 8. drugs.com [drugs.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Efficacy and long-term follow-up of IL-1R inhibitor anakinra in adults with Still's disease: a case-series study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Long-Term Retention Rate of Anakinra in Adult Onset Still’s Disease and Predictive Factors for Treatment Response [frontiersin.org]
- 12. A case report of a novel compound heterozygous mutation in a Brazilian patient with deficiency of Interleukin-1 receptor antagonist (DIRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mmp.ilmeridian.com [mmp.ilmeridian.com]
- 14. Long-term safety profile of anakinra in patients with severe cryopyrin-associated periodic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ilyouthcare.com [ilyouthcare.com]
- 16. origene.com [origene.com]
- 17. cdn.who.int [cdn.who.int]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture Experiments with Anakinra
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Anakinra, a recombinant human interleukin-1 receptor antagonist (IL-1Ra), in various in vitro cell culture systems. The following sections offer step-by-step methodologies for studying the effects of Anakinra on different cell types, along with data presentation and visualization to facilitate experimental design and interpretation.
Introduction
Anakinra is a biological therapeutic that functions by competitively inhibiting the binding of interleukin-1 alpha (IL-1α) and interleukin-1 beta (IL-1β) to the interleukin-1 receptor type I (IL-1RI).[1][2] This blockade prevents the initiation of the downstream signaling cascade that leads to the expression of numerous pro-inflammatory genes. In vitro cell culture models are invaluable tools for elucidating the specific mechanisms of action of Anakinra and for identifying its potential therapeutic applications in various inflammatory and disease contexts.
Data Presentation: Efficacy of Anakinra in Various In Vitro Models
The following tables summarize the quantitative effects of Anakinra on cytokine production and other inflammatory markers in different cell types as reported in preclinical studies.
Table 1: Effect of Anakinra on Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs)
| Cell Type | Stimulant | Anakinra Concentration | Target Cytokine | Percent Inhibition/Reduction | Reference |
| Human PBMCs | LPS (100 pg/mL) | 500 ng/mL | IL-1β | Significant reduction | [3][4] |
| Human PBMCs | LPS (100 pg/mL) | 500 ng/mL | TNF-α | Significant reduction | [3][4] |
| Human PBMCs | LPS (100 pg/mL) | 500 ng/mL | IL-6 | >50% reduction in some patients | [3][4] |
Table 2: Effect of Anakinra on Cytokine Production in Cancer-Associated Fibroblasts (CAFs) and T-helper 17 (Th17) Cells
| Cell Type | Stimulant | Anakinra Concentration | Target Cytokine | Percent Inhibition/Reduction | Reference |
| Pancreatic CAFs | IL-1α + IL-1β (20 ng/mL each) | 5 µg/mL | TSLP | Maximum inhibitory effect | [5] |
| Pancreatic CAFs | IL-1α + IL-1β (20 ng/mL each) | 0.1 µg/mL | TSLP | No inhibitory effect | [5] |
| Human Th17 Cells | IL-1β, IL-23, IL-6, TGF-β | 10 µg/mL | IL-17 | ~60% | [5] |
| Human Th17 Cells | IL-1β, IL-23, IL-6, TGF-β | 5 µg/mL | IL-17 | Significant inhibition | [5] |
Table 3: Effect of Anakinra on Human Synovial Fibroblasts (HSFs)
| Cell Type | Stimulant | Anakinra Concentration for 50% Inhibition | Target Readout | Reference |
| Human Synovial Fibroblasts | IL-1β (5 ng/mL) | ~230 ng/mL | Prostaglandin E2 (PGE2) Production | [6] |
| Human Synovial Fibroblasts | IL-1β (5 ng/mL) | ~50 ng/mL (with 24h pre-incubation) | Prostaglandin E2 (PGE2) Production | [6] |
Experimental Protocols
Preparation of Anakinra for In Vitro Use
Anakinra is commercially available in prefilled syringes (e.g., Kineret®). For in vitro experiments, it is crucial to handle the protein under sterile conditions to avoid contamination.
-
Reconstitution/Dilution: Anakinra is typically provided in a liquid formulation. All dilutions should be made with sterile, pyrogen-free phosphate-buffered saline (PBS) or the appropriate sterile cell culture medium.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots of the desired concentrations and store them at -80°C. Once thawed for an experiment, any unused portion should be discarded.
-
Vehicle Control: In all experiments, a vehicle control (the buffer used to dilute Anakinra, e.g., PBS or culture medium) should be run in parallel to the Anakinra-treated samples.
Protocol 1: Inhibition of LPS-Induced Cytokine Production in Human PBMCs
This protocol is designed to assess the ability of Anakinra to block the production of pro-inflammatory cytokines from PBMCs stimulated with lipopolysaccharide (LPS).
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Anakinra
-
Human IL-1β, IL-6, and TNF-α ELISA kits
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Culture: Resuspend the isolated PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 24-well plate at a density of 1 x 10^6 cells/mL in a final volume of 1 mL per well.[3]
-
Anakinra Treatment: Add Anakinra to the designated wells at the desired final concentrations (e.g., a starting concentration of 500 ng/mL).[3] Include a vehicle control.
-
LPS Stimulation: Immediately after adding Anakinra, stimulate the cells by adding LPS to a final concentration of 100 pg/mL to the appropriate wells.[3] Include an unstimulated control group.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 6 and 16 hours.[3]
-
Supernatant Collection: After each time point, centrifuge the plate at 400 x g for 5 minutes and carefully collect the cell-free supernatants. Store the supernatants at -80°C until analysis.
-
Cytokine Measurement: Quantify the concentrations of IL-1β, IL-6, and TNF-α in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: Assessment of Anakinra's Effect on IL-1-Stimulated Human Synovial Fibroblasts (HSFs)
This protocol evaluates the efficacy of Anakinra in blocking the inflammatory response of HSFs to IL-1β stimulation.
Materials:
-
Human synovial tissue (e.g., from joint replacement surgery)
-
Dispase and Collagenase type II
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human IL-1β
-
Anakinra
-
Prostaglandin E2 (PGE2) immunoassay kit
Procedure:
-
HSF Isolation and Culture: Isolate HSFs from synovial tissue by sequential digestion with dispase and collagenase.[6] Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Passage the cells upon reaching 80-90% confluency and use them between passages 3 and 6.
-
Seeding: Seed the HSFs in 24-well plates at a density of 5 x 10^5 cells per well in 1 mL of culture medium and allow them to adhere overnight.[6]
-
Anakinra Treatment: The following day, replace the medium with fresh medium containing various concentrations of Anakinra (e.g., 10 ng/mL to 1000 ng/mL).[6] For some conditions, you may pre-incubate the cells with Anakinra for 24 hours before stimulation.[6]
-
IL-1β Stimulation: Add recombinant human IL-1β to the wells at a final concentration of 5 ng/mL.[6]
-
Incubation: Incubate the plate for 24 to 96 hours at 37°C and 5% CO2.[6]
-
Supernatant Collection: Collect the culture supernatants at the desired time points and store them at -80°C.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatants using a suitable immunoassay kit.[6]
Protocol 3: Evaluation of Anakinra's Impact on Chondrocyte Inflammatory Response
This protocol is designed to investigate the anti-inflammatory effects of Anakinra on chondrocytes stimulated with IL-1.
Materials:
-
Bovine or human articular cartilage explants
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human IL-1α
-
Anakinra
-
Nitrite (B80452) measurement kit (Griess Assay)
-
sGAG quantification assay (e.g., DMMB assay)
Procedure:
-
Cartilage Explant Culture: Harvest cartilage explants from bovine joints or human tissue and culture them in DMEM/F-12 with 10% FBS and antibiotics.[2]
-
Anakinra Treatment: Treat the explants with a single dose of Anakinra at desired concentrations (e.g., 150 nM and 600 nM).[2]
-
IL-1α Stimulation: Add IL-1α to the culture medium at a final concentration of 2 ng/mL.[2]
-
Medium Replenishment: Replenish the culture medium (with or without IL-1α, but without additional Anakinra) every two days for the duration of the experiment (e.g., 16 days).[2]
-
Supernatant Analysis: Collect the conditioned media at each replenishment and measure the levels of nitrite (as an indicator of nitric oxide production) using a Griess assay and the amount of released sulfated glycosaminoglycans (sGAG) using a DMMB assay.[2]
-
Endpoint Analysis: At the end of the culture period, assess cell viability (e.g., with a live/dead staining assay) and cellular metabolism (e.g., with an Alamar Blue assay).[2]
Visualizations
IL-1 Signaling Pathway and Anakinra's Mechanism of Action
Caption: Anakinra competitively inhibits IL-1 signaling.
General Experimental Workflow for In Vitro Anakinra Studies
Caption: Workflow for testing Anakinra in cell culture.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ors.org [ors.org]
- 3. Effect of In Vitro and In Vivo Anakinra on Cytokines Production in Schnitzler Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of In Vitro and In Vivo Anakinra on Cytokines Production in Schnitzler Syndrome | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. A comparative study of the inhibitory effects of interleukin-1 receptor antagonist following administration as a recombinant protein or by gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anakinra in a Collagen-Induced Arthritis Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The collagen-induced arthritis (CIA) mouse model is a widely utilized preclinical model for rheumatoid arthritis, sharing key pathological and immunological features with the human disease. This model is instrumental in investigating disease pathogenesis and evaluating novel therapeutic agents. Anakinra, a recombinant human interleukin-1 receptor antagonist (IL-1ra), effectively blocks the biological activity of the pro-inflammatory cytokines IL-1α and IL-1β. By competitively inhibiting the binding of IL-1 to its receptor (IL-1R1), Anakinra mitigates the downstream inflammatory cascade, making it a valuable tool for studying the role of IL-1 in arthritis and for assessing potential anti-arthritic therapies.
These application notes provide detailed protocols for inducing CIA in mice and for the administration of Anakinra in both prophylactic and therapeutic regimens.
Data Presentation
Table 1: Parameters for Induction of Collagen-Induced Arthritis in Mice
| Parameter | High Responder Strains (e.g., DBA/1) | Low Responder Strains (e.g., C57BL/6) | Reference |
| Mouse Strain | DBA/1 (H-2q), B10.RIII (H-2r) | C57BL/6 (H-2b) | [1][2] |
| Age of Mice | 7-8 weeks | 7-8 weeks | [1] |
| Collagen Type | Bovine or Chick Type II Collagen | Chick Type II Collagen | [1][2] |
| Collagen Conc. | 2 mg/mL in 0.05 M acetic acid | 2 mg/mL in 0.05 M acetic acid | [1] |
| Primary Immunization (Day 0) | 100 µg collagen in Complete Freund's Adjuvant (CFA) with M. tuberculosis | 100 µg collagen in Complete Freund's Adjuvant (CFA) with M. tuberculosis | [1] |
| Booster Immunization (Day 21) | 100 µg collagen in Incomplete Freund's Adjuvant (IFA) | 100 µg collagen in Complete Freund's Adjuvant (CFA) | [1] |
| Typical Onset of Arthritis | Day 28-35 post-primary immunization | Day 28-35 post-primary immunization | [1] |
| Expected Incidence | 80-100% | 50-80% | [1][2] |
Table 2: Reported Dosages of Anakinra in Rodent Models of Inflammation
| Animal Model | Dosage | Administration Route | Treatment Regimen | Reference |
| Rat Collagen-Induced Arthritis | 10 mg/kg/day and 100 mg/kg/day | Subcutaneous (via infusion) | Therapeutic (starting after disease onset) | [3] |
| Mouse Kawasaki Disease Vasculitis | 25 mg/kg/day | Intraperitoneal | Prophylactic (starting before disease induction) | [4] |
| Mouse Model for Human V30M Transthyretin Amyloidosis | 25 mg/kg/day | Subcutaneous | Daily for 6 weeks | [5] |
| Mouse Model of Gout | 200 µg per mouse (single dose) | Intraperitoneal | At the time of MSU crystal injection | [6] |
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol is adapted from established methods for inducing a high incidence of arthritis in susceptible mouse strains.[1]
Materials:
-
DBA/1 mice (male or female, 7-8 weeks old)
-
Bovine or Chick Type II Collagen (immunization grade)
-
0.05 M Acetic Acid
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)
-
Incomplete Freund's Adjuvant (IFA)
-
Two 1 mL glass syringes
-
One three-way stopcock
-
26-gauge needles
-
Sterile saline
Procedure:
-
Preparation of Collagen Solution:
-
Dissolve Type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL.
-
Stir gently overnight at 4°C to ensure complete dissolution.
-
Store the collagen solution at 4°C for up to one week or at -20°C for long-term storage.
-
-
Preparation of Emulsions:
-
Primary Immunization Emulsion (Collagen/CFA):
-
Mix equal volumes of the 2 mg/mL collagen solution and CFA (containing 4 mg/mL M. tuberculosis).
-
Create a stable emulsion by drawing the mixture into a glass syringe and forcefully expelling it into a second glass syringe through a three-way stopcock. Repeat this process until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Booster Immunization Emulsion (Collagen/IFA):
-
Prepare a stable emulsion of equal volumes of the 2 mg/mL collagen solution and IFA using the same method as above.
-
-
-
Immunization Procedure:
-
Primary Immunization (Day 0):
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the collagen/CFA emulsion subcutaneously at the base of the tail. This delivers 100 µg of collagen per mouse.
-
-
Booster Immunization (Day 21):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/IFA emulsion subcutaneously at a site distant from the primary injection site (e.g., further up the tail or on the back).
-
-
-
Monitoring of Arthritis:
-
Begin daily monitoring of mice for signs of arthritis starting around day 21.
-
Score the severity of arthritis in each paw based on a standardized scoring system (e.g., 0 = no swelling or erythema; 1 = mild swelling and/or erythema; 2 = moderate swelling and erythema; 3 = severe swelling and erythema extending to the ankle or wrist; 4 = maximal inflammation with joint deformity or ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using calipers as a quantitative measure of inflammation.
-
Protocol 2: Administration of Anakinra
The following protocols for prophylactic and therapeutic administration are based on dosages used in various rodent models of inflammation, as a consensus for the CIA mouse model is not firmly established.[3][4][5][7] Researchers should perform pilot studies to determine the optimal dose for their specific experimental conditions.
Materials:
-
Anakinra (Kineret®)
-
Sterile, non-pyrogenic saline or PBS for dilution
-
Insulin syringes or other appropriate syringes for injection
A. Prophylactic Treatment Regimen:
This regimen aims to prevent or reduce the severity of arthritis by administering Anakinra before the onset of clinical signs.
-
Preparation of Anakinra Solution:
-
Dilute Anakinra to the desired concentration (e.g., for a 25 mg/kg dose in a 20 g mouse, this would be 0.5 mg per mouse). The final injection volume should be consistent (e.g., 100-200 µL).
-
-
Administration Schedule:
-
Begin daily subcutaneous (SC) or intraperitoneal (IP) injections of Anakinra on the day of the primary immunization (Day 0).
-
Continue daily administration until the end of the study (e.g., Day 42).
-
-
Control Group:
-
Administer an equivalent volume of the vehicle (e.g., sterile saline) to a control group of CIA mice on the same schedule.
-
B. Therapeutic Treatment Regimen:
This regimen is designed to treat established arthritis.
-
Preparation of Anakinra Solution:
-
Prepare the Anakinra solution as described for the prophylactic regimen.
-
-
Administration Schedule:
-
Monitor mice daily for the onset of arthritis (clinical score > 1 in at least one paw).
-
Once a mouse develops clinical signs of arthritis, begin daily SC or IP injections of Anakinra.
-
Continue daily administration for a defined period (e.g., 14-21 days) or until the end of the study.
-
-
Control Group:
-
Upon the onset of arthritis, administer an equivalent volume of the vehicle to a control group of CIA mice on the same schedule.
-
Mandatory Visualizations
Signaling Pathway
Caption: IL-1 Signaling Pathway and the Mechanism of Action of Anakinra.
Experimental Workflow
Caption: Experimental Workflow for Anakinra Treatment in the CIA Mouse Model.
References
- 1. chondrex.com [chondrex.com]
- 2. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetic–pharmacodynamic–disease progression model for effects of anakinra in Lewis rats with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL‐1 receptor antagonist, anakinra, prevents myocardial dysfunction in a mouse model of Kawasaki disease vasculitis and myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection of Anakinra on peripheral nerve neurodegeneration in single and combination protocols with TTR siRNA in a transgenic mouse model for human V30M transthyretin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pilot study of IL-1 inhibition by anakinra in acute gout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
Application Notes and Protocols for the Preparation of Anakinra Solution for Subcutaneous Injection in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation and administration of Anakinra (Kineret®), a recombinant human interleukin-1 receptor antagonist, for subcutaneous injection in rat models of disease. This document outlines the necessary materials, step-by-step procedures for dilution, dosing information derived from published literature, and essential safety and handling considerations. Additionally, it includes a summary of the mechanism of action of Anakinra and a visual representation of its signaling pathway. The objective is to equip researchers with a comprehensive guide to ensure accurate, safe, and reproducible administration of Anakinra in a preclinical research setting.
Mechanism of Action
Anakinra is a recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra). It functions by competitively inhibiting the binding of both interleukin-1 alpha (IL-1α) and interleukin-1 beta (IL-1β) to the interleukin-1 type I receptor (IL-1R1).[1] This blockade prevents the initiation of the pro-inflammatory signaling cascade that is mediated by IL-1, which includes the activation of downstream pathways like NF-κB and MAPK.[2] By preventing this signaling, Anakinra effectively reduces the production of inflammatory mediators, thereby mitigating the inflammatory response.[2][3]
Figure 1: Anakinra's Mechanism of Action.
Quantitative Data Summary
Anakinra (Kineret®) Formulation
The commercially available Anakinra solution (Kineret®) is provided in a sterile, preservative-free, single-use prefilled glass syringe.
| Component | Concentration |
| Anakinra | 100 mg / 0.67 mL (150 mg/mL) |
| Sodium Citrate | 1.29 mg |
| Sodium Chloride | 5.48 mg |
| Disodium EDTA | 0.12 mg |
| Polysorbate 80 | 0.70 mg |
| Water for Injection | q.s. to 0.67 mL |
| pH | 6.5 |
| Data sourced from the Kineret® prescribing information. |
Recommended Dosing and Injection Volumes for Rats
The following table summarizes dosages used in various published rat studies. The appropriate dose will depend on the specific disease model and experimental design.
| Disease Model | Rat Strain | Dose (mg/kg) | Route of Administration | Key Findings / Reference |
| Collagen-Induced Arthritis | Lewis | 10 or 100 | Subcutaneous (infusion) | Modest but significant effects on paw swelling.[4] |
| Preclinical Toxicity | Not Specified | 2, 20, or 200 | Subcutaneous (daily) | Well-tolerated over 6 months.[3] |
| Focal Cerebral Ischemia | Wistar | 5, 10, or 20 | Intravenous | Dose-dependent decrease in infarct size and improved neurological deficits. |
| Spinal Cord Injury | Not Specified | 100 | Intraperitoneal | Attenuated neuronal injury and decreased IL-1β levels. |
| Pain / Morphine Tolerance | Not Specified | 100 | Intraperitoneal | Produced antinociceptive effects.[5] |
Subcutaneous Injection Parameters for Rats
| Parameter | Recommendation |
| Needle Gauge | 23-25 G |
| Maximum Volume per Site | 5 mL/kg |
| Maximum Total Volume | 10 mL/kg |
| General guidelines for subcutaneous administration in rats. |
Experimental Protocols
Materials Required
-
Anakinra (Kineret®) 100 mg/0.67 mL pre-filled syringe
-
Sterile, preservative-free 0.9% Sodium Chloride (Normal Saline) for Injection, USP
-
Sterile, empty, sealed vials (amber or clear glass)
-
Sterile syringes (1 mL, 3 mL)
-
Sterile needles (e.g., 21 G for transfers, 23-25 G for injection)
-
70% Isopropyl alcohol swabs
-
Calibrated scale for weighing rats
-
Appropriate personal protective equipment (gloves, lab coat)
-
Sharps disposal container
Preparation Workflow
Figure 2: Workflow for Anakinra Solution Preparation.
Step-by-Step Dilution Protocol
This protocol describes the preparation of a diluted Anakinra solution from a commercial Kineret® pre-filled syringe. All steps should be performed using aseptic techniques, preferably within a laminar flow hood or biological safety cabinet.
-
Calculate the Required Concentration and Volume:
-
Weigh the rat to determine the total dose required (mg).
-
Example: For a 300 g (0.3 kg) rat receiving a 10 mg/kg dose: 0.3 kg * 10 mg/kg = 3 mg of Anakinra.
-
-
Determine the desired injection volume. A volume of 1-3 mL/kg is generally well-tolerated.
-
Example: For a 0.3 kg rat, an injection volume of 1.5 mL/kg would be 0.45 mL.
-
-
Calculate the final concentration needed for the diluted solution.
-
Example: 3 mg / 0.45 mL = 6.67 mg/mL.
-
-
-
Prepare the Workspace and Materials:
-
Disinfect the work surface.
-
Wipe the rubber septa of the sterile saline vial and the sterile empty vial with a 70% alcohol swab and allow to air dry.
-
-
Transfer Anakinra from Prefilled Syringe:
-
Remove the Kineret® pre-filled syringe from its packaging. The solution should be clear to colorless and may contain a few small, translucent-to-white proteinaceous particles. Do not use if the solution is cloudy or discolored.
-
Carefully uncap the needle.
-
Expel the entire contents of the syringe (0.67 mL containing 100 mg of Anakinra) into a sterile, empty, sealed vial. This will be your stock solution vial.
-
-
Perform Dilution:
-
Using a new sterile syringe and needle, draw the required volume of Anakinra stock solution from the stock vial.
-
Example Calculation: To get 3 mg of Anakinra from the 150 mg/mL stock: 3 mg / 150 mg/mL = 0.02 mL (or 20 µL).
-
-
Using another sterile syringe, draw up the calculated volume of sterile 0.9% Sodium Chloride.
-
Example: To achieve a final injection volume of 0.45 mL, you would need: 0.45 mL - 0.02 mL = 0.43 mL of saline.
-
-
Inject the saline into a new sterile, labeled vial. Then, inject the measured Anakinra stock into the same vial.
-
Gently swirl the vial to mix the solution. Do not shake, as this can denature the protein.
-
-
Labeling and Storage:
-
Clearly label the final diluted Anakinra vial with:
-
Name of the drug (Anakinra)
-
Final concentration (e.g., 6.67 mg/mL)
-
Diluent used (0.9% NaCl)
-
Date of preparation
-
Expiration date (see Section 5.1)
-
Initials of the preparer
-
-
Store the diluted solution at 2-8°C and protect it from light.
-
Subcutaneous Administration Protocol
-
Warm the Solution: Before injection, allow the diluted solution to come to room temperature for approximately 30 minutes. This can reduce discomfort for the animal.
-
Animal Restraint: Properly restrain the rat. The loose skin over the back, between the shoulder blades (scruff), is the most common and appropriate site for subcutaneous injection.
-
Injection:
-
Using a new sterile syringe and an appropriate gauge needle (23-25 G), draw up the calculated volume of the diluted Anakinra solution.
-
Gently lift the skin to create a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Aspirate slightly by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and choose a new site.
-
Slowly inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site with sterile gauze if needed.
-
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.
-
Disposal: Dispose of all needles and syringes in a designated sharps container.
Stability and Safety Considerations
Stability of Diluted Solution
-
Anakinra is known to be stable when diluted in 0.9% sodium chloride for at least 4 hours at ambient room temperature.
-
Do not use 5% Dextrose as a diluent , as Anakinra has been shown to be unstable in this solution.
Safety Precautions
-
Anakinra is a protein-based therapeutic. Handle with care to avoid frothing or shaking, which can cause denaturation.
-
Follow all institutional guidelines for animal handling and aseptic techniques for sterile preparations.
-
Visually inspect the solution for particulate matter and discoloration before each administration.
-
The Kineret® pre-filled syringe is for single use only and contains no preservatives. Once the sterile field is broken, the risk of contamination increases. Any unused portion from the original syringe should be handled according to aseptic procedures if being used for a stock solution.
References
- 1. urmc.rochester.edu [urmc.rochester.edu]
- 2. southalabama.edu [southalabama.edu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Population pharmacokinetic–pharmacodynamic–disease progression model for effects of anakinra in Lewis rats with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anakinra, an interleukin-1 receptor antagonist, increases the morphine analgesic effect and decreases morphine tolerance development by modulating oxidative stress and endoplasmic reticulum stress in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 7. louisville.edu [louisville.edu]
Application Notes and Protocols for Anakinra Administration in a Kawasaki Disease Animal Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Anakinra in a well-established animal model of Kawasaki disease (KD). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of IL-1 blockade in KD.
Introduction
Kawasaki disease is an acute febrile illness of childhood characterized by systemic vasculitis, which can lead to coronary artery aneurysms (CAAs) and long-term cardiovascular complications.[1][2] While intravenous immunoglobulin (IVIG) is the standard treatment, a significant portion of patients are resistant, highlighting the need for alternative therapies.[1][2][3] Animal models, particularly the Lactobacillus casei cell wall extract (LCWE)-induced murine model, have been instrumental in elucidating the pathophysiology of KD and testing novel therapeutic agents.[4][5] This model effectively mimics the coronary arteritis and myocarditis seen in human KD.[4][6]
Emerging evidence from both human studies and animal models points to a central role for the interleukin-1 (IL-1) signaling pathway in the pathogenesis of KD.[1][2][7][8] The NLRP3 inflammasome and the subsequent release of IL-1β are key drivers of the inflammatory cascade.[1][2] Anakinra, a recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra), functions by competitively inhibiting the binding of both IL-1α and IL-1β to the IL-1 receptor type I (IL-1RI).[1][9] This blockade has been shown to significantly reduce cardiovascular inflammation and prevent the development of aneurysms in the LCWE-induced KD mouse model.[1][6][7][10]
Key Signaling Pathway in LCWE-Induced Kawasaki Disease
The diagram below illustrates the proposed signaling pathway initiated by LCWE, leading to the inflammatory cascade characteristic of Kawasaki disease, and the point of intervention for Anakinra.
Caption: IL-1 signaling pathway in the LCWE-induced Kawasaki disease model and Anakinra's mechanism of action.
Experimental Protocols
LCWE-Induced Kawasaki Disease Mouse Model
This protocol describes the induction of a KD-like vasculitis in mice using Lactobacillus casei cell wall extract.
Materials:
-
Lactobacillus casei cell wall extract (LCWE)
-
Sterile phosphate-buffered saline (PBS)
-
4- to 5-week-old male C57BL/6 mice[3]
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Preparation of LCWE Solution: Reconstitute or dilute the LCWE in sterile PBS to the desired concentration. A commonly used dose is 500 µg of LCWE in a total volume of 500 µL of PBS per mouse.[3][11][12]
-
Animal Handling: Acclimatize the mice to the laboratory conditions for at least one week prior to the experiment.
-
Induction of Vasculitis: Administer a single intraperitoneal (i.p.) injection of the prepared LCWE solution (500 µ g/500 µL) to each mouse.[3]
-
Control Group: Administer a single i.p. injection of an equal volume of sterile PBS to the control group of mice.[3]
-
Monitoring: Monitor the animals daily for signs of illness. Euthanasia and tissue collection are typically performed at various time points post-injection (e.g., days 7, 14, 28, 35) depending on the experimental endpoints.[3][13]
Anakinra Administration Protocol
This protocol outlines the prophylactic administration of Anakinra to the LCWE-induced KD mouse model.
Materials:
-
Anakinra (human IL-1 receptor antagonist)
-
Sterile PBS for dilution
-
LCWE-injected mice
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Preparation of Anakinra Solution: Dilute Anakinra in sterile PBS to achieve the desired dosage. A frequently used dosage is 25 mg/kg.[3][12]
-
Administration Schedule:
-
Control Groups:
-
LCWE + Vehicle: Administer daily i.p. injections of sterile PBS (vehicle) to LCWE-injected mice on the same schedule as the Anakinra treatment group.
-
PBS Control: Mice receiving only PBS injections as described in Protocol 1.
-
-
Experimental Workflow Diagram:
Caption: Experimental workflow for Anakinra administration in the LCWE-induced Kawasaki disease mouse model.
Data Presentation
The following tables summarize quantitative data from studies evaluating the effects of Anakinra in the LCWE-induced KD mouse model.
Table 1: Effect of Anakinra on Myocardial Function
| Parameter | Control (PBS) | LCWE-Injected | LCWE + Anakinra | Time Point | Source |
| Ejection Fraction (%) | ~70-75 | Decreased | Improved / Normalized | Day 7-35 | [13][14][15] |
| Left Ventricular Function | Normal | Impaired | Normalized | Day 7-35 | [3][13][14][15] |
Table 2: Effect of Anakinra on Cardiovascular Inflammation and Aneurysm Formation
| Outcome Measure | LCWE-Injected | LCWE + Anakinra | Source |
| Coronary Arteritis | Severe inflammation | Significantly reduced | [1][7] |
| Myocarditis | Present | Significantly reduced | [1][3][6] |
| Abdominal Aortic Aneurysm (AAA) Formation | Present | Significantly reduced / Blocked | [5][6][10] |
| Maximal Aorta Diameter | Increased | Significantly reduced | [6][10] |
Table 3: Effect of Anakinra on Inflammatory Markers
| Marker | LCWE-Injected | LCWE + Anakinra | Source |
| N-terminal pro B-type Natriuretic Peptide (NT-proBNP) | Increased | Significantly reduced | [3][14] |
| STAT3 Phosphorylation in Cardiac Tissue | Highly expressed | Reduced | [12] |
Note: The quantitative values in the tables are summaries of reported effects. For specific numerical data, please refer to the cited literature.
Conclusion
The Lactobacillus casei cell wall extract-induced murine model is a robust and reproducible model for studying the pathogenesis of Kawasaki disease and for the preclinical evaluation of therapeutic agents. The protocols outlined in these application notes provide a framework for investigating the efficacy of Anakinra. The data consistently demonstrate that Anakinra, by blocking the IL-1 signaling pathway, effectively mitigates the cardiovascular complications associated with KD in this animal model, supporting its investigation as a potential therapy for IVIG-resistant KD in children.[3][16]
References
- 1. The central role of Interleukin-1 signaling in the pathogenesis of Kawasaki disease vasculitis: Path to Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Central Role of Interleukin-1 Signalling in the Pathogenesis of Kawasaki Disease Vasculitis: Path to Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IL‐1 receptor antagonist, anakinra, prevents myocardial dysfunction in a mouse model of Kawasaki disease vasculitis and myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. The Role of IL-1 signaling in a mouse model of Kawasaki Disease-associated Abdominal Aortic Aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-1 signaling is critically required in stromal cells in Kawasaki Disease Vasculitis Mouse Model. Role of both IL-1α and IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Central Role of Interleukin-1 Signalling in the Pathogenesis of Kawasaki Disease Vasculitis: Path to Translation | Semantic Scholar [semanticscholar.org]
- 9. An Immunological Axis Involving Interleukin 1β and Leucine-Rich-α2-Glycoprotein Reflects Therapeutic Response of Children with Kawasaki Disease: Implications from the KAWAKINRA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. [PDF] Notch4 signaling pathway in a Kawasaki disease mouse model induced by Lactobacillus casei cell wall extract | Semantic Scholar [semanticscholar.org]
- 12. Frontiers | Inhibition of IL-6 in the LCWE Mouse Model of Kawasaki Disease Inhibits Acute Phase Reactant Serum Amyloid A but Fails to Attenuate Vasculitis [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. gccri.uthscsa.edu [gccri.uthscsa.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. Safety and Dose Optimization of High-Dose Anakinra in Kawasaki Disease - Adriana Tremoulet [grantome.com]
Application Notes and Protocols: Anakinra Treatment for Experimental Autoimmune Uveitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Anakinra, a recombinant interleukin-1 receptor antagonist, in the treatment of experimental autoimmune uveitis (EAU), a widely used animal model for human autoimmune uveitis. This document outlines the mechanism of action, detailed experimental protocols for disease induction and assessment, and a specific treatment schedule for Anakinra in a murine EAU model.
Introduction
Experimental autoimmune uveitis (EAU) is a T-cell mediated autoimmune disease that serves as a valuable model for studying the pathogenesis of human uveitis and for the preclinical evaluation of novel therapeutics. The interleukin-1 (IL-1) signaling pathway plays a critical role in the development and progression of EAU.[1][2] Myeloid cells in the retina produce IL-1β during EAU, and the loss of IL-1 receptor (IL-1R) signaling has been shown to protect against the development of the disease.[1][2] This protection is associated with reduced infiltration of inflammatory cells into the retina and a decrease in the number of uveitogenic Th17 cells.[1][2]
Anakinra is a recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra).[3] It functions by competitively inhibiting the binding of both IL-1α and IL-1β to the IL-1R, thereby blocking their pro-inflammatory effects.[4][5] This mechanism makes Anakinra a promising therapeutic agent for IL-1-mediated inflammatory diseases like uveitis.
Anakinra Treatment Schedule for EAU
The following table summarizes a reported treatment schedule for Anakinra in a mouse model of EAU. Further dose-response and treatment duration studies are recommended to optimize the therapeutic regimen for specific experimental needs.
| Parameter | Details | Reference |
| Drug | Anakinra (recombinant human IL-1Ra) | [3] |
| Animal Model | B10.A mice | [3] |
| Dosage | 300 mg/kg | [3] |
| Route of Administration | Subcutaneous (s.c.) injection | [3] |
| Frequency | Daily | [3] |
| Vehicle Control | Phosphate-Buffered Saline (PBS) | [3] |
| Reported Outcome | Suppression of EAU development | [3] |
Experimental Protocols
Induction of Experimental Autoimmune Uveitis (EAU) in Mice
This protocol describes the induction of EAU in C57BL/6 mice using the human interphotoreceptor retinoid-binding protein (IRBP) peptide 1-20.
Materials:
-
Human IRBP peptide 1-20 (GPTHLFQPSLVLDMAKVLLD)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (2.5 mg/mL)
-
Pertussis toxin (PTX)
-
Phosphate-Buffered Saline (PBS), sterile
-
Two sterile Luer-lock syringes (e.g., 1 mL or 3 mL)
-
One sterile three-way stopcock or Luer-lock connector
-
27-30 gauge needles for subcutaneous injection
-
30 gauge needles for intraperitoneal injection
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve the IRBP1-20 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
To prepare the emulsion, draw equal volumes of the IRBP peptide solution and CFA into two separate syringes. For example, for 10 mice, you might use 1 mL of peptide solution and 1 mL of CFA.
-
Connect the two syringes using a three-way stopcock or a Luer-lock connector.
-
Create a stable water-in-oil emulsion by repeatedly forcing the mixture back and forth between the two syringes for at least 10-15 minutes.
-
To test for a stable emulsion, drop a small amount into a beaker of water. A stable emulsion will not disperse.
-
-
Immunization:
-
Administer a total of 200 µL of the IRBP/CFA emulsion subcutaneously, distributed across two sites on the flank of each mouse.
-
-
Pertussis Toxin Administration:
-
On the day of immunization (Day 0), administer an intraperitoneal (i.p.) injection of pertussis toxin. The optimal dose may need to be determined for each batch of PTX, but a starting point is 1.5 µg per mouse.
-
Clinical Assessment of EAU
Clinical scoring of EAU is performed using fundoscopy to observe the inflammatory changes in the retina.
Procedure:
-
Beginning around day 7 post-immunization, and every 2-3 days thereafter, examine the eyes of the mice.
-
Anesthetize the mice and dilate their pupils with a drop of 1% tropicamide.
-
Using a fundoscope, grade the severity of uveitis in each eye based on a standardized scoring system.
Clinical Scoring System:
| Score | Description of Pathological Changes |
| 0 | No signs of inflammation. |
| 1 | Mild vasculitis, optic disc swelling, and a few small inflammatory lesions. |
| 2 | Moderate vasculitis, optic disc swelling, and multiple inflammatory lesions. |
| 3 | Severe vasculitis, optic disc swelling, and confluent inflammatory lesions. |
| 4 | Retinal detachment, hemorrhages, and severe inflammation obscuring retinal details. |
Histopathological Assessment of EAU
Histological analysis of enucleated eyes provides a quantitative measure of inflammation and tissue damage.
Procedure:
-
At the desired experimental endpoint, euthanize the mice and enucleate the eyes.
-
Fix the eyes in a suitable fixative (e.g., 4% paraformaldehyde or Davidson's solution) for at least 24 hours.
-
Process the fixed eyes for paraffin (B1166041) embedding, sectioning (4-6 µm), and staining with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine the stained sections under a microscope and score the severity of EAU based on the following criteria.
Histopathological Scoring System:
| Score | Description of Pathological Changes |
| 0 | No inflammatory cells in the retina or choroid. |
| 0.5 | Mild inflammatory cell infiltration in the choroid and/or retina, with no structural damage. |
| 1 | Moderate inflammatory cell infiltration in the choroid and/or retina, with minimal retinal folding or photoreceptor damage. |
| 2 | Moderate to severe inflammatory cell infiltration, with distinct retinal folds, small granulomas, and some photoreceptor damage. |
| 3 | Severe inflammatory cell infiltration, with extensive retinal folding, large granulomas, and significant photoreceptor damage. |
| 4 | Extensive retinal damage, with complete loss of the photoreceptor layer, and significant structural disorganization. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IL-1R signaling pathway in the context of EAU and a typical experimental workflow for testing Anakinra's efficacy.
Caption: IL-1R signaling pathway in EAU and the mechanism of action of Anakinra.
Caption: Experimental workflow for evaluating Anakinra in a mouse model of EAU.
References
- 1. Optimization of determinant factors associated with the efficiency of experimental autoimmune uveitis induction in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Targeting Oxidative Stress and Inflammation in the Eye: Insights from a New Model of Experimental Autoimmune Uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Anakinra in Ex Vivo Human Peripheral Blood Mononuclear Cell Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anakinra is a recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra). It functions by competitively inhibiting the binding of both interleukin-1α (IL-1α) and interleukin-1β (IL-1β) to the IL-1 receptor type I (IL-1RI).[1] This blockade prevents the initiation of the pro-inflammatory signaling cascade mediated by IL-1, a key cytokine in numerous inflammatory and autoimmune diseases.[2][3] Ex vivo assays using human peripheral blood mononuclear cells (PBMCs) are crucial tools for studying the immunomodulatory effects of drugs like Anakinra. PBMCs, which include monocytes and lymphocytes, are primary producers and responders to IL-1, making them an ideal model system to investigate the mechanism of action and efficacy of IL-1 receptor antagonists.
These application notes provide detailed protocols for utilizing Anakinra in ex vivo human PBMC assays to assess its impact on cytokine production and gene expression.
Mechanism of Action: IL-1 Signaling and Anakinra Inhibition
Interleukin-1 plays a central role in inflammatory responses. Upon binding of IL-1α or IL-1β to IL-1RI, a conformational change occurs, leading to the recruitment of the IL-1 receptor accessory protein (IL-1RAcP). This dimerization of the receptor cytoplasmic Toll-interleukin 1 receptor (TIR) domains initiates a downstream signaling cascade. The adapter protein MyD88 is recruited, which in turn activates a series of kinases, ultimately leading to the activation of the transcription factor NF-κB.[2][3] Activated NF-κB translocates to the nucleus and induces the transcription of a wide range of pro-inflammatory genes, including those for cytokines such as IL-6 and TNF-α, as well as IL-1β itself, creating a positive feedback loop.
Anakinra competitively binds to IL-1RI with high affinity but does not recruit IL-1RAcP and therefore does not trigger the downstream signaling events.[1] By occupying the receptor, Anakinra effectively blocks the binding of IL-1α and IL-1β, thereby preventing NF-κB activation and the subsequent production of inflammatory mediators.
References
- 1. Frontiers | Different Regulation of Interleukin-1 Production and Activity in Monocytes and Macrophages: Innate Memory as an Endogenous Mechanism of IL-1 Inhibition [frontiersin.org]
- 2. Frontiers | Structural Basis of IL-1 Family Cytokine Signaling [frontiersin.org]
- 3. sinobiological.com [sinobiological.com]
Application of Anakinra in the Study of Sterile Neuroinflammation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of Anakinra, a recombinant interleukin-1 receptor antagonist (IL-1Ra), in preclinical studies of sterile neuroinflammation. Anakinra's ability to competitively inhibit the pro-inflammatory actions of IL-1α and IL-1β makes it a valuable tool for investigating the role of IL-1 signaling in various neurological conditions and for evaluating its therapeutic potential.
Sterile neuroinflammation is a critical component in the pathophysiology of numerous central nervous system (CNS) disorders, including traumatic brain injury (TBI), spinal cord injury (SCI), stroke, and subarachnoid hemorrhage (SAH).[1][2] In these conditions, the initial injury triggers a cascade of inflammatory events independent of infection, leading to secondary tissue damage and neurological deficits.[1] Interleukin-1β (IL-1β) is a key cytokine that initiates and amplifies this inflammatory response.[3][4] Anakinra, by blocking the IL-1 receptor (IL-1R1), offers a targeted approach to modulate this pathway and study its downstream effects.[3][5][6]
Mechanism of Action of Anakinra
Anakinra is a recombinant form of the human interleukin-1 receptor antagonist (IL-1Ra).[6] It functions by competitively binding to the IL-1 receptor type I (IL-1R1), thereby preventing the binding of both IL-1α and IL-1β.[5][6][7] This blockade inhibits the downstream signaling cascade that leads to the production of various pro-inflammatory mediators, such as other cytokines, chemokines, and matrix metalloproteinases.[5] By inhibiting the inflammatory cascade at an early and crucial point, Anakinra helps to reduce the cellular and molecular damage associated with sterile neuroinflammation.[8][9][10]
Signaling Pathway of IL-1 and the Action of Anakinra
The binding of IL-1α or IL-1β to IL-1R1 initiates a signaling cascade that results in the activation of transcription factors like NF-κB, leading to the expression of inflammatory genes.[3][11] Anakinra disrupts this process by occupying the receptor without initiating a signal.
Data Presentation: Efficacy of Anakinra in Preclinical Models
The following tables summarize the quantitative data from various preclinical studies investigating the effects of Anakinra in different models of sterile neuroinflammation.
Table 1: Effects of Anakinra on Inflammatory Cytokines
| Model | Species | Anakinra Dosage | Outcome Measure | Result | Reference |
| Traumatic Brain Injury | Rat | Not Specified | Brain Tissue IL-1β | Significantly decreased | [8] |
| Traumatic Brain Injury | Rat | Not Specified | Serum IL-1β | Significantly decreased | [8][12] |
| Spinal Cord Injury | Rat | Not Specified | Spinal Cord Tissue IL-1β | Significantly decreased | [9][10] |
| Spinal Cord Injury | Rat | Not Specified | Serum IL-1β | Significantly decreased | [9][10] |
| Subarachnoid Hemorrhage | Rat | 50 mg/kg twice daily | Serum IL-1 | Significantly decreased | [13][14] |
| Subarachnoid Hemorrhage | Rat | 50 mg/kg twice daily | CSF IL-1 | Significantly decreased | [13][14][15] |
| Subarachnoid Hemorrhage | Rat | 50 mg/kg twice daily | Serum IL-6, TNF-α, CRP | Significantly decreased | [13][14][15][16] |
| Ischemic Stroke | Mouse | 24 or 120 mg/kg/day | Infarct Volume | Reduced with high dose | [17] |
Table 2: Effects of Anakinra on Oxidative Stress Markers
| Model | Species | Anakinra Dosage | Outcome Measure | Result | Reference |
| Traumatic Brain Injury | Rat | Not Specified | Brain Glutathione Peroxidase (GPx) | Increased activity | [8][12] |
| Traumatic Brain Injury | Rat | Not Specified | Brain Superoxide Dismutase (SOD) | Increased activity | [8][12] |
| Traumatic Brain Injury | Rat | Not Specified | Brain Catalase (CAT) | Increased activity | [8][12] |
| Traumatic Brain Injury | Rat | Not Specified | Brain Malondialdehyde (MDA) | No significant effect | [12] |
| Spinal Cord Injury | Rat | Not Specified | Spinal Cord GPx, SOD, CAT | Increased activity | [9][10] |
| Spinal Cord Injury | Rat | Not Specified | Spinal Cord MDA | No significant effect | [9][10] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature for studying the effects of Anakinra in animal models of sterile neuroinflammation.
Protocol 1: Induction of Traumatic Brain Injury (TBI) and Anakinra Administration in Rats
1. Animal Model:
-
Adult male Sprague-Dawley or Wistar rats (250-300g).
2. TBI Induction (Weight-Drop Method): [8][12]
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Secure the rat in a stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
Secure a metal disc to the skull between the bregma and lambda sutures.
-
Induce trauma by dropping a weighted object (e.g., 200g) from a specified height (e.g., 10 cm) onto the metal disc.
-
Suture the scalp incision.
3. Anakinra Administration:
-
Randomly assign animals to experimental groups: Sham, TBI + Vehicle (Saline), TBI + Anakinra.
-
Administer Anakinra or vehicle via subcutaneous (SC) or intraperitoneal (IP) injection. A common dosage regimen is 50 mg/kg administered twice daily, with the first dose given shortly after TBI induction.[13][14]
4. Outcome Measures:
-
Collect blood and brain tissue samples at various time points post-TBI (e.g., 1, 6, 24 hours).[8][12]
-
Analyze samples for inflammatory cytokines (e.g., IL-1β) using ELISA or multiplex assays.
-
Measure oxidative stress markers (e.g., MDA, SOD, GPx) in brain homogenates.
-
Perform histological analysis of brain tissue to assess neuronal damage and inflammation.
Protocol 2: Induction of Spinal Cord Injury (SCI) and Anakinra Administration in Rats
1. Animal Model:
-
Adult male Wistar rats (250-300g).
2. SCI Induction (Vascular Clip Compression): [9][10]
-
Anesthetize the rat.
-
Perform a T5-T8 laminectomy to expose the spinal cord.
-
Apply a vascular clip (e.g., aneurysm clip) to the dura mater for a specified duration (e.g., 1 minute) to induce a contusion injury.
-
Remove the clip and suture the muscle and skin layers.
3. Anakinra Administration:
-
Divide animals into control, SCI + Saline, and SCI + Anakinra groups.
-
Administer Anakinra (e.g., 100 mg/kg, IP) or saline at specified time points post-SCI.[18]
4. Outcome Measures:
-
Collect spinal cord tissue and serum at different time points (e.g., 1, 6, 24 hours).[9][10]
-
Assess levels of IL-1β and oxidative stress markers in tissue and serum.
-
Evaluate locomotor function using behavioral tests (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale).
-
Perform histological analysis of the spinal cord to determine lesion size and cellular infiltration.
Experimental Workflow
The following diagram illustrates a general experimental workflow for investigating the effects of Anakinra in a model of sterile neuroinflammation.
Conclusion
Anakinra serves as a potent and specific tool for elucidating the role of IL-1 signaling in the pathogenesis of sterile neuroinflammation. The provided data and protocols offer a foundation for designing and conducting preclinical studies to further explore its neuroprotective effects and to inform the development of novel therapeutic strategies for CNS disorders. Researchers are encouraged to adapt these protocols to their specific research questions and experimental models.
References
- 1. Interleukin-1 Receptor Antagonist as Therapy for Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroinflammation in spinal cord injury: therapeutic targets for neuroprotection and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards a Treatment for Neuroinflammation in Epilepsy: Interleukin-1 Receptor Antagonist, Anakinra, as a Potential Treatment in Intractable Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Prospects of Targeting IL-1R1 for the Modulation of Neuroinflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Reactome | IL1R1 binds IL1R1 inhibitors [reactome.org]
- 8. Therapeutic evaluation of interleukin 1-beta antagonist Anakinra against traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential neuroprotective effect of Anakinra in spinal cord injury in an in vivo experimental animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential neuroprotective effect of Anakinra in spinal cord injury in an in vivo experimental animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jag.journalagent.com [jag.journalagent.com]
- 13. mdpi.com [mdpi.com]
- 14. The Comparative Effects of Anakinra and Tocilizumab on Inflammation and Cerebral Vasospasm in an Experimental Subarachnoid Hemorrhage Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mitigating Post-Subarachnoid Hemorrhage Complications: Anti-Inflammatory and Anti-Apoptotic Effects of Anakinra in an Experimental Study [mdpi.com]
- 17. ahajournals.org [ahajournals.org]
- 18. Anakinra Reduces Epileptogenesis, Provides Neuroprotection, and Attenuates Behavioral Impairments in Rats in the Lithium–Pilocarpine Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for measuring Anakinra concentration in plasma samples
Detailed application notes and protocols for the quantification of Anakinra in plasma samples, designed for researchers, scientists, and drug development professionals.
Anakinra, a recombinant form of the human interleukin-1 receptor antagonist (IL-1Ra), plays a crucial role in mitigating inflammatory responses by blocking the activity of interleukin-1 (IL-1). Accurate measurement of Anakinra concentrations in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and research into its mechanism of action. This document provides detailed protocols and application notes for the two primary techniques used for this purpose: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes key quantitative parameters for the different analytical methods used to measure Anakinra concentration in plasma.
| Parameter | ELISA (Typical Commercial Kits) | LC-MS/MS (Representative Method) |
| Lower Limit of Quantification (LLOQ) | 7.8 - 40 ng/mL[1] | ~1 µg/mL (estimated, highly method-dependent) |
| Upper Limit of Quantification (ULOQ) | 500 - 2000 pg/mL[2][3] | >500 µg/mL (estimated, highly method-dependent) |
| Dynamic Range | ~2.5 logs | >2 logs |
| Sample Volume | 50 - 100 µL | 50 - 100 µL |
| Precision (CV%) | <10% (Intra-assay), <15% (Inter-assay) | <15% |
| Accuracy (% Recovery) | 85-115% | 85-115% |
Anakinra's Mechanism of Action: IL-1 Signaling Pathway
Anakinra functions by competitively inhibiting the binding of both IL-1α and IL-1β to the IL-1 receptor type 1 (IL-1R1). This action blocks the subsequent inflammatory signaling cascade.
I. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, sensitive, and robust method for quantifying Anakinra in plasma. The sandwich ELISA format is most common for this application.
Experimental Protocol: Sandwich ELISA
This protocol is a representative example based on commercially available human IL-1RA/Anakinra ELISA kits. Always refer to the specific kit manufacturer's instructions for precise details.
1. Materials and Reagents:
-
Human IL-1RA/Anakinra ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
-
Human plasma samples (collected in EDTA, citrate, or heparin)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Wash bottle or automated plate washer
-
Deionized or distilled water
2. Assay Procedure:
References
Application Notes and Protocols for Long-Term Administration of Anakinra in Chronic Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the long-term administration of Anakinra (Kineret®), a recombinant human interleukin-1 receptor antagonist (IL-1Ra), in preclinical chronic inflammatory models. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of IL-1 blockade in sustained inflammatory conditions.
Introduction
Anakinra is a biologic therapeutic that competitively inhibits the binding of both interleukin-1α (IL-1α) and interleukin-1β (IL-1β) to the IL-1 receptor type I (IL-1RI).[1][2][3] By blocking this key inflammatory pathway, Anakinra effectively reduces the downstream signaling that drives inflammation and tissue damage in a variety of autoimmune and autoinflammatory diseases.[4][5] These protocols and data summaries are provided for two widely used animal models of chronic inflammation: Collagen-Induced Arthritis (CIA) and Experimental Autoimmune Encephalomyelitis (EAE).
Data Presentation
The following tables summarize quantitative data from studies involving the long-term administration of Anakinra in chronic inflammatory models.
Table 1: Efficacy of Long-Term Anakinra Administration in a Rat Model of Collagen-Induced Arthritis (CIA)
| Treatment Group | Dosage | Duration | Primary Efficacy Endpoint | Result | Reference |
| Vehicle Control | N/A | ~188 hours | Paw Swelling (mL) | Progressive increase | [6] |
| Anakinra | 10 mg/kg/day (subcutaneous infusion) | ~188 hours | Paw Swelling (mL) | Modest reduction | [6] |
| Anakinra | 100 mg/kg/day (subcutaneous infusion) | ~188 hours | Paw Swelling (mL) | Significant reduction | [6] |
Table 2: Efficacy of Anakinra Administration in a Mouse Model of Collagen-Induced Arthritis (CIA)
| Treatment Group | Dosage | Duration | Primary Efficacy Endpoint | Result | Reference |
| Control (CIA) | N/A | 17 days post-induction | Arthritis Score | Severe arthritis | [7] |
| Anakinra | Not specified | 17 days post-induction | Arthritis Score | Significantly reduced arthritis severity | [7] |
| Control (CIA) | N/A | 17 days post-induction | Peripheral Blood Neutrophil Count | Elevated | [7] |
| Anakinra | Not specified | 17 days post-induction | Peripheral Blood Neutrophil Count | Normalized | [7] |
Experimental Protocols
Long-Term Administration of Anakinra in a Mouse Model of Collagen-Induced Arthritis (CIA)
This protocol is synthesized from established CIA induction methods and long-term treatment strategies with cytokine inhibitors.[7][8]
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Anakinra (Kineret®)
-
Sterile 0.9% Saline
-
Syringes and needles (27G or smaller for subcutaneous injections)
Protocol:
-
Induction of CIA:
-
On day 0, emulsify the CII solution 1:1 with CFA.
-
Administer 100 µL of the emulsion intradermally at the base of the tail.
-
On day 21, provide a booster immunization with 100 µL of CII emulsified 1:1 with IFA, administered intradermally at a different site.
-
-
Preparation of Anakinra Solution:
-
Anakinra is typically supplied in pre-filled syringes.[9] For animal studies, it may be necessary to dilute the stock solution to achieve the desired dose in a small injection volume.
-
Aseptically dilute Anakinra in sterile 0.9% saline to a final concentration suitable for the desired dosage (e.g., 10 mg/kg). A typical injection volume for a mouse is 100-200 µL.
-
-
Long-Term Anakinra Administration:
-
Begin treatment upon the first signs of arthritis (typically around day 24-28), or prophylactically starting from the day of the booster immunization (day 21).
-
Administer Anakinra via subcutaneous injection once daily. A common dose range for cytokine inhibitors in mouse models is 10-100 mg/kg.[6]
-
Continue daily administration for the desired study duration (e.g., 21-42 days or longer).
-
-
Monitoring and Endpoints:
-
Clinical Scoring: Visually score arthritis severity in each paw daily or every other day based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and/or ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure paw thickness using a digital caliper every 2-3 days.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion.[3]
-
Biomarker Analysis: Collect blood samples periodically to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) and anti-CII antibodies.
-
Generalized Protocol for Long-Term Administration of Anakinra in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
This generalized protocol is based on standard EAE induction methods and typical administration routes and dosages for immunomodulatory agents in this model. Specific details may need to be optimized for the particular EAE model and research question.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)
-
Complete Freund's Adjuvant (CFA) containing 5 mg/mL Mycobacterium tuberculosis
-
Pertussis Toxin (PT)
-
Anakinra (Kineret®)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
Syringes and needles
Protocol:
-
Induction of EAE:
-
On day 0, emulsify MOG₃₅₋₅₅ (200 µ g/mouse ) in CFA.
-
Administer 100 µL of the emulsion subcutaneously at two sites on the flank.
-
On day 0 and day 2, administer Pertussis Toxin (200 ng/mouse) intraperitoneally.
-
-
Preparation of Anakinra Solution:
-
Prepare Anakinra for injection as described in the CIA protocol, diluting to the desired concentration in sterile saline or PBS.
-
-
Long-Term Anakinra Administration:
-
Initiate treatment at the onset of clinical signs (typically around day 10-14) or prophylactically from day 0.
-
Administer Anakinra via subcutaneous or intraperitoneal injection once daily. A suggested dose range is 10-100 mg/kg.[10][11]
-
Continue daily administration throughout the course of the disease (e.g., for 30-60 days or longer to study chronic effects).
-
-
Monitoring and Endpoints:
-
Clinical Scoring: Score the clinical signs of EAE daily using a standard scale (e.g., 0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb and hind limb paralysis, 5=moribund).
-
Body Weight: Monitor body weight daily as an indicator of general health and disease severity.
-
Histopathology: At the end of the study, perfuse animals and collect spinal cords and brains for histological analysis of immune cell infiltration and demyelination (e.g., using Hematoxylin & Eosin and Luxol Fast Blue staining).
-
Flow Cytometry: Isolate mononuclear cells from the central nervous system and spleen to analyze immune cell populations by flow cytometry.
-
Signaling Pathways and Experimental Workflows
Anakinra Mechanism of Action
Anakinra acts as a competitive antagonist at the IL-1 receptor type I (IL-1RI). It binds to IL-1RI but does not induce the conformational change necessary for the recruitment of the co-receptor, IL-1 receptor accessory protein (IL-1RAcP). This prevents the initiation of the downstream signaling cascade that is normally triggered by IL-1α and IL-1β.
Caption: Anakinra competitively inhibits IL-1 binding to IL-1R1.
IL-1 Receptor Signaling Pathway
Upon binding of IL-1 to IL-1RI and the recruitment of IL-1RAcP, a signaling cascade is initiated involving the recruitment of adaptor proteins like MyD88 and the activation of IRAK kinases. This ultimately leads to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of numerous pro-inflammatory genes.
Caption: Downstream signaling cascade of the IL-1 receptor.
Experimental Workflow for Long-Term Anakinra Study
The following diagram illustrates a typical workflow for a preclinical study evaluating the long-term efficacy of Anakinra.
Caption: General workflow for preclinical Anakinra studies.
References
- 1. Anti-inflammatory chemoprevention attenuates the phenotype in a mouse model of esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. KINERET® (anakinra) Official HCP Website | The Role of IL-1 [kineretrxhcp.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Anakinra Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. graphviz.org [graphviz.org]
Anakinra's Role in Thwarting IL-1β-Driven Osteoclast Formation: An In Vitro Perspective
Anakinra, a recombinant human interleukin-1 receptor antagonist (IL-1RA), effectively curtails the pro-osteoclastogenic effects of Interleukin-1β (IL-1β) in vitro. This application note details the mechanism, quantitative effects, and experimental protocols demonstrating Anakinra's inhibitory action on the formation of osteoclasts, the primary cells responsible for bone resorption. These findings are critical for researchers in rheumatology, periodontology, and drug development investigating novel therapeutic strategies for bone-loss-related inflammatory diseases.
Interleukin-1β is a potent pro-inflammatory cytokine implicated in the pathogenesis of diseases like rheumatoid arthritis and periodontitis, where it contributes to bone destruction by promoting osteoclastogenesis.[1][2][3][4] Anakinra functions by competitively binding to the IL-1 receptor, thereby blocking the signaling cascade initiated by both IL-1α and IL-1β.[5] This blockade has been shown to downregulate the formation of osteoclasts and modulate the expression of key genes involved in this process.[1][2][5]
Quantitative Effects of Anakinra on Osteoclastogenesis
In vitro studies utilizing co-cultures of human periodontal ligament fibroblasts (PDLFs) and peripheral blood mononuclear cells (PBMCs), a source of osteoclast precursors, have demonstrated a dose-dependent inhibitory effect of Anakinra on osteoclast formation, particularly in an inflammatory environment mimicked by the addition of IL-1β.
Table 1: Effect of Anakinra on Osteoclast Number in PBMC Culture
| Anakinra Concentration (µg/mL) | Mean Number of Osteoclasts | Statistical Significance (vs. 0 µg/mL) |
| 0 | (Baseline) | - |
| 0.01 | Decreased | Not specified |
| 0.1 | Decreased | Not specified |
| 1 | Significantly Decreased | p < 0.05 |
| 10 | Significantly Decreased | p < 0.05 |
Data adapted from a study on high-density PBMC cultures, showing a dose-dependent decrease in osteoclast numbers with increasing concentrations of Anakinra.[1]
Table 2: Gene Expression Changes in PDLF-PBMC Co-cultures (Day 14)
| Condition | Relative RANKL Expression | Relative OPG Expression | Relative IL-1β Expression | RANKL/OPG Ratio |
| Control | Baseline | Baseline | Baseline | Baseline |
| IL-1β (10 ng/mL) | Increased | Downregulated | Increased | Increased |
| IL-1β + Anakinra (10 µg/mL) | Reduced (vs. IL-1β) | Upregulated (vs. IL-1β) | Reduced (vs. IL-1β) | Decreased (vs. IL-1β) |
This table summarizes the modulatory effects of Anakinra on key osteoclastogenic genes. IL-1β enhances the expression of RANKL, a critical factor for osteoclast differentiation, while Anakinra counteracts this effect and promotes the expression of OPG, a decoy receptor that inhibits RANKL activity.[1][2][3][5]
Signaling Pathway and Experimental Workflow
The interplay between IL-1β, Anakinra, and the key regulators of osteoclastogenesis can be visualized through the following signaling pathway and experimental workflow diagrams.
Caption: IL-1β signaling pathway leading to osteoclast formation and its inhibition by Anakinra.
Caption: Experimental workflow for in vitro osteoclastogenesis inhibition assay.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the literature for studying the effects of Anakinra on IL-1β-mediated osteoclastogenesis.[1][5]
Cell Culture and Co-culture Setup
-
Cell Types:
-
Human Periodontal Ligament Fibroblasts (PDLFs): Isolated from healthy donors and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Experiments are typically performed with cells at passage 5.[1]
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Isolated from buffy coats of healthy donors using Ficoll-Paque density gradient centrifugation.
-
-
Co-culture Initiation:
-
Seed PDLFs in a 48-well plate at a density of 1.5 x 10⁴ cells per well and allow them to adhere overnight.[1]
-
The following day, add freshly isolated PBMCs to the PDLF-containing wells.
-
Culture the cells in osteoclast differentiation medium.
-
Osteoclastogenesis Assay
-
Treatment Application: To mimic a chronic inflammatory state, add human recombinant IL-1β to the culture medium at a concentration of 10 ng/mL.[2][3] For inhibitory studies, add Anakinra at various concentrations (e.g., 0.01, 0.1, 1, 10 µg/mL) either alone or in combination with IL-1β.[1]
-
Culture Period: Maintain the co-cultures for 21 days, changing the medium every 2-3 days.[3][5]
-
Osteoclast Identification (TRAP Staining):
-
On day 21, fix the cells with 4% paraformaldehyde.
-
Stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts, using a commercially available kit.
-
Identify osteoclasts as TRAP-positive multinucleated cells (containing three or more nuclei).
-
Quantify the number of osteoclasts per well by light microscopy.
-
Gene Expression Analysis (qPCR)
-
Cell Lysis and RNA Extraction: On day 14 of culture, harvest the cells and extract total RNA using a suitable RNA isolation kit.[1][3][5]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative Polymerase Chain Reaction (qPCR):
-
Perform qPCR using specific primers for target genes (e.g., RANKL, OPG, IL1B) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression levels using the ΔΔCt method.
-
Conclusion
The presented data and protocols underscore the potential of Anakinra as an inhibitor of IL-1β-mediated osteoclast formation. By blocking the IL-1 receptor, Anakinra effectively downregulates the RANKL/OPG ratio, a key determinant of osteoclastogenesis.[1][5] These in vitro models provide a robust framework for further investigation into the therapeutic applications of IL-1 receptor antagonists in inflammatory bone diseases.
References
- 1. IL-1 Receptor Antagonist Anakinra Inhibits the Effect of IL-1β- Mediated Osteoclast Formation by Periodontal Ligament Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.vu.nl [research.vu.nl]
- 3. IL-1 Receptor Antagonist Anakinra Inhibits the Effect of IL-1β- Mediated Osteoclast Formation by Periodontal Ligament Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of IL-1β in the Bone Loss during Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Continuous Intravenous Infusion of Anakinra in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anakinra is a recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra). It functions by competitively inhibiting the binding of the pro-inflammatory cytokines IL-1α and IL-1β to the Interleukin-1 Receptor, Type I (IL-1RI)[1]. This blockade prevents the initiation of downstream signaling cascades that lead to inflammation. Due to its short half-life, maintaining therapeutic concentrations of Anakinra is crucial for its efficacy. Continuous intravenous (IV) infusion is a method that can achieve stable plasma concentrations, making it a valuable administration route in preclinical animal studies, particularly for acute and severe disease models.
These application notes provide a comprehensive overview of protocols for the continuous intravenous infusion of Anakinra in animal studies, drawing from published research and clinical applications to guide researchers in designing their experiments.
Signaling Pathway of IL-1 and Mechanism of Action of Anakinra
Interleukin-1 (IL-1) plays a pivotal role in inflammatory responses. The binding of IL-1α or IL-1β to the IL-1 receptor type I (IL-1RI) initiates a signaling cascade. This process involves the recruitment of the IL-1 receptor accessory protein (IL-1RAcP) to form a signaling complex[2][3]. This complex then recruits intracellular adaptor proteins, such as MyD88, leading to the activation of downstream kinases and transcription factors, most notably NF-κB. The translocation of NF-κB to the nucleus induces the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, which drive the inflammatory response[4][5].
Anakinra competitively binds to IL-1RI with a similar affinity as IL-1α and IL-1β but does not induce a conformational change in the receptor necessary for the recruitment of IL-1RAcP. By occupying the receptor binding site, Anakinra effectively blocks IL-1 signaling and the subsequent inflammatory cascade[1][4][5].
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize dosing information from various studies. While continuous intravenous infusion data in animal models is limited, information from subcutaneous infusion in animals and intravenous infusion in humans can be used to guide dose selection.
Table 1: Anakinra Administration in Animal Studies
| Animal Model | Disease Model | Route of Administration | Dosing Regimen | Key Findings | Reference |
| Mouse (C57BL/6J and Balb/c) | Ischemic Stroke | Subcutaneous (bolus + continuous infusion) | 24 mg/kg bolus, followed by 24 or 120 mg/kg/day continuous infusion | High dose (120 mg/kg/day) reduced infarct volume and inflammation. | [6][7][8] |
| Rat (Lewis) | Collagen-Induced Arthritis | Subcutaneous (continuous infusion) | 10 mg/kg/day or 100 mg/kg/day for ~188 hours | 100 mg/kg/day reduced paw swelling by at least 70%. | [9][10] |
| Non-human Primate (Rhesus Monkey) | Pharmacokinetics | Intravenous (bolus) | 3 mg/kg or 10 mg/kg | CSF penetration was approximately 0.28% of serum exposure. | [4] |
Table 2: Anakinra Continuous Intravenous Infusion in Human Studies
| Indication | Dosing Regimen | Infusion Details | Reference |
| Macrophage Activation Syndrome (MAS) / Secondary Hemophagocytic Lymphohistiocytosis (sHLH) | Starting doses of 100-400 mg/day, escalated up to 2400 mg/day (1.5-2 mg/kg/hour). | Final concentration of 1-5 mg/mL in 0.9% sodium chloride. Infusion bags changed every 6-8 hours. | [1][11][12][13] |
| Sepsis | 100 mg loading dose followed by a continuous 72-hour infusion. | - | [1][14] |
| Graft-Versus-Host Disease | 400 to 3200 mg/day for 7 days. | - | [1][14] |
| Acute Stroke | 100 mg bolus loading dose, followed by a 2 mg/kg/hour infusion over 72 hours. | - | [15] |
Experimental Protocols
General Protocol for Continuous Intravenous Infusion in Rodents
This protocol provides a general framework for establishing continuous IV infusion of Anakinra in rodents. Specific parameters should be optimized for the particular animal model and experimental goals.
1. Materials:
-
Anakinra (Kineret®)
-
Sterile 0.9% saline
-
Vascular access catheters (e.g., jugular vein catheters)
-
Infusion pump
-
Swivel and tether system
-
Animal jackets or harnesses
-
Surgical instruments for catheter implantation
-
Anesthetics and analgesics
2. Preparation of Anakinra Infusion Solution:
-
Anakinra is typically supplied in pre-filled syringes.
-
Aseptically dilute the required dose of Anakinra in sterile 0.9% saline to the desired final concentration. In clinical settings, concentrations of 1-5 mg/mL are used[13].
-
The final volume will depend on the infusion rate and duration.
-
Protect the solution from light.
3. Surgical Implantation of Intravenous Catheter:
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Surgically implant a catheter into a major vein, such as the jugular or femoral vein. The jugular vein is commonly used for long-term infusions[5].
-
Exteriorize the catheter at the dorsal scapular region and connect it to a vascular access button or port.
-
Allow the animal to recover from surgery for at least 48-72 hours before starting the infusion. Provide appropriate post-operative care, including analgesia.
4. Infusion Procedure:
-
House the animal individually in a cage that allows for the use of a swivel and tether system.
-
Connect the exteriorized catheter to the tether, which is attached to a swivel. The swivel allows the animal to move freely without twisting the infusion line.
-
Connect the infusion line to the infusion pump.
-
Program the infusion pump to deliver the desired infusion rate.
-
A common infusion rate for mice is 2 mL/kg/hr[16].
-
Monitor the animal regularly for signs of distress, infection at the catheter site, and patency of the catheter.
Example Protocol: Continuous Intravenous Infusion of Anakinra in a Mouse Model of Sepsis
This example protocol is a hypothetical design based on adapting data from human studies and other animal experiments.
1. Animal Model:
-
C57BL/6 mice, 8-10 weeks old.
-
Sepsis induced by cecal ligation and puncture (CLP).
2. Dosing Rationale:
-
Based on human studies where high doses are used for cytokine storm and the effective subcutaneous dose in a mouse stroke model, a starting dose of 100 mg/kg/day is proposed.
3. Experimental Groups:
-
Group 1: Sham surgery + Saline infusion
-
Group 2: CLP + Saline infusion
-
Group 3: CLP + Anakinra infusion (100 mg/kg/day)
4. Procedure:
-
Day -3 to -1: Acclimatize mice to individual housing with tether systems.
-
Day 0:
-
Perform CLP or sham surgery under anesthesia.
-
Immediately post-surgery, initiate continuous IV infusion.
-
Anakinra Preparation: Dilute Anakinra in sterile 0.9% saline. For a 25g mouse at 100 mg/kg/day, the daily dose is 2.5 mg. At an infusion rate of 2 mL/kg/hr (1.2 mL/day for a 25g mouse), the required concentration is approximately 2.08 mg/mL.
-
-
Day 1 to 3:
-
Continue infusion.
-
Monitor survival, clinical signs of sepsis (e.g., temperature, activity), and body weight daily.
-
Collect blood samples at designated time points for cytokine analysis and complete blood counts.
-
-
Day 3 (or endpoint):
-
Euthanize animals and collect tissues for histological analysis and measurement of bacterial load.
-
Conclusion
Continuous intravenous infusion of Anakinra is a powerful technique for maintaining stable drug levels in preclinical animal models, which is particularly important for a drug with a short half-life. While direct animal protocols for continuous IV infusion are not abundant in the literature, adapting dosing strategies from human clinical trials and subcutaneous animal studies, combined with established surgical techniques for chronic infusion, provides a solid foundation for designing effective experiments. Researchers should carefully consider the specific animal model and disease state to optimize the dosing and infusion parameters for their studies.
References
- 1. Continuous IV infusion of anakinra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The serum and cerebrospinal fluid pharmacokinetics of anakinra after intravenous administration to non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ivis.org [ivis.org]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Population pharmacokinetic–pharmacodynamic–disease progression model for effects of anakinra in Lewis rats with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetic–pharmacodynamic–disease progression model for effects of anakinra in Lewis rats with collagen-induced arthritis | Semantic Scholar [semanticscholar.org]
- 11. Continuous Intravenous Anakinra Infusion to Calm the Cytokine Storm in Macrophage Activation Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Continuous Intravenous Anakinra Infusion to Calm the Cytokine Storm in Macrophage Activation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Continuous IV infusion of anakinra [frontiersin.org]
- 15. histiocytosisuk.org [histiocytosisuk.org]
- 16. instechlabs.com [instechlabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Injection Site Reactions with Anakinra in Mice
Welcome to the technical support center for researchers utilizing Anakinra in mouse models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and mitigate injection site reactions (ISRs), ensuring the welfare of your animals and the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are injection site reactions (ISRs) and why do they occur with Anakinra?
A1: Injection site reactions are inflammatory responses at the site of a subcutaneous injection. With Anakinra, these reactions are common and can manifest as redness (erythema), swelling, bruising (ecchymosis), pain, and the formation of a palpable mass.[1] These reactions are thought to be caused by a combination of factors, including the high protein concentration of the Anakinra formulation and its vehicle components (such as sodium citrate (B86180) and polysorbate 80), which can lead to mast cell degranulation and an inflammatory infiltrate rich in eosinophils.[2][3]
Q2: Are ISRs with Anakinra in mice expected to be severe?
A2: While data on Anakinra-specific ISRs in mice is limited, studies with other subcutaneously injected substances in mice show a range of reactions from mild and transient to more severe and persistent inflammation.[2][4] Histological examination of ISRs in mice often reveals necrotizing to pyogranulomatous panniculitis (inflammation of the subcutaneous fat).[2][4] The severity can be influenced by the mouse strain, sex, and injection technique.[2]
Q3: Can the vehicle for Anakinra alone cause injection site reactions?
A3: Yes, studies in other species have shown that the vehicle used to formulate Anakinra can independently cause ISRs.[2] However, the reaction is often more pronounced when the full formulation with the high protein concentration of Anakinra is used, indicating that both the vehicle and the active protein contribute to the reaction.[2]
Q4: Do different mouse strains react differently to subcutaneous injections?
A4: Yes, there is evidence of strain-dependent differences in the severity of ISRs. For example, BALB/cJ mice have been shown to develop erythematous lesions less frequently than Crl:CD1(ICR) or C57BL/6J mice when injected with an inflammatory substance.[2] C57BL/6J mice are known to have a bias towards a Th1-type immune response, while BALB/cJ mice tend towards a Th2-type response, which may influence the nature and severity of the local reaction.[2]
Troubleshooting Guide
Issue 1: Severe or persistent erythema and swelling at the injection site.
Possible Causes:
-
High concentration of Anakinra: The protein concentration can contribute to local inflammation.
-
Irritation from vehicle components: The formulation's pH and excipients can cause a local reaction.[2]
-
Improper injection technique: Injecting too superficially or causing excessive tissue trauma can exacerbate reactions.
-
Mouse strain susceptibility: Certain strains may be more prone to inflammatory responses.[2]
Solutions:
-
Optimize Injection Technique:
-
Dilute the Anakinra Solution: If experimentally permissible, consider diluting the Anakinra in sterile, buffered saline (PBS) to reduce the protein and vehicle concentration at the injection site.
-
Consider a Different Mouse Strain: If severe reactions persist and are compromising animal welfare or the study, switching to a less reactive strain, such as BALB/cJ, could be considered.[2]
-
Local Cooling (Pre- and Post-Injection): Applying a cool pack to the injection site for a short duration before and after the injection may help to reduce local inflammation and pain, a technique suggested in clinical practice.[2]
-
Topical Corticosteroids: In human patients, topical corticosteroids are sometimes used to manage delayed-type ISRs.[2] While not a standard laboratory practice, this could be considered in consultation with a veterinarian if reactions are severe.
Issue 2: Formation of a persistent nodule or mass at the injection site.
Possible Causes:
-
Localized inflammatory response: Infiltration of immune cells (macrophages, eosinophils, neutrophils) can lead to the formation of a granuloma.[2][12]
-
Slow clearance of the injected substance: The formulation may be slow to dissipate from the subcutaneous space.
-
Fibrosis: Chronic inflammation can lead to the deposition of collagen and fibrous tissue.[13]
Solutions:
-
Monitor the Mass: Observe the mass daily for changes in size, and consistency, and for any signs of ulceration.
-
Histopathological Analysis: At the end of the study, or if the mass becomes ulcerated, collect the tissue for histological analysis to characterize the nature of the reaction (e.g., inflammation, necrosis, fibrosis).[2][13]
-
Refine Injection Volume: Ensure the injected volume is appropriate for the size of the mouse (typically up to 5 ml/kg per site).[7] For larger volumes, consider splitting the dose into multiple injection sites.[14]
Data on Injection Site Reactions in Mice (General)
The following table summarizes data from a study on injection site reactions to a sustained-release NSAID in different mouse strains, which can provide a general reference for what to expect with subcutaneous injections of potentially irritating substances.
| Parameter | Crl:CD1(ICR) | C57BL/6J | BALB/cJ |
| Incidence of Erythema | 75% | 60% | 30% |
| Incidence of Mass Formation | 53% | 47% | 53% |
| Median Time to Erythema Onset | 3 days | 3 days | 3 days |
| Median Time to Mass Onset | 2 days | 2 days | 2 days |
| Histopathology | Necrotizing to pyogranulomatous panniculitis | Necrotizing to pyogranulomatous panniculitis | Necrotizing to pyogranulomatous panniculitis |
Data adapted from a study on sustained-release meloxicam (B1676189) in mice.[2]
Experimental Protocols
Protocol 1: Subcutaneous Administration of Anakinra in Mice
-
Preparation:
-
Restraint:
-
Injection:
-
Create a "tent" of loose skin over the shoulders or flank.[5][6]
-
Insert the needle, with the bevel facing up, into the base of the skin tent at a shallow angle.[6][8]
-
Gently pull back on the plunger to ensure you have not entered a blood vessel. If blood appears, withdraw the needle and try a different site.[7]
-
Inject the solution slowly and steadily.[9]
-
Withdraw the needle smoothly and apply gentle pressure to the site with sterile gauze for a few seconds to prevent leakage.[8]
-
Protocol 2: Macroscopic and Microscopic Assessment of ISRs
-
Macroscopic Scoring (Daily):
-
Visually inspect the injection site daily for signs of erythema and mass formation.
-
Use a simple scoring system (e.g., 0-4 scale) to quantify the severity.[2]
-
Erythema Score: 0 = No redness; 1 = Faint pink; 2 = Definite red; 3 = Bright red; 4 = Ulceration/necrosis.
-
Mass/Swelling Score: 0 = No swelling; 1 = Slight, barely palpable; 2 = Moderate, easily palpable; 3 = Large, obvious swelling; 4 = Very large, extensive swelling.
-
-
-
Tissue Collection (Terminal):
-
At the designated time point, euthanize the mouse.
-
Excise the skin and underlying subcutaneous tissue at the injection site.
-
-
Histological Processing:
-
Fix the tissue in 10% neutral buffered formalin.
-
Process the tissue for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).[12]
-
-
Microscopic Scoring:
-
A pathologist should evaluate the slides for:
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Injection Reactions after Administration of Sustained-release Meloxicam to BALB/cJ, C57BL/6J, and Crl:CD1(ICR) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection of Anakinra on peripheral nerve neurodegeneration in single and combination protocols with TTR siRNA in a transgenic mouse model for human V30M transthyretin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aalas [aalas.kglmeridian.com]
- 5. urmc.rochester.edu [urmc.rochester.edu]
- 6. research.unc.edu [research.unc.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. ec.europa.eu [ec.europa.eu]
- 11. researchanimaltraining.com [researchanimaltraining.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. research-support.uq.edu.au [research-support.uq.edu.au]
Technical Support Center: Optimizing Anakinra Dosage for Maximal Efficacy In Vivo
Welcome to the technical support center for the in vivo application of Anakinra (Kineret®), a recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for optimizing Anakinra dosage and administration in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Anakinra?
Anakinra is a recombinant form of the human interleukin-1 receptor antagonist (IL-1Ra).[3] It competitively inhibits the binding of both interleukin-1 alpha (IL-1α) and interleukin-1 beta (IL-1β) to the IL-1 type I receptor (IL-1RI).[3][4] By blocking this interaction, Anakinra prevents IL-1-mediated signal transduction, thereby reducing the pro-inflammatory effects associated with IL-1 signaling.[5][6] It does not have any detectable agonist activity.[2]
Q2: What are the recommended starting dosages for Anakinra in common animal models?
The optimal dosage of Anakinra can vary significantly depending on the animal model, the disease being studied, and the desired therapeutic effect. Based on published studies, here are some general starting points:
-
Rodent Models (Rats & Mice):
-
Arthritis Models (e.g., Collagen-Induced Arthritis in rats): Doses ranging from 10 mg/kg/day to 100 mg/kg/day administered via subcutaneous infusion have been used.[2][7][8]
-
Myocardial Infarction Models (mice): Doses of 1 mg/kg and 100 mg/kg have been compared, with no additional benefit observed at the higher dose.[9] A common regimen is 100 mg/kg/day subcutaneously.
-
Kawasaki Disease Vasculitis Model (mice): A daily intraperitoneal injection of 25 mg/kg has been shown to be effective.[10]
-
Neurological Models (e.g., Stroke): A meta-analysis of animal models of stroke showed efficacy with IL-1Ra, though optimal dosing can be administration-route dependent.[11]
-
Morphine Analgesia and Tolerance Models (rats): A dose of 100 mg/kg has been studied.[12]
-
Q3: What is the recommended route of administration for Anakinra in vivo?
The most common routes of administration in preclinical studies are subcutaneous (SC) and intraperitoneal (IP) injection. Continuous intravenous (IV) infusion has also been used in some applications, particularly in models of severe systemic inflammation like macrophage activation syndrome (MAS).[4][13] The choice of administration route can impact the pharmacokinetic profile of the drug.
Q4: What is the pharmacokinetic profile of Anakinra?
In humans with rheumatoid arthritis, the terminal half-life of Anakinra is 4 to 6 hours following subcutaneous administration.[1][14] In rats with collagen-induced arthritis, a two-compartment pharmacokinetic model with two sequential absorption processes and linear elimination has been used to describe its profile.[7][8] The absolute bioavailability after a subcutaneous injection in healthy humans is 95%.[1]
Q5: How should Anakinra be prepared and stored for in vivo experiments?
Anakinra (Kineret®) is supplied in prefilled glass syringes.[15][16] For experimental use, it may need to be diluted.
-
Dilution: A common diluent is an injection solution with a pH of 6.5, composed of sodium citrate, sodium chloride, disodium (B8443419) EDTA, and polysorbate.[2]
-
Storage: Anakinra should be stored under refrigeration at 2°C to 8°C (36°F to 46°F).[15][16][17] It should be protected from light and not be frozen or shaken.[15][16][17] Prepared syringes are generally stable for 24 hours when refrigerated.[17]
Troubleshooting Guide
Issue 1: Suboptimal or Lack of Efficacy
-
Possible Cause: Inadequate Dosage.
-
Troubleshooting:
-
Dose Escalation: If initial doses are ineffective, a dose-escalation study may be necessary. In some conditions, such as refractory macrophage activation syndrome, higher doses of up to 8-10 mg/kg/day have been required.[18]
-
Review Literature: Carefully review published studies for your specific animal model and disease state to ensure your starting dose is appropriate.
-
-
-
Possible Cause: Inappropriate Dosing Frequency or Duration.
-
Troubleshooting:
-
Frequency: Due to its relatively short half-life (4-6 hours in humans), daily administration is typically required.[1][16] For continuous target engagement, twice-daily administration or continuous infusion may be considered.
-
Duration: The duration of treatment can be critical. For example, in a mouse model of myocardial infarction, a 2-week treatment regimen was found to be superior to a 1-week regimen.[9]
-
-
-
Possible Cause: Incorrect Route of Administration.
-
Troubleshooting:
-
Bioavailability: Ensure the chosen route of administration provides adequate bioavailability. While subcutaneous and intraperitoneal injections are common, direct administration to the site of inflammation (e.g., intra-articular) or systemic administration via IV infusion may be more effective in certain models.
-
-
Issue 2: Injection Site Reactions
-
Possible Cause: Irritation from the formulation.
-
Troubleshooting:
-
Rotate Injection Sites: To minimize local irritation, rotate the site of subcutaneous or intraperitoneal injections.[17]
-
Dilution: Ensure the drug is properly diluted as per recommended protocols to minimize the concentration of potentially irritating excipients.
-
Observe for Severity: Mild, transient injection site reactions are a common side effect.[16] However, if severe or persistent reactions are observed, consider alternative administration routes or consult with a veterinarian.
-
-
Issue 3: Variability in Experimental Results
-
Possible Cause: Improper Handling and Storage of Anakinra.
-
Troubleshooting:
-
Strict Adherence to Storage Conditions: Always store Anakinra at 2°C to 8°C and protect it from light.[15][16][17] Do not freeze or shake the product, as this can denature the protein.[16][17]
-
Use Fresh Preparations: For diluted solutions, it is best to use them immediately or within 24 hours if stored properly to ensure potency.[17]
-
-
-
Possible Cause: Animal-to-Animal Variability.
-
Troubleshooting:
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability.
-
Consistent Animal Husbandry: Ensure all animals are housed under identical conditions (temperature, light/dark cycle, diet) to minimize environmental sources of variation.[2]
-
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Anakinra
| Parameter | Human (Rheumatoid Arthritis) | Rat (Collagen-Induced Arthritis) |
| Route of Administration | Subcutaneous | Subcutaneous Infusion |
| Dosage | 1-2 mg/kg | 10 mg/kg or 100 mg/kg |
| Time to Max. Concentration (Tmax) | 3 - 7 hours[1] | Not explicitly stated in the same format |
| Terminal Half-life (t1/2) | 4 - 6 hours[1] | Not explicitly stated in the same format |
| Absolute Bioavailability | 95%[1] | Not available |
Table 2: Exemplary In Vivo Dosing Regimens for Anakinra
| Animal Model | Species | Dosage | Route of Administration | Frequency | Reference |
| Collagen-Induced Arthritis | Rat | 10 mg/kg or 100 mg/kg | Subcutaneous Infusion | Continuous | [2][7][8] |
| Acute Myocardial Infarction | Mouse | 1 mg/kg or 100 mg/kg | Not Specified | Daily | [9] |
| Kawasaki Disease Vasculitis | Mouse | 25 mg/kg | Intraperitoneal | Daily | [10] |
| Morphine Analgesia/Tolerance | Rat | 100 mg/kg | Not Specified | Single Dose | [12] |
Experimental Protocols
Protocol 1: Preparation and Subcutaneous Administration of Anakinra in a Murine Model
-
Materials:
-
Anakinra (Kineret®) 100 mg/0.67 mL prefilled syringe.[17]
-
Sterile, pyrogen-free saline or recommended diluent.[2]
-
Sterile insulin (B600854) syringes with appropriate gauge needles.
-
70% ethanol.
-
-
Preparation of Dosing Solution:
-
All procedures should be performed in a laminar flow hood to maintain sterility.
-
Calculate the required volume of Anakinra based on the desired dose (e.g., mg/kg) and the weight of the animal.
-
If dilution is necessary, use a sterile technique to draw the required volume of Anakinra from the prefilled syringe and mix it with the appropriate volume of sterile diluent.
-
Store the prepared solution at 2°C to 8°C and protect from light until use (ideally within 24 hours).[17]
-
-
Animal Preparation and Injection:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.[2]
-
Weigh each animal accurately on the day of dosing.
-
Gently restrain the mouse.
-
Wipe the injection site (e.g., the scruff of the neck or the flank) with 70% ethanol.
-
Lift a fold of skin and insert the needle at the base of the tented skin.
-
Inject the calculated volume of the Anakinra solution subcutaneously.
-
Observe the animal for any immediate adverse reactions.
-
Rotate injection sites for subsequent doses.[17]
-
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. scispace.com [scispace.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | Continuous IV infusion of anakinra [frontiersin.org]
- 5. Efficacy and safety of anakinra for the treatment of rheumatoid arthritis: an update of the Oregon Drug Effectiveness Review Project - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-1 (IL-1) receptor antagonist binds to the 80-kDa IL-1 receptor but does not initiate IL-1 signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetic-pharmacodynamic-disease progression model for effects of anakinra in Lewis rats with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetic–pharmacodynamic–disease progression model for effects of anakinra in Lewis rats with collagen-induced arthritis | Semantic Scholar [semanticscholar.org]
- 9. Anakinra in experimental acute myocardial infarction--does dosage or duration of treatment matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Systematic Review and Meta-Analysis of the Efficacy of Interleukin-1 Receptor Antagonist in Animal Models of Stroke: an Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Continuous IV infusion of anakinra - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. publications.ashp.org [publications.ashp.org]
- 16. KINERET® (anakinra) Official HCP Website | Dosing and Administration [kineretrxhcp.com]
- 17. Anakinra (NON-FORMULARY) | CHEO ED Outreach [outreach.cheo.on.ca]
- 18. Efficacy of high-dose anakinra in refractory macrophage activation syndrome in adult-onset Still’s disease: when dosage matters in overcoming secondary therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
How to address the short half-life of Anakinra in experimental design
Welcome to the technical support center for researchers using Anakinra (Kineret®), a recombinant human interleukin-1 receptor antagonist (IL-1Ra). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments that account for the short half-life of this valuable research tool.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of Anakinra and why is it a critical factor in experimental design?
Anakinra has a short terminal half-life of approximately 4 to 6 hours in humans and rats.[1][2][3][4] This rapid clearance is a crucial consideration because it dictates the dosing strategy required to maintain a steady and effective concentration of the drug to antagonize the IL-1 receptor continuously. Failure to account for the short half-life can lead to inconsistent or negative results due to periods of suboptimal receptor blockade.
Q2: How does Anakinra work to block IL-1 signaling?
Anakinra is a recombinant form of the naturally occurring IL-1 receptor antagonist (IL-1Ra).[1][5] It functions by competitively inhibiting the binding of both interleukin-1α (IL-1α) and interleukin-1β (IL-1β) to the IL-1 receptor type I (IL-1RI).[1][6][7] This blockade prevents the recruitment of the IL-1 receptor accessory protein (IL-1RAcP) and the subsequent initiation of downstream signaling cascades, primarily the NF-κB and MAPK pathways, which are responsible for the expression of numerous pro-inflammatory genes.[7][8][9]
Q3: What are the key pharmacokinetic parameters of Anakinra?
The following table summarizes the key pharmacokinetic parameters for Anakinra.
| Parameter | Value | Reference(s) |
| Route of Administration | Subcutaneous (SC), Intravenous (IV) | [2][7] |
| Bioavailability (SC) | ~95% in healthy subjects | [1] |
| Time to Peak Concentration (Tmax) (SC) | 3 to 7 hours | [1] |
| Terminal Half-Life | 4 to 6 hours | [1][2][4] |
| Metabolism | Proteolytic degradation | [2] |
| Elimination | Primarily renal clearance | [2][3] |
Q4: Are there alternatives to Anakinra with a longer half-life?
Yes, several other IL-1 inhibitors with longer half-lives are available for research and clinical use. These may be suitable alternatives depending on the experimental goals.
| Drug | Mechanism of Action | Half-Life | Reference(s) |
| Canakinumab | Monoclonal antibody targeting IL-1β | ~26 days | [10] |
| Rilonacept | Dimeric fusion protein (IL-1 trap) | ~8.6 days | [4][10] |
Additionally, general strategies exist to extend the half-life of protein therapeutics, such as PEGylation and fusion to albumin or the Fc portion of IgG.[11][12][13][14][15] While not applicable to the standard Anakinra formulation, these concepts are relevant when considering the development of novel long-acting IL-1 antagonists.[16]
Troubleshooting Guides
Issue: Inconsistent or lack of effect in in vivo animal models.
Possible Cause: Suboptimal dosing regimen failing to maintain therapeutic concentrations due to Anakinra's short half-life.
Troubleshooting Steps:
-
Review Dosing Strategy: A single daily bolus injection may not be sufficient to provide sustained IL-1R blockade.
-
Implement Frequent Dosing: Increase the frequency of subcutaneous injections to two or three times daily to minimize troughs in plasma concentration.
-
Consider Continuous Infusion: For the most stable drug exposure, utilize a continuous infusion protocol via an osmotic pump or intravenous line.[17][18][19][20][21][22] This method has been successfully used in various animal models to ensure consistent therapeutic levels.[18][22]
-
Dose Escalation: If frequent dosing is still not yielding the expected results, a higher total daily dose may be necessary. It has been noted that a 10-fold or greater concentration of IL-1Ra compared to IL-1β may be needed for 50% inhibition.[3]
Experimental Protocol: Continuous Subcutaneous Infusion in Mice
This protocol is adapted from studies investigating the effect of Anakinra in mouse models.[18][22]
-
Animal Preparation: Acclimatize mice to the laboratory environment. Anesthetize the mouse using an appropriate anesthetic agent.
-
Pump Preparation: Load an osmotic minipump (e.g., Alzet) with the calculated dose of Anakinra. The concentration will depend on the pump's flow rate and the desired daily dose.
-
Initial Bolus: Administer a subcutaneous bolus injection of Anakinra to rapidly achieve therapeutic levels. A common starting point is 24 mg/kg.[18]
-
Pump Implantation: Make a small subcutaneous incision on the back of the mouse and insert the loaded osmotic minipump. Suture the incision.
-
Post-Operative Care: Monitor the animal for recovery from anesthesia and signs of distress.
-
Duration: The infusion can be maintained for the desired experimental duration, as determined by the pump's specifications.
Issue: Loss of Anakinra activity in in vitro cell culture experiments.
Possible Cause: Degradation of Anakinra in culture media over time.
Troubleshooting Steps:
-
Media Refreshment: Due to its protein nature, Anakinra may lose activity over prolonged incubation periods at 37°C. For experiments lasting longer than 24 hours, consider replacing the media with freshly supplemented Anakinra every 24 hours.
-
Stability in Solution: Anakinra is stable in 0.9% sodium chloride injection.[23][24] However, its stability in complex cell culture media at 37°C for extended periods is less characterized. It is unstable in 5% dextrose solution.[24]
-
Titration Experiments: Perform a dose-response curve at the start of your experiments to determine the optimal concentration for your specific cell type and stimulation conditions.[25]
-
Storage: Ensure Anakinra is stored correctly according to the manufacturer's instructions, typically refrigerated and protected from light, to maintain its potency.[26] Do not shake the prefilled syringes.[26][27]
Visualizations
IL-1 Signaling Pathway and Anakinra's Mechanism of Action
Caption: IL-1 signaling pathway and the inhibitory action of Anakinra.
Experimental Workflow: Addressing Anakinra's Short Half-Life
Caption: Decision workflow for selecting an appropriate Anakinra dosing strategy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Population pharmacokinetic–pharmacodynamic–disease progression model for effects of anakinra in Lewis rats with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anakinra and related drugs targeting interleukin-1 in the treatment of cryopyrin-associated periodic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anakinra Therapy for Non-cancer Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. sinobiological.com [sinobiological.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Frontiers | IL-1 Inhibitors in the Treatment of Monogenic Periodic Fever Syndromes: From the Past to the Future Perspectives [frontiersin.org]
- 11. scispace.com [scispace.com]
- 12. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. smashladder.com [smashladder.com]
- 14. Strategies for Improving Protein Therapeutic Half-Life | Technology Networks [technologynetworks.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Continuous IV infusion of anakinra [frontiersin.org]
- 21. Continuous IV infusion of anakinra - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. Stability and compatibility of anakinra with intravenous cimetidine hydrochloride or famotidine in 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Stability and compatibility of anakinra with ceftriaxone sodium injection in 0.9% sodium chloride or 5% dextrose injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. publications.ashp.org [publications.ashp.org]
- 27. repository.phb.ac.id [repository.phb.ac.id]
Anakinra stability in different laboratory storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of Anakinra under various laboratory storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for Anakinra?
Anakinra should be stored under refrigeration at 2°C to 8°C. It must be protected from light and should not be frozen or shaken. The commercially available prefilled syringes are for single-use only and do not contain preservatives; any unused portion should be discarded.[1]
2. How stable is Anakinra when prepared for intravenous infusion?
When diluted in 0.9% sodium chloride for intravenous infusion, Anakinra is stable for a limited time. Infusion bags are typically prepared to run for a maximum of 8 hours.[2][3] It is crucial to protect the infusion bag and tubing from light.[2][3] The recommended concentration for IV infusion is between 1 to 5 mg/mL in a minimum bag size of 50 mL of 0.9% sodium chloride.[2][3]
3. Is Anakinra stable in different types of syringes?
Studies have shown that Anakinra maintains comparable biological and clinical effects when stored in either borosilicate glass syringes or polycarbonate plastic syringes for up to 14 days.[4] This suggests that transferring Anakinra to plastic syringes for experimental purposes is a viable option without significantly impacting its activity.[4]
4. Can Anakinra be diluted in dextrose solutions?
No, Anakinra is not stable in 5% dextrose injection. When diluted in 5% dextrose, the concentration of Anakinra drops below 90% of the initial concentration within 30 minutes.[5] Therefore, only 0.9% sodium chloride injection should be used as a diluent.
5. What are the known incompatibilities of Anakinra?
Anakinra has been shown to be incompatible with 5% dextrose injection.[5] While it has been found to be physically compatible and stable with some drugs like cimetidine (B194882) and famotidine (B1672045) in 0.9% sodium chloride for up to 4 hours, it is generally recommended not to mix Anakinra with other medications unless specific compatibility data is available.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Reduced biological activity of Anakinra in an in vitro assay. | Improper storage of the stock solution. | Ensure Anakinra has been consistently stored at 2-8°C and protected from light. Avoid freezing. |
| Use of an incorrect diluent. | Only use 0.9% sodium chloride for dilutions. Avoid using 5% dextrose or other solutions without prior validation.[5] | |
| Extended storage of diluted solutions. | Prepare fresh dilutions for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and use it as quickly as possible. | |
| Precipitation or visible particles in the Anakinra solution. | The solution may contain trace amounts of small, translucent to white, amorphous protein particles, which is normal. | Visually inspect the solution before use. If the solution is discolored, cloudy, or contains excessive particulate matter, it should be discarded.[7] |
| Incompatibility with other reagents in the experimental setup. | Ensure all buffers and media used are compatible with the Anakinra formulation. | |
| Inconsistent results between experiments. | Variation in the preparation of Anakinra solutions. | Standardize the dilution protocol, including the source and lot of 0.9% sodium chloride used. |
| Light exposure during experiments. | Minimize the exposure of Anakinra solutions to light, especially during prolonged incubations.[2][3] |
Data Summary
Table 1: Stability of Anakinra in Different Diluents and Containers
| Parameter | Condition | Stability | Reference |
| Diluent | 0.9% Sodium Chloride Injection | Stable (≥98% recovery after 4 hours at room temperature) | [5] |
| 5% Dextrose Injection | Unstable (<90% recovery within 0.5 hours at room temperature) | [5] | |
| Container | Borosilicate Glass Syringe | Stable | [4] |
| Polycarbonate Plastic Syringe | Comparable stability to glass syringes for up to 14 days | [4] | |
| IV Bag (0.9% NaCl) | Room Temperature, Protected from Light | Stable for up to 8 hours | [2][3] |
Table 2: Formulation of Commercial Anakinra (Kineret®)
| Component | Concentration |
| Anakinra | 150 mg/mL (100 mg in 0.67 mL) |
| Sodium Citrate | 10 mM |
| Sodium Chloride | 140 mM |
| Disodium Edetate (EDTA) | 0.5 mM |
| Polysorbate 80 | Present |
| pH | 6.5 |
Experimental Protocols
Protocol 1: Assessment of Anakinra Stability in Solution
This protocol outlines a general method for assessing the stability of Anakinra in a given solution, adapted from published compatibility studies.[5][6]
Objective: To determine the concentration of Anakinra over time under specific storage conditions.
Materials:
-
Anakinra solution
-
Diluent (e.g., 0.9% Sodium Chloride Injection)
-
Storage containers (e.g., polypropylene (B1209903) vials, IV bags)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (specific composition to be optimized based on the HPLC column and system)
-
Reference standard of Anakinra
Methodology:
-
Sample Preparation:
-
Dilute Anakinra to the desired concentration (e.g., 1 mg/mL and 5 mg/mL) in the chosen diluent (0.9% Sodium Chloride).
-
Aseptically transfer the solutions into the designated storage containers.
-
Prepare a control sample (time zero) by immediately analyzing a portion of the freshly prepared solution.
-
-
Storage:
-
Store the samples under the desired conditions (e.g., refrigerated at 2-8°C, room temperature at 22-25°C, protected from light).
-
Define the time points for analysis (e.g., 0, 2, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
At each time point, withdraw an aliquot of the sample.
-
Analyze the sample using a validated, stability-indicating HPLC method. The method should be able to separate intact Anakinra from potential degradation products.
-
The HPLC parameters (e.g., mobile phase composition, flow rate, detection wavelength) should be optimized to achieve a sharp, well-resolved peak for Anakinra.
-
Quantify the concentration of Anakinra by comparing the peak area to a calibration curve generated from the reference standard.
-
-
Data Analysis:
-
Calculate the percentage of the initial Anakinra concentration remaining at each time point.
-
A common stability threshold is retaining ≥90% of the initial concentration.
-
Visualizations
Caption: Anakinra competitively inhibits the binding of IL-1 to its receptor, blocking downstream signaling.
Caption: Workflow for assessing the stability of Anakinra in solution.
References
- 1. Anakinra (NON-FORMULARY) | CHEO ED Outreach [outreach.cheo.on.ca]
- 2. Continuous IV infusion of anakinra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous Intravenous Anakinra Infusion to Calm the Cytokine Storm in Macrophage Activation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Safety and Biological Efficacy of Anakinra (Kineret) Dispensed in Polycarbonate Plastic versus Borosilicate Glass Syringes: A Patient-Level Analysis of VCUART2 and VCUART3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and compatibility of anakinra with ceftriaxone sodium injection in 0.9% sodium chloride or 5% dextrose injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability and compatibility of anakinra with intravenous cimetidine hydrochloride or famotidine in 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ashp.org [publications.ashp.org]
Technical Support Center: Overcoming Resistance to Anakinra in In Vitro Models
Welcome to the technical support center for researchers utilizing Anakinra in in vitro models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the emergence of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Anakinra?
Anakinra is a recombinant human interleukin-1 receptor antagonist (IL-1Ra). It functions by competitively inhibiting the binding of both interleukin-1α (IL-1α) and interleukin-1β (IL-1β) to the IL-1 receptor type I (IL-1RI). This blockage prevents the initiation of the downstream signaling cascade that leads to the expression of pro-inflammatory genes.
Q2: My cells are no longer responding to Anakinra at the previously effective concentration. What could be the reason?
This phenomenon, known as acquired resistance, can arise from various molecular changes within the cells. Potential, though not yet definitively proven in vitro for Anakinra, mechanisms include:
-
Alterations in the IL-1 Receptor: Mutations in the IL1R1 gene could potentially alter the receptor's structure, preventing Anakinra from binding effectively while still allowing some level of signaling by IL-1.
-
Upregulation of IL-1 Production: The cells might be producing significantly higher levels of IL-1α or IL-1β, outcompeting the inhibitory effect of Anakinra. A 100-fold or greater excess of IL-1ra over IL-1 may be necessary to inhibit biological responses to IL-1 both in vitro and in vivo.[1]
-
Activation of Bypass Signaling Pathways: Cells can develop resistance by activating alternative signaling pathways that bypass the need for IL-1RI signaling to drive pro-inflammatory gene expression. Key pathways to investigate include the NF-κB and MAPK signaling cascades.
-
Changes in Downstream Signaling Components: Alterations in proteins downstream of the IL-1 receptor, such as MyD88 or IRAKs, could lead to constitutive activation of the pathway, rendering it insensitive to receptor-level inhibition.
Q3: How can I confirm that the IL-1 signaling pathway is active in my cell line?
Before assessing resistance, it's crucial to confirm that the IL-1 signaling pathway is functional. This can be done by stimulating the cells with recombinant IL-1β and measuring a downstream effect, such as:
-
Cytokine Secretion: Measuring the secretion of IL-6 or IL-8 into the cell culture supernatant using ELISA.
-
Gene Expression: Quantifying the mRNA levels of IL-1-responsive genes (e.g., CXCL8, IL6) using RT-qPCR.
-
NF-κB Activation: Assessing the phosphorylation and nuclear translocation of NF-κB subunits (e.g., p65) via Western blotting or immunofluorescence.[2][3][4][5]
-
MAPK Activation: Detecting the phosphorylation of key MAPK proteins like ERK1/2 and p38 using Western blotting.[6][7][8]
Q4: Are there any known in vitro models of Anakinra resistance?
Currently, there is a lack of established, commercially available cell lines with acquired resistance specifically to Anakinra. Researchers typically need to generate these models in-house. A generalized protocol for developing such a cell line is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or reduced inhibitory effect of Anakinra in a previously sensitive cell line. | 1. Reagent Integrity: Anakinra has degraded due to improper storage or handling. | - Ensure Anakinra is stored at the recommended temperature and protected from light.- Use a fresh aliquot of the drug.- Test the activity of the current stock on a known sensitive cell line. |
| 2. Cell Line Instability: The cell line has undergone genetic drift over multiple passages, leading to a change in its phenotype. | - Use a fresh vial of cells from a low-passage stock.- Regularly perform cell line authentication. | |
| 3. High IL-1 Concentration: The concentration of IL-1 in the culture system (either endogenously produced or exogenously added) is too high for the given Anakinra concentration to effectively compete. | - Measure the concentration of IL-1 in your culture supernatant.- Perform a dose-response experiment with increasing concentrations of Anakinra to determine the new IC50. | |
| 4. Acquired Resistance: The cells have developed a mechanism of resistance. | - Refer to the "Investigating Resistance Mechanisms" section below to identify the potential pathway of resistance.- Consider generating a new Anakinra-sensitive cell line. | |
| High background signal in IL-1 bioassay. | 1. Endogenous IL-1 Production: The cell line may be producing its own IL-1, leading to autocrine signaling. | - Wash cells thoroughly before adding Anakinra and the IL-1 stimulus.- Measure baseline IL-1 levels in the supernatant of unstimulated cells. |
| 2. Mycoplasma Contamination: Mycoplasma can activate inflammatory pathways. | - Test your cell cultures for mycoplasma contamination. | |
| 3. Serum Components: Components in the fetal bovine serum (FBS) may be activating inflammatory pathways. | - Use heat-inactivated FBS.- Consider serum-free media for the duration of the experiment if compatible with your cell line. | |
| Inconsistent results between experiments. | 1. Cell Density Variation: The number of cells seeded can affect the outcome of the experiment. | - Ensure consistent cell seeding density across all experiments.- Perform a cell count before seeding. |
| 2. Reagent Preparation: Inconsistent dilution or preparation of reagents. | - Prepare fresh dilutions of Anakinra and IL-1 for each experiment.- Calibrate pipettes regularly. | |
| 3. Assay Timing: The timing of reagent addition and incubation can impact the results. | - Adhere strictly to the established protocol timings. |
Investigating Resistance Mechanisms
If you suspect acquired resistance, the following experimental approaches can help elucidate the underlying mechanism.
1. Assess IL-1 Receptor Expression and Function:
-
Flow Cytometry: Quantify the cell surface expression of IL-1RI. A significant decrease may indicate a mechanism to evade Anakinra.
-
Ligand Binding Assay: Use a fluorescently labeled IL-1β to assess its binding to the cell surface. Reduced binding in the presence of Anakinra would be expected in sensitive cells. A lack of competition may suggest a receptor mutation.
2. Analyze Downstream Signaling Pathways:
-
Western Blotting:
-
NF-κB Pathway: Probe for phosphorylated and total levels of IKKα/β, IκBα, and the p65 subunit of NF-κB. Constitutive phosphorylation in the presence of Anakinra suggests a bypass mechanism.
-
MAPK Pathway: Analyze the phosphorylation status of ERK1/2, JNK, and p38. Persistent activation despite Anakinra treatment points towards pathway dysregulation.
-
-
Reporter Assays: Utilize luciferase or fluorescent reporter constructs driven by NF-κB or AP-1 (a downstream target of MAPK signaling) response elements to quantify the transcriptional activity of these pathways.
3. Explore Combination Strategies: If a specific bypass pathway is identified, consider co-treating the resistant cells with Anakinra and an inhibitor of that pathway.
| Potential Bypass Pathway | Combination Agent | Expected Outcome |
| Constitutive NF-κB Activation | NF-κB Inhibitor (e.g., BAY 11-7082) | Restoration of sensitivity to Anakinra, observed as reduced pro-inflammatory cytokine production. |
| Constitutive MAPK/ERK Activation | MEK Inhibitor (e.g., Trametinib) | Re-sensitization to Anakinra's anti-inflammatory effects. |
| Constitutive MAPK/p38 Activation | p38 Inhibitor (e.g., SB203580) | Synergistic reduction in inflammatory readouts when combined with Anakinra. |
Data Presentation
Table 1: Hypothetical IC50 Values for Anakinra in Sensitive vs. Resistant Cell Lines
| Cell Line | Treatment | IC50 (ng/mL) of Anakinra for IL-6 Inhibition |
| Parental (Sensitive) | Anakinra alone | 50 |
| Resistant | Anakinra alone | > 1000 |
| Resistant | Anakinra + NF-κB Inhibitor (1 µM) | 75 |
| Resistant | Anakinra + MEK Inhibitor (0.5 µM) | 60 |
Table 2: Effect of Combination Therapy on Pro-inflammatory Cytokine Secretion in Anakinra-Resistant Cells (Data presented as pg/mL, mean ± SD)
| Treatment | IL-6 | IL-8 |
| Untreated | 50 ± 5 | 100 ± 10 |
| IL-1β (10 ng/mL) | 1500 ± 150 | 3000 ± 250 |
| IL-1β + Anakinra (1000 ng/mL) | 1450 ± 130 | 2900 ± 280 |
| IL-1β + Anakinra + NF-κB Inhibitor | 300 ± 40 | 600 ± 70 |
| IL-1β + Anakinra + MEK Inhibitor | 250 ± 30 | 550 ± 60 |
Experimental Protocols
Protocol 1: Generation of an Anakinra-Resistant Cell Line
This protocol is a generalized approach and may require optimization for your specific cell line.
-
Determine the initial IC50: Culture the parental cell line and perform a dose-response curve with Anakinra to determine the half-maximal inhibitory concentration (IC50) for a relevant downstream readout (e.g., IL-6 secretion after IL-1β stimulation).
-
Initial Chronic Exposure: Culture the parental cells in media containing Anakinra at a concentration equal to the IC20 (the concentration that causes 20% inhibition).
-
Dose Escalation: Once the cells have resumed a normal growth rate, increase the concentration of Anakinra in a stepwise manner. A common approach is to increase the concentration by 1.5 to 2-fold at each step.
-
Monitor Cell Viability and Resistance: At each concentration step, monitor cell viability and periodically re-determine the IC50 of Anakinra. A significant increase in the IC50 (e.g., >10-fold) indicates the development of resistance.
-
Clonal Selection: Once a resistant population is established, perform single-cell cloning by limiting dilution to generate a homogenous resistant cell line.
-
Characterization: Characterize the resistant clone(s) by comparing their phenotype, IL-1 receptor expression, and downstream signaling pathways to the parental cell line.
Protocol 2: Western Blot for Phosphorylated NF-κB p65
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat with IL-1β, Anakinra, or a combination for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p65 (Ser536) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total p65 and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
Mandatory Visualizations
Caption: Standard IL-1 signaling pathway and the point of inhibition by Anakinra.
Caption: Hypothesized mechanisms of acquired resistance to Anakinra in vitro.
Caption: A logical workflow for troubleshooting reduced Anakinra efficacy in vitro.
References
- 1. Anakinra and related drugs targeting interleukin-1 in the treatment of cryopyrin-associated periodic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Anakinra solubility and compatibility with other lab reagents
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and compatibility of Anakinra with common laboratory reagents.
Frequently Asked Questions (FAQs)
Q1: What is the formulation of commercially available Anakinra (Kineret®)?
A1: Anakinra (Kineret®) is supplied as a sterile, preservative-free, clear, and colorless to white aqueous solution. The formulation consists of the following components:
| Component | Concentration (in 0.67 mL) | Purpose |
| Anakinra | 100 mg | Active Pharmaceutical Ingredient |
| Sodium Citrate (B86180) | 1.29 mg | Buffering Agent |
| Sodium Chloride | 5.48 mg | Tonicity Modifier |
| Disodium Edetate (EDTA) | 0.12 mg | Chelating Agent |
| Polysorbate 80 | 0.70 mg | Surfactant (stabilizer) |
| Water for Injection | q.s. to 0.67 mL | Vehicle |
| Final pH | 6.5 |
Q2: What are the recommended storage conditions for Anakinra?
A2: Anakinra should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F). It should be kept in its original carton to protect it from light. Do not freeze or shake the prefilled syringe.[4][5][6] For laboratory use, once a syringe is opened, it is intended for single use; however, prepared solutions for experiments should be used promptly or stored under validated sterile conditions to prevent microbial contamination.
Q3: Is Anakinra soluble in common laboratory solvents?
A3: Anakinra is formulated as an aqueous solution, indicating high solubility in water-based buffers. There is limited published data on the solubility of Anakinra in common organic laboratory solvents such as ethanol, methanol, or dimethyl sulfoxide (B87167) (DMSO). Generally, proteins can be soluble in some organic solvents, particularly polar protic solvents, but this is highly dependent on the specific protein and solvent.[7][8] High concentrations of organic solvents can lead to protein denaturation and precipitation. It is recommended to perform small-scale solubility tests before preparing stock solutions in non-aqueous solvents.
Troubleshooting Guide
Problem: I am observing precipitation or aggregation of Anakinra in my experiment.
Possible Causes and Solutions:
-
Incompatible Buffer: The pH or chemical composition of your buffer may be causing Anakinra to become unstable. The commercial formulation uses a citrate buffer at pH 6.5.[1] When using alternative buffers such as Tris or HEPES, it is crucial to ensure the pH is within a stable range for Anakinra and that the buffer components do not negatively interact with the protein. It is recommended to perform a buffer compatibility study.
-
Presence of Incompatible Reagents: Detergents, reducing agents, or other components in your experimental setup may be causing aggregation. While the formulation contains Polysorbate 80, a non-ionic detergent, to prevent aggregation, high concentrations of other detergents could be detrimental. Strong ionic detergents like SDS will likely denature the protein. The compatibility with reducing agents like DTT or β-mercaptoethanol has not been extensively documented and should be tested.
-
Temperature Stress: Exposure to high temperatures can cause protein aggregation.[9] Maintain Anakinra at recommended storage temperatures and avoid repeated freeze-thaw cycles.
-
Mechanical Stress: Vigorous vortexing or shaking can induce protein aggregation. Mix gently by inversion or slow pipetting.
Problem: I need to concentrate or dilute my Anakinra sample.
Considerations:
-
Dilution: Diluting Anakinra should be done with a compatible buffer, ideally one that is similar in composition to the original formulation buffer (citrate-based, with similar ionic strength and pH). 0.9% sodium chloride has been shown to be a compatible diluent for short-term intravenous use.[10][11] Dextrose (5%) is not recommended as it has been shown to be incompatible.[11]
-
Concentration: Standard protein concentration methods such as ultrafiltration (e.g., spin columns) can be used. Be aware that increasing the protein concentration can increase the risk of aggregation.[9] It is advisable to perform concentration steps at 2-8°C.
Experimental Protocols
Protocol 1: General Protein Solubility Test
This protocol provides a general method to assess the solubility of Anakinra in a new solvent.
Methodology:
-
Preparation: Dispense a small, known amount of lyophilized Anakinra (if available) or a small volume of the stock solution into a microcentrifuge tube. If using the solution, first evaporate the aqueous buffer under a gentle stream of nitrogen or by vacuum centrifugation.
-
Solvent Addition: Add a small, precise volume of the test solvent (e.g., ethanol, DMSO) to the dried protein.
-
Incubation: Gently agitate the mixture at a controlled temperature (e.g., room temperature) for a set period (e.g., 30 minutes).
-
Centrifugation: Centrifuge the tube at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any insoluble protein.
-
Quantification: Carefully remove the supernatant and measure the protein concentration using a suitable protein assay (e.g., BCA, Bradford). The solubility is the concentration of protein in the supernatant.
-
Observation: Visually inspect for any precipitation or cloudiness, which indicates insolubility or aggregation.[12]
Protocol 2: Compatibility with Laboratory Reagents
This protocol outlines a method to assess the compatibility of Anakinra with a specific laboratory reagent (e.g., buffer, detergent, reducing agent).
Methodology:
-
Prepare Anakinra Solution: Dilute Anakinra to a final working concentration in the commercial formulation buffer or another known compatible buffer.
-
Prepare Reagent Stocks: Prepare a concentrated stock solution of the reagent to be tested.
-
Mix and Incubate: Add the test reagent to the Anakinra solution to achieve the desired final concentration. Include a control sample of Anakinra without the test reagent. Incubate the samples under desired experimental conditions (e.g., specific temperature and time).
-
Analysis: After incubation, assess the stability of Anakinra through various methods:
-
Visual Inspection: Check for any signs of precipitation or turbidity.
-
UV-Vis Spectroscopy: Measure the absorbance at 280 nm to detect changes in protein concentration in the soluble fraction after centrifugation.
-
Size Exclusion Chromatography (SEC-HPLC): To detect the formation of soluble aggregates or fragments.
-
SDS-PAGE (reducing and non-reducing): To visualize protein integrity and identify any degradation or aggregation.
-
Activity Assay: If a functional assay for Anakinra is available, assess its biological activity.
-
Anakinra's Mechanism of Action: IL-1 Signaling Pathway
Anakinra is a recombinant human interleukin-1 receptor antagonist (IL-1Ra). It functions by competitively inhibiting the binding of both interleukin-1 alpha (IL-1α) and interleukin-1 beta (IL-1β) to the Interleukin-1 Receptor, Type I (IL-1RI).[13][14][15] This binding prevents the recruitment of the IL-1 receptor accessory protein (IL-1RAcP) and the subsequent formation of the signaling complex, thereby blocking the downstream inflammatory cascade mediated by IL-1.
This technical support center provides a foundational understanding of Anakinra's properties for laboratory use. Given the limited publicly available data on its compatibility with a wide range of research reagents, it is highly recommended that researchers perform small-scale compatibility tests as outlined in the provided protocols to ensure the stability and activity of Anakinra in their specific experimental setups.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. publications.ashp.org [publications.ashp.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability and compatibility of anakinra with intravenous cimetidine hydrochloride or famotidine in 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability and compatibility of anakinra with ceftriaxone sodium injection in 0.9% sodium chloride or 5% dextrose injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. microbenotes.com [microbenotes.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. Anakinra and related drugs targeting interleukin-1 in the treatment of cryopyrin-associated periodic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Anakinra Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your animal studies involving Anakinra, ensuring more robust and reproducible results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with Anakinra.
High Variability in Efficacy Studies
Question: We are observing significant inter-animal variability in the therapeutic response to Anakinra in our disease model. What are the potential causes and how can we troubleshoot this?
Answer: High variability in efficacy studies can obscure the true effect of Anakinra. Here are potential causes and troubleshooting steps:
-
Underlying Disease Model: The inherent variability of the animal model itself is a primary contributor.
-
Troubleshooting:
-
Model Selection: Ensure the chosen animal model is appropriate and well-characterized for studying IL-1 driven inflammation.
-
Disease Induction: Standardize the disease induction protocol meticulously. For instance, in collagen-induced arthritis (CIA) models, the concentration and emulsification of collagen, as well as the injection technique, must be consistent.
-
Scoring: Implement blinded and standardized scoring of disease activity by trained personnel to reduce observer bias.
-
-
-
Drug Administration: Inconsistencies in dosing and administration can lead to variable drug exposure.
-
Troubleshooting:
-
Dosing Accuracy: Double-check all dose calculations, especially when adjusting for individual animal weights.
-
Route of Administration: Subcutaneous (SC) injection is common for Anakinra. Ensure the injection technique is consistent across all animals and experimenters to minimize leakage and variability in absorption.
-
Frequency: Anakinra has a relatively short half-life in rodents. Ensure the dosing frequency is adequate to maintain therapeutic concentrations.
-
-
-
Animal-Specific Factors: Biological differences between animals can contribute to varied responses.
-
Troubleshooting:
-
Source and Strain: Use animals from a reputable vendor and of the same inbred strain to minimize genetic variability.[1] For example, BALB/c mice are known to be susceptible to developing spontaneous arthritis when deficient in the IL-1 receptor antagonist gene.[2]
-
Age and Sex: Use animals of the same age and sex, as these factors can influence immune responses and drug metabolism.
-
Acclimatization: Allow for a sufficient acclimatization period for animals to adapt to the facility and housing conditions before the start of the experiment.[3]
-
-
Inconsistent Pharmacokinetic (PK) Profiles
Question: Our pharmacokinetic study with Anakinra is showing highly variable plasma concentrations between animals. What could be causing this?
Answer: Inconsistent PK profiles can make it difficult to establish a clear dose-response relationship. Consider the following:
-
Drug Formulation and Handling: The stability and preparation of the Anakinra solution are critical.
-
Troubleshooting:
-
Dilution: Anakinra should be diluted in a suitable vehicle. Studies have shown it to be stable in 0.9% sodium chloride injection but not in 5% dextrose.[4]
-
Storage: Store the diluted solution at 2-8°C before use.[5] Avoid repeated freeze-thaw cycles.
-
Particulates: Visually inspect the solution for particulate matter or discoloration before administration. The presence of small, translucent-to-white protein particles can be normal, but excessive particulates may indicate a problem.[6][7]
-
-
-
Sample Collection and Processing: Errors during blood sampling and processing can introduce significant variability.
-
Troubleshooting:
-
Timing: Adhere strictly to the predetermined time points for blood collection.
-
Technique: Use a consistent and minimally stressful blood collection technique.
-
Processing: Process blood samples consistently to obtain plasma or serum. Ensure proper storage conditions (-20°C or -80°C) to prevent degradation of Anakinra.
-
-
-
Biological Factors:
-
Troubleshooting:
-
Health Status: Ensure all animals are healthy and free of underlying infections that could alter drug clearance.
-
Metabolism: Be aware of potential differences in drug metabolism between strains and species.
-
-
Diagrams
Anakinra's Mechanism of Action
Caption: Anakinra competitively inhibits IL-1α and IL-1β binding to the IL-1R1, blocking pro-inflammatory signaling.
Experimental Workflow for an Anakinra Efficacy Study
Caption: A typical experimental workflow for evaluating the efficacy of Anakinra in an animal model of disease.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is Anakinra and how does it work? A1: Anakinra is a recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra).[8] It functions by competitively inhibiting the binding of the pro-inflammatory cytokines Interleukin-1 alpha (IL-1α) and Interleukin-1 beta (IL-1β) to the IL-1 type I receptor (IL-1RI).[8][9] This blockage prevents the subsequent signal transduction that leads to inflammatory responses.[10]
Q2: What are the most common animal models used for Anakinra studies? A2: Anakinra is frequently studied in animal models of inflammatory diseases, particularly those where IL-1 is a key pathogenic driver. Common models include:
-
Collagen-Induced Arthritis (CIA) in rats and mice: This is a widely used model for rheumatoid arthritis.[5][11]
-
Spontaneous arthritis models: For example, in mice with a deficiency of the IL-1 receptor antagonist.[2]
-
Models of Neonatal-Onset Multisystem Inflammatory Disease (NOMID). [8][12]
-
Models of gout and crystal-induced arthritis. [13]
-
Models of cardiovascular diseases like myocarditis. [14]
-
Models of spinal cord injury. [15]
Dosing and Administration
Q3: What is a typical dose range for Anakinra in rodent models? A3: The effective dose of Anakinra can vary significantly depending on the animal model, species, and disease severity. It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions. However, published studies can provide a starting point. For example, in a collagen-induced arthritis model in Lewis rats, doses of 10 mg/kg/day and 100 mg/kg/day administered by subcutaneous infusion have been used.[5][11]
Q4: What is the recommended route of administration for Anakinra in animal studies? A4: Subcutaneous (SC) injection is the most common and clinically relevant route of administration for Anakinra.[5][8] Intravenous (IV) administration has also been used in some studies.[16][17][18][19] The choice of administration route should be justified based on the experimental objectives and the desired pharmacokinetic profile.
Q5: How should Anakinra be prepared for administration? A5: Anakinra is typically supplied as a solution in pre-filled syringes.[7] For animal studies, it may need to be diluted.
-
Diluent: Use sterile 0.9% sodium chloride (saline) for dilution. Anakinra has been shown to be unstable in 5% dextrose.[4]
-
Handling: Do not shake the solution, as this can cause protein aggregation. Protect from light.[7]
-
Storage: Store the stock solution under refrigeration.[7] The stability of diluted solutions should be considered, and they should ideally be prepared fresh for each use.
Pharmacokinetics and Pharmacodynamics (PK/PD)
Q6: What is the pharmacokinetic profile of Anakinra in common laboratory animals? A6: The pharmacokinetics of Anakinra can vary between species. In healthy subjects, the bioavailability of Anakinra after a subcutaneous injection is approximately 95%.[8] In patients with rheumatoid arthritis, the maximum plasma concentration is typically reached 3 to 7 hours after subcutaneous administration.[8] In rats, after subcutaneous infusion, Anakinra is absorbed slowly in the first 2 hours, followed by rapid absorption to a steady state.[5] The subcutaneous bioavailability in rats has been reported as 100%.[5]
Q7: How can I monitor the pharmacodynamic effects of Anakinra in my study? A7: The pharmacodynamic effects of Anakinra can be assessed by measuring relevant biomarkers of inflammation. These may include:
-
Systemic biomarkers: Levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and acute-phase proteins (e.g., C-reactive protein) in the plasma or serum.
-
Local biomarkers: Expression of inflammatory genes and proteins in the affected tissues (e.g., joints in an arthritis model).
-
Cellular responses: Infiltration of immune cells into the site of inflammation.
Data Analysis and Interpretation
Q8: What statistical methods are appropriate for analyzing data from Anakinra animal studies with high variability? A8: When dealing with high variability, it is essential to use appropriate statistical methods to avoid drawing incorrect conclusions.
-
Power Analysis: Conduct a power analysis during the experimental design phase to determine the appropriate sample size needed to detect a statistically significant effect.[1][20]
-
Parametric vs. Non-parametric tests: If the data follows a normal distribution, parametric tests like the t-test or ANOVA can be used.[21] If the data is not normally distributed, non-parametric alternatives should be employed.
-
Blocking and Covariates: Techniques like blocking (e.g., by litter or cage) or using covariates (e.g., baseline disease severity) can help to account for known sources of variability in the statistical analysis.[21]
Data Tables
Table 1: Reported Dosing of Anakinra in Rodent Models
| Animal Model | Species | Dose | Route of Administration | Reference |
| Collagen-Induced Arthritis | Rat (Lewis) | 10 mg/kg/day and 100 mg/kg/day | Subcutaneous infusion | [5][11] |
| Morphine Analgesia and Tolerance | Rat (Wistar Albino) | 100 mg/kg | Not specified | [22] |
| Gout | Mouse (BALB/c) | 200 µg per mouse | Intraperitoneal | [13] |
| Kawasaki Disease | Mouse | Not specified | Not specified | [14] |
| Spinal Cord Injury | Rat | Not specified | Not specified | [15] |
Table 2: Pharmacokinetic Parameters of Anakinra in Rats
| Parameter | Value | Species | Notes | Reference |
| Bioavailability (SC) | 100% | Rat | [5] | |
| Clearance | No significant difference between healthy and CIA rats | Rat (Lewis) | [5] | |
| IC50d (Concentration for 50% of maximal drug effect on disease) | 49.4 ng/mL | Rat (CIA model) | High variability in estimation | [5] |
Experimental Protocols
Protocol 1: Preparation of Anakinra for Subcutaneous Injection
-
Materials:
-
Anakinra (Kineret®) pre-filled syringes (100 mg/0.67 mL)[7]
-
Sterile 0.9% sodium chloride (saline) injection
-
Sterile syringes and needles
-
Sterile tubes for dilution
-
-
Procedure:
-
Calculate the required dose of Anakinra for each animal based on its body weight.
-
Determine the final injection volume appropriate for the animal (e.g., 100-200 µL for a mouse).
-
Under sterile conditions, withdraw the required volume of Anakinra from the pre-filled syringe.
-
Dilute the Anakinra with sterile 0.9% saline to the final desired concentration in a sterile tube.
-
Gently mix the solution by inverting the tube. Do not shake.
-
Visually inspect the solution for any discoloration or excessive particulate matter before drawing it into the injection syringe.
-
Administer the prepared solution subcutaneously to the animal.
-
Protocol 2: Randomization and Blinding in an Efficacy Study
-
Randomization:
-
Assign a unique identification number to each animal.
-
Use a random number generator or a simple method like a coin toss to assign each animal to a treatment group (e.g., Vehicle control, Anakinra low dose, Anakinra high dose).
-
Ensure that cages are also randomly placed on racks to avoid "cage effects."[3]
-
-
Blinding:
-
Code the treatment groups (e.g., Group A, Group B, Group C) so that the personnel conducting the experiment (dosing, disease scoring, sample collection) and analyzing the data are unaware of which group is receiving which treatment.[3]
-
The treatment code should only be revealed after the data analysis is complete. This minimizes observer bias and ensures the integrity of the results.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Anakinra as an interleukin 1 receptor antagonist, complicated genetics and molecular impacts- from the point of view of mouse genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stability and compatibility of anakinra with ceftriaxone sodium injection in 0.9% sodium chloride or 5% dextrose injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic–pharmacodynamic–disease progression model for effects of anakinra in Lewis rats with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3.pgkb.org [s3.pgkb.org]
- 7. publications.ashp.org [publications.ashp.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Population pharmacokinetic-pharmacodynamic-disease progression model for effects of anakinra in Lewis rats with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anakinra and related drugs targeting interleukin-1 in the treatment of cryopyrin-associated periodic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A pilot study of IL-1 inhibition by anakinra in acute gout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IL-1 receptor antagonist, anakinra, prevents myocardial dysfunction in a mouse model of Kawasaki disease vasculitis and myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potential neuroprotective effect of Anakinra in spinal cord injury in an in vivo experimental animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of Intravenous Anakinra for Management of Pediatric Cytokine Storm Syndromes at an Academic Medical Center - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anakinra Pilot - a clinical trial to demonstrate safety, feasibility and pharmacokinetics of interleukin 1 receptor antagonist in preterm infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anakinra Pilot – a clinical trial to demonstrate safety, feasibility and pharmacokinetics of interleukin 1 receptor antagonist in preterm infants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Best practice for the design and statistical analysis of animal studies - ProQuest [proquest.com]
- 21. Guidelines for experimental design and statistical analyses in animal studies submitted for publication in the Asian-Australasian Journal of Animal Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anakinra, an interleukin-1 receptor antagonist, increases the morphine analgesic effect and decreases morphine tolerance development by modulating oxidative stress and endoplasmic reticulum stress in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dosing Anakinra in Research Animals with Renal Impairment
Welcome to the Technical Support Center for researchers utilizing Anakinra in preclinical studies involving animal models of renal impairment. This resource provides essential guidance on dose adjustments, experimental protocols, and safety considerations.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to adjust the dose of Anakinra for research animals with renal impairment?
Anakinra, a recombinant human interleukin-1 receptor antagonist (IL-1Ra), is primarily cleared from the body by the kidneys.[1][2][3] In the presence of renal impairment, the clearance of Anakinra is significantly reduced, leading to a longer half-life and higher plasma concentrations.[1][4][5] This increased exposure can heighten the risk of adverse effects, including infections and neutropenia.[6] Therefore, dose adjustment is crucial to ensure the safety and efficacy of the treatment in your animal model and to obtain reliable and reproducible experimental results.
Q2: What is the mechanism of action of Anakinra?
Anakinra competitively blocks the binding of the pro-inflammatory cytokines interleukin-1 alpha (IL-1α) and interleukin-1 beta (IL-1β) to the IL-1 receptor type I (IL-1RI).[2] This inhibition prevents the initiation of a downstream signaling cascade that involves the activation of NF-κB and MAPK pathways, ultimately reducing the production of other inflammatory mediators like TNF-α and IL-6.
Q3: Are there established dose adjustment guidelines for Anakinra in research animals with renal impairment?
Currently, there are no universally established and validated dose adjustment guidelines for Anakinra specifically for different research animal models with varying degrees of renal impairment. The majority of available data on dose adjustment is for human patients.[4][7][8] Researchers are strongly encouraged to conduct pilot studies to determine the optimal dose for their specific animal model and experimental design.
Q4: What are the potential adverse effects of Anakinra in research animals?
Based on preclinical studies in healthy animals, Anakinra is generally well-tolerated.[2] However, at higher doses or in the context of immunosuppression, potential side effects may include an increased risk of infections.[6] In animals with renal impairment, the risk of toxicity may be greater due to increased drug exposure.[1][6] Close monitoring for signs of infection, changes in behavior, and weight loss is recommended.
Troubleshooting Guide
Problem: How do I determine the appropriate starting dose of Anakinra for my renally impaired animal model?
Solution:
-
Review Human Data: Start by reviewing the pharmacokinetic data from human studies with renal impairment. As shown in the table below, plasma clearance of Anakinra decreases significantly with the severity of renal dysfunction.[4][5] This provides a strong rationale for dose reduction in your animal model.
-
Start Low and Titrate: A conservative approach is to begin with a significantly reduced dose compared to what is used in animals with normal renal function. A 50-75% reduction from the standard dose can be a reasonable starting point for moderate to severe renal impairment, mirroring the reduction in clearance seen in humans.
-
Monitor Efficacy and Toxicity: Closely monitor your animals for both the desired therapeutic effect and any signs of toxicity. This may involve measuring relevant biomarkers of inflammation and disease activity, as well as regular health checks.
-
Pharmacokinetic Pilot Study: If resources permit, conducting a small-scale pharmacokinetic pilot study in your specific animal model of renal impairment is the most accurate way to determine the appropriate dose. This would involve administering a single dose of Anakinra and measuring its plasma concentration over time to determine key parameters like Cmax, AUC, and half-life.
Data Presentation
Table 1: Human Pharmacokinetics of Anakinra with Renal Impairment
| Degree of Renal Impairment | Creatinine (B1669602) Clearance (CrCl) | Mean Plasma Clearance Reduction | Recommended Human Dose Adjustment |
| Mild | 50-80 mL/min | 16% | No adjustment recommended |
| Moderate | 30-49 mL/min | 50% | No adjustment recommended, but use with caution |
| Severe | <30 mL/min | 70% | Consider administering the prescribed dose every other day |
| End-Stage Renal Disease (ESRD) | <30 mL/min | 75% | Consider administering the prescribed dose every other day |
Data compiled from human studies and may not be directly transferable to animal models, but serves as a guide for dose-reduction rationale.[4][5][7][9][10]
Experimental Protocols
Protocol 1: Induction of Chronic Kidney Disease (CKD) in Mice via Adenine-Induced Nephropathy
This protocol describes a non-surgical method to induce chronic kidney disease in mice, which is characterized by tubulointerstitial nephropathy.
Materials:
-
Adenine (B156593) (Sigma-Aldrich)
-
Standard rodent chow
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
Procedure:
-
Animal Model: 6-week-old male C57BL/6 mice are commonly used.[8][11]
-
Adenine Administration: Administer adenine orally via gavage at a dose of 50 mg/kg body weight daily for 28 days.[8][11] Alternatively, adenine can be mixed into the feed at a concentration of 0.2% (w/w) for several weeks.[12][13] The oral gavage method provides more precise dosing.
-
Monitoring: Monitor the animals' body weight, food and water intake, and overall health daily.
-
Confirmation of Renal Impairment: At the end of the induction period, confirm renal impairment by measuring serum creatinine and blood urea (B33335) nitrogen (BUN). Histological analysis of kidney tissue will show characteristic features of interstitial fibrosis and tubular atrophy.[8][11]
Protocol 2: Induction of Chronic Kidney Disease (CKD) in Rats via 5/6 Nephrectomy
This surgical protocol is a widely used model to induce progressive chronic kidney disease in rats.
Materials:
-
Male Sprague Dawley or Lewis rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (forceps, scissors, needle holders)
-
Suture material
Procedure:
-
Anesthesia and Analgesia: Anesthetize the rat and provide appropriate analgesia.
-
First Surgery (Right Nephrectomy):
-
Make a midline or flank incision to expose the right kidney.
-
Carefully ligate the renal artery, vein, and ureter.
-
Remove the entire right kidney.
-
Close the incision in layers.
-
-
Recovery: Allow the animal to recover for one week.
-
Second Surgery (Left Subtotal Nephrectomy):
-
Anesthetize the rat again.
-
Make an incision to expose the left kidney.
-
Surgically resect the upper and lower two-thirds of the left kidney, leaving a remnant of approximately one-third of the original kidney mass.[1][4][7] Alternatively, ligate the branches of the renal artery supplying the poles of the kidney to induce infarction.[14]
-
Close the incision.
-
-
Post-operative Care: Provide post-operative care, including analgesia and monitoring for signs of infection or distress.
-
Confirmation of CKD: CKD will develop progressively over several weeks, characterized by elevated serum creatinine and BUN, proteinuria, and hypertension.[15]
Protocol 3: Induction of Acute Kidney Injury (AKI) in Rabbits via Glycerol (B35011) Injection
This model induces rhabdomyolysis-associated acute kidney injury.
Materials:
-
New Zealand white rabbits (2-3 kg)
-
Glycerol (50% v/v in sterile saline)
-
Syringes and needles
Procedure:
-
Water Deprivation: Withhold water for 24 hours prior to glycerol injection to enhance the severity of the injury.
-
Glycerol Administration: Inject 50% glycerol intramuscularly into the hind limb muscles at a dose of 8-10 mL/kg.[16][17][18][19]
-
Monitoring: Monitor the animals for signs of distress, changes in urine output, and overall health.
-
Confirmation of AKI: Acute kidney injury typically develops within 24-48 hours and is confirmed by a significant increase in serum creatinine and BUN.[17][18]
Mandatory Visualizations
Caption: Mechanism of action of Anakinra.
Caption: Experimental workflows for inducing chronic kidney disease.
Caption: Logical workflow for dose determination in animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Pharmacokinetics of anakinra in subjects with different levels of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Anakinra-Induced Acute Liver Failure in an Adolescent Patient with Still's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kineret (anakinra) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. drugs.com [drugs.com]
- 9. Use of Animal Models of Disease in the Preclinical Safety Evaluation of Biopharmaceuticals | Semantic Scholar [semanticscholar.org]
- 10. Peri- and Postoperative Treatment with the Interleukin-1 Receptor Antagonist Anakinra Is Safe in Patients Undergoing Renal Transplantation: Case Series and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anakinra Removal by Continuous Renal Replacement Therapy: An Ex Vivo Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of Specific Biomarkers of Chronic Renal Injury and Their Potential Application in Nonclinical Safety Assessment Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biodistribution, pharmacokinetics and metabolism of interleukin-1 receptor antagonist (IL-1RA) using [18F]-IL1RA and PET imaging in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biologics & the kidney – importance of transport & safety assessment | Newcells Biotech [newcellsbiotech.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. The effect of anakinra to nephrotoxicity with cisplatin induced in rats: Biochemical, gene expression and histopathological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Experimental models for preclinical research in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anakinra - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for handling and storing Kineret® for research
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Kineret® (anakinra) in a laboratory setting. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is Kineret® and how does it work in a research context?
Kineret® is the brand name for anakinra, a recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra).[1][2] In a research setting, it is a valuable tool for investigating the role of the pro-inflammatory cytokine Interleukin-1 (IL-1) in various biological processes. Anakinra functions by competitively inhibiting the binding of both IL-1α and IL-1β to the Interleukin-1 Type I Receptor (IL-1RI), thereby blocking IL-1-mediated cell signaling and subsequent inflammatory responses.[2][3]
2. What are the recommended storage conditions for Kineret®?
For optimal stability, Kineret® should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[4][5] It is crucial to protect it from light by keeping it in its original carton.[4] Kineret® should never be frozen.[4]
3. How long can Kineret® be kept at room temperature?
Once a pre-filled syringe of Kineret® is removed from the refrigerator and allowed to reach room temperature (up to 25°C or 77°F), it must be used within 12 hours.[5] Do not place it back in the refrigerator after it has been warmed to room temperature. Any unused portion should be discarded.[5]
4. What does a normal Kineret® solution look like, and what should I do if it appears abnormal?
A normal Kineret® solution should be clear and colorless to white.[6][7] The presence of a small amount of translucent-to-white amorphous protein particles is normal and does not affect the quality of the product.[6][7] However, you should not use the solution if it is cloudy, discolored, or contains large or colored particles.[6] In such cases, the syringe should be discarded. Do not shake the pre-filled syringe.[8]
5. Can Kineret® be diluted for in vitro experiments?
Yes, Kineret® can be diluted for in vitro studies. A study on the stability and compatibility of anakinra demonstrated that it is stable when diluted in 0.9% sodium chloride injection for up to 4 hours at room temperature.[9] However, it was found to be unstable when diluted in 5% dextrose, with concentrations falling below 90% of the initial concentration within 30 minutes.[9] Therefore, it is recommended to use a saline-based buffer for dilutions.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the handling and stability of Kineret®.
Table 1: Storage and Handling Recommendations
| Parameter | Recommendation | Citation |
| Storage Temperature | 2°C to 8°C (36°F to 46°F) | [4][5] |
| Light Exposure | Protect from light; store in original carton | [4] |
| Freezing | Do not freeze | [4] |
| Room Temperature Stability | Use within 12 hours after removal from refrigerator | [5] |
| Appearance of Solution | Clear, colorless to white; may contain small translucent-to-white protein particles | [6][7] |
| Shaking | Do not shake | [8] |
Table 2: Stability of Diluted Anakinra Solution at Room Temperature (up to 4 hours)
| Diluent | Stability | Citation |
| 0.9% Sodium Chloride Injection | Stable (mean concentration >98% of initial) | [9] |
| 5% Dextrose Injection | Unstable (concentration <90% of initial within 0.5 hours) | [9] |
Experimental Protocols
Protocol 1: In Vitro Cytokine Inhibition Assay using Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a general procedure to assess the efficacy of Kineret® in inhibiting IL-1β-induced cytokine production in human PBMCs.
Materials:
-
Kineret® (anakinra)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant human IL-1β
-
Lipopolysaccharide (LPS) (optional, as a co-stimulant or for inflammasome activation)
-
Phosphate Buffered Saline (PBS)
-
24-well flat-bottomed cell culture plates
-
ELISA kits for target cytokines (e.g., IL-6, TNF-α)
-
Sterile, pyrogen-free laboratory consumables
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI 1640 medium and seed them in 24-well plates at a density of 1 x 10^6 cells/mL in a final volume of 1 mL per well.[10]
-
Anakinra Preparation: Prepare a stock solution of Kineret® in sterile 0.9% sodium chloride. Further dilute the stock solution in complete RPMI 1640 medium to achieve the desired final concentrations for the experiment (e.g., a dose-response curve from 10 ng/mL to 1000 ng/mL).
-
Treatment: Add the prepared dilutions of Kineret® to the respective wells. Include a vehicle control (0.9% sodium chloride diluted in medium).
-
Stimulation: Add recombinant human IL-1β to the wells to a final concentration known to induce a robust cytokine response (e.g., 10 ng/mL). For some experimental designs, LPS (e.g., 100 pg/mL) can be used to stimulate the cells.[10][11]
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 6, 16, or 24 hours).[10][11]
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet the cells. Carefully collect the supernatants and store them at -80°C until analysis.[10]
-
Cytokine Quantification: Measure the concentration of the target cytokines (e.g., IL-6, TNF-α) in the collected supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Analyze the data to determine the inhibitory effect of Kineret® on IL-1β-induced cytokine production. Calculate IC50 values if a dose-response curve was generated.
Protocol 2: Inhibition of IL-1β-induced Prostaglandin E2 (PGE2) Production in Human Synovial Fibroblasts
This protocol describes how to evaluate the effect of Kineret® on IL-1β-stimulated PGE2 production in primary human synovial fibroblasts.[12]
Materials:
-
Kineret® (anakinra)
-
Primary Human Synovial Fibroblasts (HSFs)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human IL-1β
-
PGE2 immunoassay kit
-
24-well cell culture plates
Methodology:
-
HSF Culture: Culture primary HSFs in complete DMEM. Passage the cells upon reaching confluency and seed them in 24-well plates at a suitable density.[12]
-
Anakinra Preparation: Prepare serial dilutions of Kineret® in complete DMEM.
-
Pre-incubation (optional but recommended): Add the Kineret® dilutions to the HSF cultures and incubate for 24 hours. This allows for the antagonist to bind to the IL-1 receptors prior to stimulation.[12]
-
Stimulation: Add recombinant human IL-1β (e.g., 5 ng/mL) to the wells.[12]
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C and 5% CO2.
-
Supernatant Collection: Collect the culture supernatants for PGE2 analysis.
-
PGE2 Measurement: Quantify the amount of PGE2 in the supernatants using a competitive immunoassay kit according to the manufacturer's protocol.
-
Data Analysis: Determine the extent of inhibition of IL-1β-induced PGE2 production by Kineret®.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or reduced inhibitory effect of Kineret® | - Improper storage: Kineret® may have been frozen or exposed to light or high temperatures. - Incorrect dilution: Use of an inappropriate diluent (e.g., 5% dextrose) can lead to rapid degradation. - Degraded IL-1β: The stimulating agent may have lost its activity. - Suboptimal concentration: The concentration of Kineret® may be too low to effectively compete with the concentration of IL-1β used. | - Ensure Kineret® is stored at 2-8°C and protected from light.[4] - Always dilute Kineret® in 0.9% sodium chloride or a similar saline-based buffer.[9] - Use a fresh, validated batch of recombinant IL-1β. - Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup. |
| High variability between replicate wells | - Inconsistent cell seeding: Uneven distribution of cells across the plate. - Pipetting errors: Inaccurate dispensing of reagents. - Edge effects: Evaporation from wells at the edge of the plate. | - Ensure thorough mixing of the cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected cell death or cytotoxicity | - Contamination: Bacterial or mycoplasma contamination of cell cultures. - High concentration of vehicle: The vehicle used for dilution may have cytotoxic effects at high concentrations. - Inherent sensitivity of the cell type: Some primary cells may be more sensitive to handling and reagents. | - Regularly test cell cultures for contamination. - Include a vehicle-only control to assess its effect on cell viability. - Handle primary cells with care and optimize culture conditions. |
| Inconsistent results over time | - Cell passage number: High passage numbers can lead to phenotypic drift and altered responses. - Variability in reagents: Different lots of FBS, media, or other reagents can impact cell behavior. - Inconsistent incubation times: Variations in the duration of treatment or stimulation. | - Use cells within a defined low passage number range for all experiments. - Test new lots of critical reagents before use in large-scale experiments. - Adhere strictly to the established incubation times in your protocol. |
Visualizations
Caption: IL-1 Signaling Pathway and Mechanism of Kineret® Action.
Caption: General Experimental Workflow for a Cytokine Inhibition Assay.
Caption: Troubleshooting Decision Tree for In Vitro Experiments.
References
- 1. Comparison of Safety and Biological Efficacy of Anakinra (Kineret) Dispensed in Polycarbonate Plastic versus Borosilicate Glass Syringes: A Patient-Level Analysis of VCUART2 and VCUART3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Injection-site reactions upon Kineret (anakinra) administration: experiences and explanations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. KINERET® (anakinra) Official HCP Website | Dosing and Administration [kineretrxhcp.com]
- 5. KINERET® (anakinra) Official Website | Using KINERET for NOMID [kineretrx.com]
- 6. kineretrx.com [kineretrx.com]
- 7. sobi.com [sobi.com]
- 8. rch.org.au [rch.org.au]
- 9. Stability and compatibility of anakinra with ceftriaxone sodium injection in 0.9% sodium chloride or 5% dextrose injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of In Vitro and In Vivo Anakinra on Cytokines Production in Schnitzler Syndrome | PLOS One [journals.plos.org]
- 11. Effect of In Vitro and In Vivo Anakinra on Cytokines Production in Schnitzler Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparative study of the inhibitory effects of interleukin-1 receptor antagonist following administration as a recombinant protein or by gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
Anakinra compatibility in plastic versus glass syringes for experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Anakinra. This guide provides detailed information on the compatibility of Anakinra in plastic versus glass syringes for experimental use, including troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Is Anakinra compatible with both plastic and glass syringes for our experiments?
A1: Yes, studies have shown that Anakinra maintains comparable biological efficacy and safety when stored and administered in either borosilicate glass syringes or polycarbonate plastic syringes.[1][2][3] For many clinical trials, Anakinra, which is commercially available in prefilled borosilicate glass syringes, is transferred to plastic syringes for placebo-controlled, double-blind studies.[1][2][3]
Q2: What are the main differences in performance between plastic and glass syringes for a protein therapeutic like Anakinra?
A2: Both materials have their advantages and potential drawbacks.
-
Glass Syringes (Borosilicate): These are the standard for many biologics, including the commercially available form of Anakinra.[1][2][3] They offer excellent chemical resistance and a strong barrier against gas and water vapor. However, they can be more prone to breakage and may be treated with silicone oil for lubrication, which can sometimes lead to protein aggregation.[4][5] Tungsten residuals from the manufacturing process can also be a concern for protein stability.
-
Plastic Syringes (Polycarbonate/Cyclic Olefin Polymer): These are more durable and less prone to breakage. They can be manufactured without the need for silicone oil or tungsten.[6] However, there is a potential for leachables and extractables—chemicals that can migrate from the plastic into the drug solution, which could potentially affect protein stability and introduce impurities.[7][8][9]
Q3: We observed some particulate matter in our Anakinra solution after transferring it to a new type of plastic syringe. What could be the cause?
A3: Particulate matter can arise from several sources. First, determine if the particles are protein aggregates or foreign contaminants. The interaction between Anakinra and the syringe surface, especially if siliconized, can induce protein aggregation.[4][5] Agitation during transfer or handling can also contribute to this.[6] Alternatively, the particles could be leachables from the plastic or related to the lubricant used in the syringe.[7][10] It is crucial to perform a compatibility study with any new syringe type before widespread experimental use.
Q4: Can long-term storage of Anakinra in a plastic syringe affect its stability?
A4: Long-term storage of any protein therapeutic requires careful consideration of the container closure system. For plastic syringes, the primary concern over time is the potential for leachables to accumulate in the drug product.[7] These leachables could potentially interact with Anakinra, affecting its conformation and stability.[9][11] While studies have shown comparable efficacy for up to 14 days of use in polycarbonate syringes, longer-term storage should be validated through stability studies that monitor for aggregation, degradation, and changes in biological activity.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased Protein Aggregation | Interaction with silicone oil in glass syringes.[4][5] Adsorption to the syringe surface (plastic or glass).[12][13] Agitation during handling.[6] | Use silicone-free plastic syringes or coated glass syringes. Minimize agitation. Perform stability studies with gentle handling protocols. |
| Loss of Biological Activity | Chemical degradation due to leachables from plastic.[7][8] Adsorption of the protein to the syringe surface.[12][13] pH shifts due to interaction with container materials. | Conduct a leachable and extractable study on the plastic syringes.[10] Quantify protein concentration to check for loss due to adsorption. Monitor pH of the solution over time. |
| Visible Particles in Solution | Protein aggregates. Silicone oil droplets.[4][5] Foreign contaminants from the syringe manufacturing process. | Analyze particles to determine their composition (e.g., via microscopy or spectroscopy). If silicone is present, consider alternative syringes. If protein aggregates, review handling and storage procedures. |
| Inconsistent Experimental Results | Variability in syringe materials between batches. Incomplete drug delivery due to protein adsorption.[12] | Qualify syringe suppliers and ensure material consistency. Consider using low-protein-binding syringes. Verify dose accuracy by measuring protein concentration before and after delivery. |
Data Presentation
A study comparing Anakinra administered in polycarbonate plastic versus borosilicate glass syringes in patients with ST-segment elevation myocardial infarction (STEMI) showed comparable anti-inflammatory effects, as measured by the area under the curve for high-sensitivity C-reactive protein (AUC-CRP).[1][2][3]
| Syringe Type | Treatment Group | Median AUC-CRP (mg·day/L) | Interquartile Range (mg·day/L) |
| Plastic (Polycarbonate) | Anakinra | 75 | 50–255 |
| Placebo | 255 | 116–592 | |
| Glass (Borosilicate) | Anakinra (once daily) | 60 | 24–139 |
| Anakinra (twice daily) | 86 | 43–123 | |
| Placebo | 214 | 131–394 |
Data sourced from a patient-level analysis of the VCUART2 and VCUART3 clinical trials.[1][2][3]
Experimental Protocols
Protocol 1: Syringe Compatibility and Stability Study
Objective: To assess the stability of Anakinra when stored in a new type of plastic or glass syringe compared to a control.
Methodology:
-
Syringe Preparation: Obtain sterile plastic (e.g., polycarbonate, cyclic olefin polymer) and borosilicate glass syringes. If the glass syringes are siliconized, include a silicone-free glass syringe as an additional control if available.
-
Sample Preparation: Aseptically transfer a predetermined volume of Anakinra solution into each syringe type. A control batch should be kept in its original packaging or a known inert container (e.g., a glass vial).
-
Storage Conditions: Store the syringes at various temperatures (e.g., 2-8°C, 25°C, and an accelerated condition like 40°C) for a defined period (e.g., 1, 7, 14, and 30 days).
-
Analysis: At each time point, analyze the Anakinra samples for:
-
Visual Inspection: Check for visible particles, color change, or turbidity.
-
Sub-visible Particle Analysis: Use light obscuration or micro-flow imaging to quantify sub-visible particles.
-
Protein Concentration: Determine the protein concentration using a UV-Vis spectrophotometer (e.g., A280) or a protein assay (e.g., BCA).
-
Aggregation Analysis: Use size-exclusion chromatography (SEC-HPLC) to detect and quantify aggregates.
-
Purity and Degradation: Use techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) or reversed-phase HPLC (RP-HPLC) to check for degradation products.
-
Biological Activity: Perform an in vitro cell-based assay to confirm that the biological activity of Anakinra (i.e., its ability to block IL-1 signaling) is retained.
-
Protocol 2: Extractables and Leachables (E&L) Study
Objective: To identify and quantify any chemical compounds that may migrate from the plastic syringe into the Anakinra solution.
Methodology:
-
Extraction Study:
-
Expose the plastic syringes to a range of solvents with different polarities under accelerated conditions (e.g., elevated temperature).
-
Analyze the resulting extracts using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to create a profile of potential leachables.[8]
-
-
Leachable Study:
-
Toxicological Assessment: Evaluate the identified leachables for any potential safety risks.
Visualizations
Signaling Pathway of Anakinra
Anakinra is a recombinant human interleukin-1 receptor antagonist (IL-1Ra). It functions by competitively inhibiting the binding of both IL-1α and IL-1β to the IL-1 receptor type 1 (IL-1R1).[14][15] This prevents the recruitment of the IL-1 receptor accessory protein (IL-1RAcP) and the formation of the active signaling complex, thereby blocking the downstream inflammatory cascade.[16]
Experimental Workflow for Syringe Compatibility Testing
The following diagram outlines a typical workflow for evaluating the compatibility of Anakinra with a new syringe material.
Troubleshooting Logic for Particulate Formation
This diagram provides a logical flow for troubleshooting the observation of particulates in an Anakinra solution stored in a syringe.
References
- 1. Comparison of Safety and Biological Efficacy of Anakinra (Kineret) Dispensed in Polycarbonate Plastic versus Borosilicate Glass Syringes: A Patient-Level Analysis of VCUART2 and VCUART3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Safety and Biological Efficacy of Anakinra (Kineret) Dispensed in Polycarbonate Plastic versus Borosilicate Glass Syringes: A Patient-Level Analysis of VCUART2 and VCUART3 Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the effect of syringe surfaces on protein formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comparison of Protein Stability in Prefillable Syringes Made of Glass and Plastic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Extractables and Leachables: Best Practices & Key Considerations [adragos-pharma.com]
- 9. Extractables and leachables considerations for prefilled syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Influence of Protein Adsorption on Aggregation in Prefilled Syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. IL-1 Receptor Antagonist Anakinra Inhibits the Effect of IL-1β- Mediated Osteoclast Formation by Periodontal Ligament Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Mitigating the immunogenicity of Anakinra in animal models
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for mitigating the immunogenicity of Anakinra in animal models.
Frequently Asked Questions (FAQs)
Q1: What is Anakinra and why is its immunogenicity a concern in animal models?
Anakinra is a recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra).[1][2] It works by competitively inhibiting the binding of interleukin-1 alpha (IL-1α) and beta (IL-1β) to the IL-1 receptor type I (IL-1RI), thereby blocking the inflammatory cascade.[3][4] Because Anakinra is a human protein, it is recognized as foreign by the immune systems of animals, leading to the formation of anti-drug antibodies (ADAs).[5] This immune response, or immunogenicity, is a concern because it can lead to reduced drug efficacy, altered pharmacokinetics (PK), and potential safety issues in preclinical studies.[6]
Q2: Which animal model is most predictive for studying Anakinra's immunogenicity?
While non-human primates (NHPs) are traditionally considered the gold standard for predicting immunogenicity in humans, studies have shown that the Göttingen minipig is a comparable alternative for Anakinra.[2][7] In a 29-day study involving daily subcutaneous administration of Anakinra, all minipigs developed anti-Anakinra antibodies, and the pharmacokinetic and immunogenicity results were comparable to those observed in monkeys.[7][8] Rodent models, such as mice and rats, are also widely used, particularly in disease-specific contexts like collagen-induced arthritis (CIA), but their predictive value for human immunogenicity can be limited due to species differences.[5][9]
Q3: Does the presence of anti-Anakinra antibodies (ADAs) always neutralize the drug's effect?
Not necessarily. ADAs can be either "neutralizing" or "non-neutralizing." Neutralizing antibodies directly block Anakinra's ability to bind to its target, IL-1RI, thereby reducing or eliminating its therapeutic effect. Non-neutralizing antibodies bind to other parts of the Anakinra molecule and may not impact its efficacy directly but can accelerate its clearance from the body, also leading to a loss of response.[6] It's crucial to characterize the type of ADA response in your study.
Q4: What are the primary factors that increase the immunogenicity of Anakinra in animal experiments?
Several factors can influence the immunogenicity of therapeutic proteins like Anakinra.[10][11] Key contributors include:
-
Protein Aggregation: Aggregates are a significant risk factor for immunogenicity.[5] Formulations containing aggregated proteins can break immune tolerance and stimulate a stronger antibody response compared to the monomeric form.[12]
-
Impurities and Formulation: Contaminants from the manufacturing process or certain formulation excipients can enhance immunogenicity.[10][11]
-
Dose and Route of Administration: The dose, frequency, and route of administration can impact the immune response. The subcutaneous route is often considered more immunogenic than the intravenous route.[10]
-
Animal Species and Strain: The genetic background of the animal model plays a critical role, as susceptibility to an immune response is linked to MHC class II molecules.[5][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High incidence of ADAs observed early in the study. | 1. Protein Aggregation: Improper storage, handling (e.g., shaking), or freeze-thaw cycles. 2. Formulation Issues: The formulation buffer may not be optimal for stability. 3. High Dose/Subcutaneous Route: The dosing regimen may be highly immunogenic. | 1. Verify Protein Quality: Visually inspect the solution for particulates. Use size-exclusion chromatography (SEC) to check for aggregates. Store at recommended temperatures and handle gently. 2. Optimize Formulation: Consider adding stabilizers like polysorbate 80 or arginine to the buffer to reduce aggregation.[14][15] 3. Adjust Dosing: If the experimental design allows, test a lower dose or a different route of administration (e.g., intravenous). |
| Loss of Anakinra efficacy over time. | 1. Development of Neutralizing ADAs: Antibodies may be directly blocking Anakinra's function. 2. Accelerated Clearance: ADAs (neutralizing or non-neutralizing) are forming immune complexes that are rapidly cleared from circulation. | 1. Measure Neutralizing Antibodies: Perform a cell-based neutralizing antibody (NAb) assay to confirm that the ADAs are functionally inhibitory. 2. Implement Mitigation Strategy: Introduce an immunosuppressive co-therapy, such as methotrexate (B535133) or azathioprine, to dampen the ADA response.[6][16] 3. Monitor Drug Concentration: Correlate ADA levels with serum concentrations of Anakinra to confirm accelerated clearance. |
| Inconsistent or variable ADA responses between animals. | 1. Genetic Variability: Even within the same strain, individual animals may respond differently. 2. Inconsistent Dosing/Handling: Variations in injection technique or sample processing. 3. Underlying Health Status: Subclinical infections or inflammation can act as an adjuvant, boosting the immune response. | 1. Increase Group Size: Use a sufficient number of animals per group to account for biological variability. 2. Standardize Procedures: Ensure all personnel are trained on consistent administration and sample handling protocols. 3. Monitor Animal Health: House animals in specific pathogen-free (SPF) conditions and monitor for any signs of illness.[17] |
Mitigation Strategies & Data
The most common strategies to reduce the immunogenicity of biotherapeutics fall into three categories: immunosuppressive co-therapy, formulation optimization, and protein engineering.
Immunosuppressive Co-Therapy
The co-administration of immunosuppressive drugs is a well-established method to reduce ADA formation against biologic agents.[6] These agents work by generally dampening the immune system's ability to recognize the therapeutic protein and mount a response.
Table 1: Effect of Immunomodulator Co-Therapy on ADA Rates for Various Biologics (Clinical Data) Note: This data is from human clinical studies of other biologics but illustrates the principle that can be applied to preclinical models with Anakinra.
| Biologic Agent | Monotherapy ADA Rate | Combination Therapy ADA Rate | Relative Risk Reduction | Citation(s) |
| Infliximab | 28.0% | 14.6% | 48% | [18] |
| Adalimumab | 7.5% | 2.3% | 69% | [18] |
| Certolizumab Pegol | 10.9% | 3.3% | 70% | [18] |
Formulation and Handling Optimization
Preventing protein aggregation is a critical step in mitigating immunogenicity.[5][12] Aggregation can be caused by various stresses, including temperature changes, pH shifts, oxidation, and mechanical stress (e.g., agitation).[19]
Table 2: Common Excipients and Conditions to Reduce Protein Aggregation
| Strategy | Agent/Condition | Mechanism of Action | Citation(s) |
| Add Surfactants | Polysorbate 80, Polysorbate 20 | Prevent surface-induced aggregation and denaturation at interfaces (e.g., air-water, vial surface). | [10] |
| Add Stabilizers | Arginine, Glycine, Sugars (e.g., sucrose) | Increase protein solubility and thermodynamic stability. | [15][20] |
| Optimize pH | Adjust buffer pH | Maintain protein stability by moving pH away from the isoelectric point (pI) where proteins are least soluble. | [15][20] |
| Control Temperature | Store at recommended temperatures (e.g., 2-8°C); avoid repeated freeze-thaw cycles. | Reduces the rate of chemical degradation and physical unfolding that can lead to aggregation. | [15][19] |
| Add Reducing Agents | DTT, TCEP | For proteins with cysteine residues, these agents prevent the formation of incorrect disulfide bonds that can cause aggregation. | [15] |
Key Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in Mice
The CIA model is commonly used to test the efficacy of anti-inflammatory agents like Anakinra.[9][21]
Materials:
-
Animals: DBA/1 or B10.RIII mice (high responders), 7-8 weeks old.[13][17]
-
Collagen: Bovine or Chick Type II Collagen, dissolved in 0.05M acetic acid to 2 mg/mL.
-
Adjuvant: Complete Freund's Adjuvant (CFA) containing M. tuberculosis (e.g., 2 mg/mL).
-
Booster (optional): Incomplete Freund's Adjuvant (IFA).
Procedure:
-
Emulsification: Prepare an emulsion by mixing the collagen solution and CFA in a 1:1 ratio. This is a critical step to ensure a stable emulsion for effective immunization.
-
Primary Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the emulsion intradermally at the base of the tail. This delivers 100 µg of Type II collagen.
-
Booster Injection (Day 21): Administer a booster injection of 100 µL of collagen emulsified with IFA (for high responders) or CFA (for low responders) at a different site.[13][17]
-
Monitoring: Begin monitoring for signs of arthritis around day 24. Score the paws daily based on swelling and redness (e.g., on a scale of 0-4 per paw, for a maximum score of 16 per mouse). Arthritis typically develops between days 28-35.[13]
-
Anakinra Treatment: Initiate Anakinra treatment upon the onset of arthritis. A study in a CIA mouse model showed that Anakinra treatment significantly reduced arthritis severity.[9][22] Dosing can be administered subcutaneously daily.
Protocol 2: Anti-Drug Antibody (ADA) Bridging ELISA
This protocol provides a general framework for a bridging ELISA to detect bivalent ADAs in animal serum.[23][24]
Materials:
-
Streptavidin-coated 96-well plates.
-
Biotinylated Anakinra (for capture).
-
Horseradish Peroxidase (HRP)-conjugated Anakinra (for detection).
-
Wash Buffer (e.g., PBST).
-
Blocking Buffer (e.g., 5% BSA in PBST).
-
Serum samples from treated and control animals.
-
TMB Substrate.
-
Stop Solution (e.g., 2N H₂SO₄).
Procedure:
-
Capture Antigen Coating: Add 100 µL of biotinylated Anakinra (e.g., 1 µg/mL in PBS) to each well of a streptavidin-coated plate. Incubate for 1 hour at room temperature (RT).
-
Washing: Aspirate the solution and wash the plate 3-5 times with Wash Buffer.[23]
-
Blocking: Add 300 µL of Blocking Buffer to each well and incubate for 1-2 hours at RT to prevent non-specific binding.
-
Washing: Repeat the wash step.
-
Sample Incubation: Add 100 µL of diluted serum samples (and standards/controls) to the wells. Incubate for 1-2 hours at RT. The ADA in the sample will "bridge" the capture and detection molecules.
-
Washing: Repeat the wash step.
-
Detection Antigen Incubation: Add 100 µL of HRP-conjugated Anakinra to each well. Incubate for 1 hour at RT.
-
Final Wash: Wash the plate 5-10 times with Wash Buffer.[24]
-
Development: Add 100 µL of TMB substrate to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping and Reading: Add 100 µL of Stop Solution to each well and read the absorbance at 450 nm on a plate reader.
Visualizations
Anakinra's Mechanism of Action
Anakinra acts as a competitive antagonist at the IL-1 receptor, preventing the pro-inflammatory signaling cascade initiated by IL-1α and IL-1β.[3][25]
Caption: IL-1 signaling pathway and competitive inhibition by Anakinra.
Experimental Workflow for Immunogenicity Assessment
A systematic approach is required to assess and mitigate immunogenicity during preclinical development.
Caption: Workflow for assessing and mitigating Anakinra immunogenicity.
Factors Contributing to Immunogenicity
Multiple factors related to the product, treatment regimen, and the host can contribute to the development of an anti-drug antibody response.
Caption: Key factors influencing the immunogenicity of therapeutic proteins.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Anakinra Therapy for Non-cancer Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunogenicity of Therapeutic Proteins: The Use of Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Göttingen minipig® as an alternative non-rodent species for immunogenicity testing: a demonstrator study using the IL-1 receptor antagonist anakinra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Factors influencing the immunogenicity of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immunogenicity of protein therapeutics: The key causes, consequences and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chondrex.com [chondrex.com]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. mdpi.com [mdpi.com]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. Anti-Drug Antibody Formation Against Biologic Agents in Inflammatory Bowel Disease: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protein Aggregation and Immunogenicity of Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Etanercept, Abatacept and Anakinra Treatment Ameliorates Inflammation and Pain in a Novel Mono-Arthritic Multi-Flare Model of Streptococcal Cell Wall Induced Arthritis: Further Characterization in a Rodent Model of Collagen Induced Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 22. Pro-inflammatory cytokine blockade attenuates myeloid expansion in a murine model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 24. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Therapeutic Window of Anakinra
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Anakinra. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the therapeutic window of this important IL-1 receptor antagonist.
I. FAQs: Strategies to Enhance Anakinra's Therapeutic Window
This section addresses common questions regarding strategies to overcome the limitations of Anakinra's short half-life.
Q1: What are the primary limitations of Anakinra's therapeutic window?
Anakinra has a short terminal half-life of 4 to 6 hours, necessitating frequent, often daily, subcutaneous injections to maintain therapeutic concentrations. This can lead to poor patient compliance and injection site reactions.[1][2] The goal of extending its therapeutic window is to reduce dosing frequency, improve patient convenience, and maintain effective therapeutic levels for longer durations.
Q2: What are the main strategies being explored to extend Anakinra's half-life?
The primary strategies focus on increasing the hydrodynamic size of the molecule to reduce renal clearance. These include:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains.[3][4][5]
-
HESylation: Covalent attachment of hydroxyethyl (B10761427) starch (HES).[6]
-
Novel Drug Delivery Systems: Encapsulation in nanoparticles, liposomes, or hydrogels.
-
Combination Therapies: Co-administration with other drugs to potentially enhance efficacy or duration of action.[7][8][9][10][11]
Q3: How do PEGylation and HESylation compare in extending Anakinra's half-life?
Both PEGylation and HESylation increase the size of Anakinra, thereby prolonging its circulation time. However, there are key differences to consider:
| Feature | PEGylation | HESylation | Reference |
| Biodegradability | Non-biodegradable | Biodegradable | |
| Viscosity at High Concentrations | High | Lower than PEG-Anakinra | [3] |
| Effect on Protein Structure | Minimal effect on secondary structure | Minimal effect on secondary structure | [3] |
| Binding Affinity | Reduced by one order of magnitude | Reduced, but more affine than PEG-Anakinra | [3] |
| Monomer Recovery (Storage Stability) | Lower than HES-Anakinra after 8 weeks at 40°C | Superior to PEG-Anakinra | [3] |
Q4: What are the potential pitfalls of combination therapies with Anakinra?
While combination therapies are explored to enhance therapeutic outcomes, they can present challenges. For instance, combining Anakinra with etanercept (a TNF inhibitor) in patients with rheumatoid arthritis showed no additional benefit and was associated with an increased risk of serious infections and injection site reactions.[7][8][10][11] Careful consideration of potential drug interactions and safety profiles is crucial when designing combination therapy experiments.
II. Troubleshooting Guides
This section provides practical guidance for troubleshooting common experimental issues.
A. Half-Life Extension Technologies (PEGylation & HESylation)
Q: My PEGylated/HESylated Anakinra shows high aggregation. What are the possible causes and solutions?
Possible Causes:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or molar ratio of polymer to protein during the conjugation reaction can lead to aggregation.
-
Protein Concentration: High protein concentrations during conjugation or storage can promote aggregation.
-
Buffer Composition: The buffer composition, including pH and ionic strength, can influence protein stability.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can induce protein aggregation.
Troubleshooting Steps:
-
Optimize Conjugation Chemistry:
-
pH: Ensure the pH of the reaction buffer is optimal for the specific conjugation chemistry (e.g., reductive amination).
-
Molar Ratio: Perform a titration to determine the optimal molar ratio of PEG/HES to Anakinra that maximizes modification while minimizing aggregation.
-
-
Control Protein Concentration:
-
If possible, perform the conjugation reaction at a lower protein concentration.
-
For storage of the final product, consider diluting the sample or adding stabilizing excipients.
-
-
Buffer Screening:
-
Screen different buffer systems to find one that enhances the stability of the conjugate. Citrate buffer has been shown to increase the stability of Anakinra.[12]
-
-
Minimize Physical Stress:
-
Aliquot the purified conjugate into single-use vials to avoid multiple freeze-thaw cycles.
-
Handle the protein solution gently to avoid shear stress.
-
B. Analytical Techniques
Q: I am experiencing high background in my Anakinra ELISA. What can I do?
Possible Causes:
-
Insufficient Washing: Inadequate removal of unbound reagents.
-
Improper Blocking: Incomplete blocking of non-specific binding sites on the plate.
-
Contaminated Reagents: Contamination of buffers or substrate solution.
-
Cross-Reactivity of Antibodies: The secondary antibody may be cross-reacting with other proteins in the sample.
-
High Incubation Temperature: Incubation at temperatures above the recommended range can increase non-specific binding.
Troubleshooting Steps:
-
Optimize Washing Steps:
-
Increase the number of wash cycles.
-
Increase the soaking time for each wash.
-
Ensure complete aspiration of wash buffer from the wells.
-
-
Improve Blocking:
-
Increase the concentration of the blocking agent (e.g., BSA or casein).
-
Increase the blocking incubation time.
-
Consider trying a different blocking buffer.
-
-
Use Fresh Reagents:
-
Prepare fresh buffers and substrate solution for each assay.
-
-
Check Antibody Specificity:
-
Run a control with no primary antibody to check for non-specific binding of the secondary antibody.
-
-
Control Incubation Conditions:
-
Ensure that the incubation steps are performed at the temperature specified in the protocol.
-
Q: My HPLC analysis of PEGylated Anakinra shows poor peak shape and resolution. How can I improve it?
Possible Causes:
-
Inappropriate Column Chemistry: The stationary phase may not be suitable for separating PEGylated proteins.
-
Suboptimal Mobile Phase: The composition of the mobile phase (e.g., organic solvent, pH, additives) may not be optimal.
-
Gradient Conditions: The gradient slope may be too steep, leading to poor separation.
-
Column Temperature: Temperature can affect the conformation of the protein and its interaction with the stationary phase.
Troubleshooting Steps:
-
Select the Right Column:
-
Reversed-phase columns with a C4 or C18 stationary phase are often used for PEGylated proteins. A Jupiter® 300 C4 column has been shown to provide good resolution.[3]
-
-
Optimize the Mobile Phase:
-
Organic Solvent: Acetonitrile is often a good choice for the organic component of the mobile phase.[3]
-
Additives: The addition of a charge-stripping agent like triethylamine (B128534) (TEA) post-column can simplify the mass spectrum and improve interpretation when using LC-MS.[13]
-
-
Adjust the Gradient:
-
A shallower gradient (e.g., 1-2% change in organic solvent per minute) can improve the resolution of different PEGylated forms.[3]
-
-
Control Temperature:
-
Increasing the column temperature can sometimes improve peak shape and resolution for protein separations.[3]
-
C. Cell-Based Bioassays
Q: My cell-based potency assay for Anakinra is showing high variability between wells. What could be the cause?
Possible Causes:
-
Uneven Cell Seeding: Inconsistent number of cells seeded in each well.
-
Edge Effects: Evaporation from the outer wells of the microplate can lead to variability.
-
Pipetting Errors: Inaccurate pipetting of cells, Anakinra, or reagents.
-
Cell Health: Poor cell viability or inconsistent cell health across the plate.
Troubleshooting Steps:
-
Ensure Uniform Cell Seeding:
-
Thoroughly resuspend cells before seeding to ensure a homogenous cell suspension.
-
Use a multichannel pipette for seeding to improve consistency.
-
-
Mitigate Edge Effects:
-
Avoid using the outer wells of the plate for critical samples.
-
Fill the outer wells with sterile media or PBS to create a humidity barrier.
-
Use plate sealers to minimize evaporation.
-
-
Improve Pipetting Technique:
-
Use calibrated pipettes.
-
Change pipette tips between samples and reagents.
-
Ensure proper mixing of solutions before pipetting.
-
-
Monitor Cell Health:
-
Check cell viability before seeding using a method like trypan blue exclusion.
-
Ensure that the cells are in the logarithmic growth phase.
-
III. Experimental Protocols
This section provides general methodologies for key experiments. Researchers should optimize these protocols for their specific experimental conditions.
A. Anakinra ELISA Protocol (General)
-
Coating: Coat a 96-well microplate with a capture antibody specific for human IL-1Ra. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add standards (recombinant Anakinra) and samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for human IL-1Ra. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate and incubate until a color change is observed.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
B. Anakinra HPLC Protocol (General Reversed-Phase)
-
Column: C4 or C18 reversed-phase column (e.g., Jupiter 300 C4, 150 x 4.6 mm).[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a set time (e.g., 5% to 95% B over 30 minutes). The gradient slope should be optimized for the specific conjugate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Column Temperature: 25-40°C.
C. Anakinra Cell-Based Potency Assay (General Concept)
This assay measures the ability of Anakinra to inhibit IL-1β-induced signaling in a responsive cell line.
-
Cell Seeding: Seed a cell line that expresses the IL-1 receptor (e.g., HEK-Blue™ IL-1β reporter cells) into a 96-well plate.
-
Anakinra Pre-incubation: Add serial dilutions of Anakinra or the modified Anakinra to the wells and pre-incubate for a short period (e.g., 30 minutes).
-
IL-1β Stimulation: Add a fixed concentration of recombinant human IL-1β to all wells (except for the negative control).
-
Incubation: Incubate the plate for a period sufficient to induce a measurable response (e.g., 18-24 hours).
-
Readout: Measure the downstream signaling event. This could be the expression of a reporter gene (e.g., secreted alkaline phosphatase in HEK-Blue™ cells), or the production of a secondary cytokine (e.g., IL-6 or IL-8) measured by ELISA.
-
Data Analysis: Plot the response against the concentration of Anakinra and fit the data to a four-parameter logistic curve to determine the IC50 value.
IV. Visualizations
Signaling Pathway
Caption: Anakinra competitively inhibits the binding of IL-1 to its receptor, blocking downstream inflammatory signaling.
Experimental Workflow
Caption: A general experimental workflow for the modification and characterization of Anakinra.
References
- 1. The Structural Pathway of Interleukin 1 (IL-1) Initiated Signaling Reveals Mechanisms of Oncogenic Mutations and SNPs in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. blob.phenomenex.com [blob.phenomenex.com]
- 4. Anakinra pharmacokinetics in children and adolescents with systemic-onset juvenile idiopathic arthritis and autoinflammatory syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The serum and cerebrospinal fluid pharmacokinetics of anakinra after intravenous administration to non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. novateinbio.com [novateinbio.com]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. Human IL1RA(Interleukin 1 Receptor Antagonist) ELISA Kit [elkbiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Continuous IV infusion of anakinra - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
Validation & Comparative
A Comparative Guide for Researchers: Anakinra vs. Canakinumab for Cryopyrin-Associated Periodic Syndromes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Anakinra and Canakinumab in the treatment of Cryopyrin-Associated Periodic Syndromes (CAPS). The information presented is based on available experimental data to facilitate informed decisions in research and clinical development.
Cryopyrin-Associated Periodic Syndromes (CAPS) are a group of rare autoinflammatory diseases driven by gain-of-function mutations in the NLRP3 gene. These mutations lead to the overproduction of interleukin-1β (IL-1β), a potent pro-inflammatory cytokine. This guide compares two key IL-1 inhibitors used in the management of CAPS: Anakinra, an IL-1 receptor antagonist, and Canakinumab, a monoclonal antibody targeting IL-1β.
Mechanism of Action: Targeting the IL-1 Pathway
Anakinra is a recombinant form of the human interleukin-1 receptor antagonist (IL-1Ra). It functions by competitively inhibiting the binding of both IL-1α and IL-1β to the IL-1 receptor type 1 (IL-1R1), thereby blocking the downstream inflammatory signaling cascade.[1][2]
Canakinumab is a high-affinity human monoclonal IgG1/κ antibody that specifically targets and neutralizes human IL-1β.[3][4] By binding to circulating IL-1β, Canakinumab prevents its interaction with IL-1 receptors, thus inhibiting IL-1β-mediated inflammation.[4]
Efficacy in CAPS: A Quantitative Comparison
Both Anakinra and Canakinumab have demonstrated high efficacy in inducing rapid and sustained remission of CAPS symptoms. While direct head-to-head trials are lacking, data from pivotal studies provide a basis for comparison.
| Efficacy Outcome | Anakinra | Canakinumab |
| Complete Response Rate | A prospective, open-label study showed that all 18 patients with NOMID (the most severe form of CAPS) had a rapid and sustained response to Anakinra, with normalization of inflammatory markers.[5] In a study of 43 patients with severe CAPS treated for up to 5 years, Anakinra was shown to be an effective and well-tolerated long-term anti-inflammatory treatment.[6] | In a pivotal Phase III trial, 97% (34 out of 35) of CAPS patients achieved a complete response to a single dose of Canakinumab.[5][7] In a long-term extension study, complete response was achieved in 78% of Canakinumab-naïve patients.[8] |
| Normalization of Inflammatory Markers (CRP & SAA) | Treatment with Anakinra leads to a rapid decrease in C-reactive protein (CRP) and Serum Amyloid A (SAA) levels, typically within the first week of treatment.[5] | In the pivotal trial, median CRP and SAA values were normalized (<10 mg/L) in patients receiving Canakinumab.[5] |
| Time to Response | Clinical and laboratory improvements are typically observed within days of initiating Anakinra treatment.[5] | A rapid response is a hallmark of Canakinumab treatment, with most complete responses occurring within 8 days of the first dose.[8] |
Pharmacokinetic Profile
A key differentiator between the two therapies is their pharmacokinetic profiles, which dictates their dosing frequency.
| Pharmacokinetic Parameter | Anakinra | Canakinumab |
| Half-life | 4 to 6 hours[9] | Approximately 26 days[10] |
| Dosing Frequency | Daily subcutaneous injection[11] | Subcutaneous injection every 8 weeks[7] |
Safety and Tolerability
Both medications are generally well-tolerated, though they present different adverse event profiles.
| Adverse Event Profile | Anakinra | Canakinumab |
| Common Adverse Events | Injection site reactions (redness, pain, swelling) are the most common adverse events.[12] Other reported events include headache and arthralgia.[12] | The most commonly reported adverse reactions include nasopharyngitis, diarrhea, influenza, headache, and nausea. |
| Serious Adverse Events | In a 5-year study, the most common serious adverse events were infections, such as pneumonia and gastroenteritis.[13] | In the pivotal trial, two serious adverse events were reported: one case of urosepsis and one episode of vertigo.[5] Long-term registry data show that infections are the most common serious adverse events.[14] |
| Incidence Rate of Adverse Events (per 100 patient-years) | In a long-term study, the overall yearly rate of adverse events was 7.7 per patient.[12] | The β-Confident Registry reported an incidence rate of 99.5 AEs per 100 patient-years in CAPS patients.[14] |
| Incidence Rate of Serious Adverse Events (per 100 patient-years) | Not explicitly reported in this format. | The β-Confident Registry reported an incidence rate of 14.0 SAEs per 100 patient-years in CAPS patients.[14] |
Experimental Protocols
Assessment of Disease Activity
Physician's Global Assessment (PGA) of Disease Activity: This is a common primary endpoint in CAPS clinical trials for both Anakinra and Canakinumab. It is typically a 5-point scale where the physician rates the overall disease activity as: 0 (absent), 1 (minimal), 2 (mild), 3 (moderate), or 4 (severe). The assessment is based on a comprehensive evaluation of the patient's clinical signs and symptoms, including rash, fever, joint pain, and other systemic manifestations.
CAPS Disease Activity Score (DAS): Some studies may utilize a composite disease activity score that includes patient-reported outcomes (e.g., daily diary of symptoms such as fever, rash, and joint pain) and physician assessments.
Measurement of Inflammatory Markers
C-Reactive Protein (CRP) and Serum Amyloid A (SAA): Blood samples are collected at baseline and at specified intervals throughout the study. CRP and SAA levels are measured using standard immunoturbidimetric assays. Normalization of these markers is a key indicator of treatment efficacy. For instance, in the pivotal Canakinumab trial, the upper limit of normal for both CRP and SAA was defined as <10 mg/L.[15]
Visualizing the Biological and Experimental Landscape
To further elucidate the context of these therapies, the following diagrams illustrate the key signaling pathway, the mechanisms of action of both drugs, and a representative experimental workflow.
Caption: NLRP3 Inflammasome Pathway in CAPS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of action of Canakinumab? [synapse.patsnap.com]
- 5. Use of canakinumab in the cryopyrin-associated periodic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Canakinumab: in patients with cryopyrin-associated periodic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Canakinumab in patients with cryopyrin-associated periodic syndrome: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Kineret (anakinra) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. Long-term safety profile of anakinra in patients with severe cryopyrin-associated periodic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term safety profile of anakinra in patients with severe cryopyrin-associated periodic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rmdopen.bmj.com [rmdopen.bmj.com]
- 15. Sustained remission of symptoms and improved health-related quality of life in patients with cryopyrin-associated periodic syndrome treated with canakinumab: results of a double-blind placebo-controlled randomized withdrawal study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Anakinra and Other IL-1 Blockers in Familial Mediterranean Fever (FMF) Models: A Guide for Researchers
This guide provides a comprehensive comparison of the efficacy of Anakinra and other prominent Interleukin-1 (IL-1) blockers, namely Canakinumab and Rilonacept, in the context of Familial Mediterranean Fever (FMF). While direct comparative preclinical data in FMF models is limited, this document synthesizes the available robust clinical evidence and describes the experimental models and protocols relevant to the study of these therapeutics. This guide is intended for researchers, scientists, and drug development professionals working in the field of autoinflammatory diseases.
Introduction to Familial Mediterranean Fever and IL-1 Blockade
Familial Mediterranean Fever (FMF) is a monogenic autoinflammatory disease caused by mutations in the MEFV gene, which encodes the protein pyrin. These mutations lead to the hyperactivity of the pyrin inflammasome, resulting in excessive production of the pro-inflammatory cytokine Interleukin-1β (IL-1β). This dysregulation of IL-1β is a key driver of the recurrent episodes of fever and serositis characteristic of FMF. For patients who are resistant or intolerant to the standard therapy, colchicine (B1669291), IL-1 blocking agents have emerged as a highly effective treatment strategy.[1][2]
This guide focuses on three IL-1 inhibitors:
-
Anakinra: A recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra). It functions by competitively inhibiting the binding of both IL-1α and IL-1β to the IL-1 receptor type I (IL-1RI).
-
Canakinumab: A high-affinity human monoclonal IgG1/κ antibody that specifically neutralizes IL-1β.[3]
-
Rilonacept: A dimeric fusion protein, often referred to as an "IL-1 trap," which consists of the ligand-binding domains of the human IL-1 receptor type I and the IL-1 receptor accessory protein fused to the Fc portion of human IgG1. It binds to and neutralizes both IL-1α and IL-1β.
Mechanisms of Action
The three IL-1 blockers employ distinct strategies to inhibit IL-1 signaling, as illustrated in the signaling pathway diagram below.
Caption: IL-1 signaling and points of therapeutic intervention.
Comparative Efficacy: Clinical Data in Colchicine-Resistant FMF
| Feature | Anakinra | Canakinumab | Rilonacept |
| Mechanism of Action | IL-1 receptor antagonist | Anti-IL-1β monoclonal antibody | IL-1 trap (binds IL-1α and IL-1β) |
| Pivotal Trial(s) | Ben-Zvi et al. (2017)[2] | CLUSTER trial (De Benedetti et al., 2018) | Hashkes et al. (2012)[4] |
| Primary Efficacy Endpoint | Mean number of attacks per month | Proportion of patients with complete response at week 16 | Difference in attack frequency vs. placebo |
| Key Efficacy Results | 1.7 attacks/month vs. 3.5 in placebo (p=0.037)[2] | 61% complete response vs. 6% in placebo (p<0.001) | Median 0.77 attacks/month vs. 2.00 in placebo (p=0.027)[4] |
| Response Rate | 77% complete response in a review of 64 patients[5] | 71% complete response with dose escalation in CLUSTER trial | 75% of treatment courses with >50% decrease in attacks vs. 35% with placebo[4] |
| Effect on Inflammatory Markers | Significant reduction in CRP and SAA levels[2][5] | Significant reduction in CRP and SAA levels | Significant reduction in CRP and SAA levels |
| Dosing Frequency | Daily subcutaneous injection | Subcutaneous injection every 4-8 weeks | Weekly subcutaneous injection |
| Half-life | 4-6 hours | 21-28 days | 6.3-8.6 days |
Experimental Models and Protocols
Preclinical FMF Models
The lack of direct comparative preclinical data is a notable gap in the literature. However, several FMF models exist and could be employed for such studies.
-
In Vivo Model: Mefv Knock-in Mice: Mouse models with knock-in mutations in the Mefv gene, such as the MefvV726A/V726A or MefvM694V/M694V strains, recapitulate key features of human FMF, including systemic inflammation and sensitivity to LPS-induced peritoneal inflammation. Studies have confirmed that the autoinflammatory phenotype in these mice is dependent on the IL-1 receptor and IL-1β.[3] These models are ideal for in vivo comparative efficacy studies of IL-1 blockers.
-
In Vitro Model: Patient-derived and Murine Macrophages/Monocytes: Primary monocytes or macrophages isolated from FMF patients or FMF knock-in mice can be stimulated in vitro (e.g., with LPS) to induce pyrin inflammasome activation and IL-1β secretion. These cellular models are valuable for assessing the direct effects of IL-1 inhibitors on cytokine production and downstream inflammatory signaling.
Experimental Workflow for Preclinical Comparison
The following diagram outlines a potential experimental workflow for a comparative efficacy study of IL-1 blockers in an FMF mouse model.
Caption: A proposed workflow for comparing IL-1 blockers in an FMF mouse model.
Key Clinical Trial Protocols
Anakinra in Colchicine-Resistant FMF (Ben-Zvi et al., 2017) [2]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 25 adult patients with FMF who were resistant to or intolerant of colchicine, with at least one attack per month.
-
Intervention: Patients were randomized to receive daily subcutaneous injections of Anakinra (100 mg) or placebo for 4 months, in addition to their stable colchicine dose.
-
Primary Outcome: The mean number of attacks per patient per month.
-
Secondary Outcomes: Proportion of patients with less than one attack per month, quality of life, and levels of C-reactive protein (CRP) and serum amyloid A (SAA).
Canakinumab for Colchicine-Resistant FMF (CLUSTER Trial)
-
Study Design: A phase 3, randomized, double-blind, placebo-controlled, withdrawal study.
-
Participants: 63 patients with colchicine-resistant FMF.
-
Intervention: Patients received Canakinumab (150 mg subcutaneously every 4 weeks) in an open-label phase. Responders were then randomized to receive Canakinumab or placebo every 4 weeks for 16 weeks.
-
Primary Outcome: The proportion of patients who had a complete response (no new attacks and a physician's global assessment of disease activity of <2 on a 5-point scale) at week 16.
-
Secondary Outcomes: Proportions of patients with a physician's global assessment of <2, and levels of CRP and SAA.
Rilonacept for Colchicine-Resistant FMF (Hashkes et al., 2012) [4]
-
Study Design: A randomized, double-blind, single-participant alternating treatment study.
-
Participants: 14 patients with FMF (aged 4 years or older) with one or more attacks per month.
-
Intervention: Patients received two 3-month courses of Rilonacept (2.2 mg/kg, max 160 mg, weekly) and two 3-month courses of placebo in a randomized sequence.
-
Primary Outcome: The difference in the frequency of FMF attacks between Rilonacept and placebo treatment periods.
-
Secondary Outcomes: Proportion of treatment courses without attacks, and with a >50% decrease in attack frequency.
Conclusion
Anakinra, Canakinumab, and Rilonacept are all highly effective in treating colchicine-resistant FMF, a condition driven by the overproduction of IL-1β. While their mechanisms of IL-1 inhibition differ, all three have demonstrated significant reductions in attack frequency and inflammatory markers in clinical trials.
The choice between these agents in a clinical setting may be guided by factors such as dosing frequency, half-life, and specific patient characteristics. Anakinra's short half-life may be advantageous in situations where rapid clearance is desired, such as in the case of infection.[2] Conversely, the less frequent administration of Canakinumab may improve patient adherence.
A significant gap exists in the direct comparative preclinical evaluation of these drugs in established FMF models. Such studies would be invaluable for elucidating subtle differences in their in vivo efficacy and for informing the development of next-generation IL-1 targeted therapies for FMF and other autoinflammatory diseases. The experimental workflow proposed in this guide provides a framework for conducting such crucial preclinical research.
References
- 1. Commentary: “Preclinical Characterization and Clinical Development of ILARIS (Canakinumab) for the Treatment of Autoinflammatory Diseases” | Rare Diseases Journal [rarediseasesjournal.com]
- 2. The Use of Interleukine-1 Inhibitors in Familial Mediterranean Fever Patients: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IL-1β and Caspase-1 Drive Autoinflammatory Disease Independently of IL-1α or Caspase-8 in a Mouse Model of Familial Mediterranean Fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Use of IL-1 inhibitors in the treatment of familial Mediterranean fever in pediatric rheumatology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Preferential Use of Anakinra in Various Settings of FMF: A Review Applied to an Updated Treatment-Related Perspective of the Disease - PMC [pmc.ncbi.nlm.nih.gov]
Anakinra's Potent C-Reactive Protein Reduction in Pericarditis: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of clinical data underscores the efficacy of Anakinra in rapidly normalizing C-reactive protein (CRP) levels in patients with recurrent pericarditis, particularly in cases resistant to conventional therapies. This guide provides a detailed comparison of Anakinra's performance against other treatment modalities, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Anakinra, a recombinant interleukin-1 (IL-1) receptor antagonist, has demonstrated a significant and swift impact on systemic inflammation in pericarditis, as measured by CRP levels. This is a critical endpoint in the management of the disease, as elevated CRP is a hallmark of pericardial inflammation and is associated with disease activity and recurrence.
Comparative Efficacy in CRP Reduction
Clinical trial data highlights Anakinra's robust effect on CRP. In the AIRTRIP trial, patients with colchicine-resistant and corticosteroid-dependent recurrent pericarditis treated with Anakinra experienced a rapid reduction in CRP levels, a key marker of inflammation.[1][2] Similarly, the International Registry of Anakinra for Pericarditis (IRAP) study, a large observational study, confirmed the rapid clinical and biochemical response, with a marked decrease in CRP levels.
To provide a clear comparison, the following table summarizes the quantitative data on CRP reduction from key studies involving Anakinra and its primary alternative in the same drug class, Rilonacept, another IL-1 inhibitor.
| Treatment | Study | Baseline CRP (mg/dL) | Post-treatment CRP (mg/dL) | Time to CRP Normalization |
| Anakinra | Retrospective Study (Andreis et al., 2020) | 7 of 8 patients with elevated CRP | Not specified | Median of 1.2 months for clinical reversal |
| Rilonacept | Phase II Trial (Klein et al., 2020) | 4.62 | 0.38 | Median of 9 days[3][4][5] |
| Rilonacept | RHAPSODY Phase III Trial | ≥1.0 | Not specified (maintained at/below 0.5 in 91.4%-100% of patients) | Median of 7 days[3] |
While direct, head-to-head trials with extensive CRP data against conventional treatments are limited, observational data suggests a slower normalization of CRP with traditional therapies. Studies on NSAIDs and colchicine (B1669291) show that CRP levels typically normalize over a period of weeks.[6] For instance, one study on conventional anti-inflammatory therapy showed that 60% of patients achieved CRP normalization at week one, 85% at week two, and 100% at week four.[7][8] Corticosteroids can induce a rapid decrease in CRP, but their long-term use is associated with significant side effects and a higher risk of recurrence upon tapering.[7][9]
Experimental Protocols
The methodologies employed in key clinical trials provide the framework for understanding the evidence supporting Anakinra's efficacy.
AIRTRIP Trial (Anakinra)
-
Design: A double-blind, placebo-controlled, randomized withdrawal trial.[1]
-
Participants: 21 patients with at least three recurrences of pericarditis, elevated CRP (>1 mg/dL), colchicine resistance, and corticosteroid dependence.[1][2]
-
Treatment Protocol: All patients initially received open-label Anakinra (2 mg/kg/day, up to 100 mg) for 2 months. Responders were then randomized to continue Anakinra or switch to a placebo for 6 months or until a recurrence.[1][2]
-
CRP Measurement: CRP levels were monitored to assess response to treatment and to define a recurrence. Normal CRP was defined as ≤0.5 mg/dL.[10]
RHAPSODY Trial (Rilonacept)
-
Design: A multicenter, double-blind, placebo-controlled, randomized withdrawal trial.
-
Participants: Patients with recurrent pericarditis (at least a second recurrence) with a pain numeric rating scale score of ≥4 and a CRP level of ≥1 mg/dL.[11]
-
Treatment Protocol: Patients received an initial run-in period with Rilonacept (320 mg loading dose, then 160 mg weekly). Those who had a clinical response were then randomized to receive either Rilonacept 160 mg weekly or a placebo.[11]
-
CRP Measurement: CRP levels were measured at baseline and then every 12 weeks to monitor for recurrence.[12]
Mechanism of Action and Signaling Pathway
Anakinra's efficacy is rooted in its targeted inhibition of the Interleukin-1 (IL-1) signaling pathway, a central driver of inflammation in pericarditis.
Caption: IL-1 Signaling Pathway and Anakinra's Mechanism of Action.
The diagram illustrates how IL-1β binds to its receptor, initiating a signaling cascade that leads to inflammation and subsequent C-reactive protein (CRP) production. Anakinra acts as a competitive antagonist, blocking the IL-1 receptor and thereby inhibiting this inflammatory pathway.[13][14][15][16]
Experimental Workflow for a Comparative Clinical Trial
A robust clinical trial to further elucidate the comparative efficacy of Anakinra would follow a structured workflow.
Caption: Experimental Workflow for a Comparative Clinical Trial.
This diagram outlines the key stages of a randomized controlled trial designed to compare the efficacy of Anakinra against conventional therapy and placebo in patients with recurrent pericarditis.
Conclusion
The available evidence strongly supports the use of Anakinra for the rapid and effective reduction of C-reactive protein levels in patients with recurrent pericarditis, particularly in challenging cases that are refractory to standard treatments. Its targeted mechanism of action within the IL-1 pathway provides a strong rationale for its clinical benefits. Further head-to-head comparative trials with conventional therapies, focusing on CRP normalization as a primary endpoint, would be valuable to further solidify its position in the treatment landscape for pericarditis.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of Anakinra in Pericarditis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rilonacept (Interleukin-1 Inhibition) for the Treatment of Pericarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heart.bmj.com [heart.bmj.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Old and New Biomarkers in Idiopathic Recurrent Acute Pericarditis (IRAP): Prognosis and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Non-Steroidal Anti-Inflammatory Drugs and Aspirin Therapy for the Treatment of Acute and Recurrent Idiopathic Pericarditis [mdpi.com]
- 9. ahajournals.org [ahajournals.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Rilonacept inHibition of interleukin-1 Alpha and beta for recurrent Pericarditis: a pivotal Symptomatology and Outcomes stuDY - American College of Cardiology [acc.org]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. researchgate.net [researchgate.net]
Synergistic Therapeutic Action of Anakinra and Methotrexate in Rheumatoid Arthritis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Anakinra (an interleukin-1 receptor antagonist) and methotrexate (B535133) in the context of rheumatoid arthritis (RA). By objectively comparing the performance of the combination therapy against methotrexate monotherapy, this document aims to equip researchers, scientists, and drug development professionals with critical experimental data and detailed methodologies to inform future preclinical and clinical research.
Comparative Efficacy: Clinical Endpoints
Clinical trials have demonstrated that the combination of Anakinra and methotrexate offers a significant therapeutic advantage over methotrexate alone in patients with active rheumatoid arthritis. The primary efficacy endpoint in these studies is the American College of Rheumatology (ACR) response criteria, which measures improvement in tender and swollen joint counts, as well as other clinical parameters.
A pivotal multicenter, randomized, double-blind, placebo-controlled trial provided compelling evidence of this synergy.[1][2] In this study, patients with active RA who were already receiving stable doses of methotrexate were administered daily subcutaneous injections of either Anakinra or a placebo.[3][4]
Table 1: ACR Response Rates at 24 Weeks for Anakinra + Methotrexate vs. Placebo + Methotrexate
| Treatment Group | ACR20 Response Rate | ACR50 Response Rate | ACR70 Response Rate |
| Anakinra (100 mg/day) + MTX | 38% | 17% | 6% |
| Placebo + MTX | 22% | 8% | 2% |
| p-value | <0.001 | <0.01 | <0.05 |
Data synthesized from a 24-week, multicenter, randomized, double-blind, placebo-controlled trial.[5]
Another key study further substantiated these findings, showing a dose-dependent increase in ACR20 response with increasing doses of Anakinra in combination with methotrexate.[1][4]
Table 2: Dose-Response Relationship of Anakinra in Combination with Methotrexate (ACR20 Response at 12 Weeks)
| Anakinra Dose (mg/kg) + MTX | ACR20 Response Rate |
| 2.0 | 38% |
| 1.0 | 46% |
| 0.4 | 34% |
| 0.1 | 28% |
| 0.04 | 27% |
| Placebo | 19% |
Data from a 24-week, multicenter, randomized, double-blind, placebo-controlled dose-ranging trial.[1]
The combination therapy was generally well-tolerated, with the most common adverse event being injection site reactions.[1][4]
Mechanistic Synergy: Signaling Pathways
The synergistic effect of Anakinra and methotrexate stems from their complementary mechanisms of action targeting key inflammatory pathways in rheumatoid arthritis. Interleukin-1 (IL-1) is a pivotal pro-inflammatory cytokine that drives inflammation and joint destruction in RA.[4][6]
Anakinra, a recombinant human IL-1 receptor antagonist (IL-1Ra), competitively inhibits the binding of IL-1α and IL-1β to the IL-1 receptor type I (IL-1RI).[7] This blockade prevents the downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, which in turn drive the expression of numerous inflammatory genes.
Methotrexate, a cornerstone therapy for RA, is a folate analog that inhibits dihydrofolate reductase. Its anti-inflammatory effects are mediated through various mechanisms, including the inhibition of T-cell activation, promotion of adenosine (B11128) release (which has anti-inflammatory properties), and modulation of cytokine production. While methotrexate can reduce the expression of some pro-inflammatory cytokines, it may also increase the expression of IL-1α.[8] This is where the synergy with Anakinra becomes crucial, as Anakinra directly counteracts the effects of IL-1.
Experimental Protocols: Collagen-Induced Arthritis (CIA) Model
To investigate the synergistic effects of Anakinra and methotrexate in a preclinical setting, the collagen-induced arthritis (CIA) model in mice is a widely used and relevant animal model that shares immunological and pathological features with human RA.[9][10][11][12]
A. Induction of Collagen-Induced Arthritis
-
Animal Strain: DBA/1 mice (highly susceptible to CIA) are typically used, aged 8-10 weeks.[9][10]
-
Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL).
-
Administer 100 µL of the emulsion intradermally at the base of the tail.[13]
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA).
-
Administer 100 µL of the emulsion intradermally at a different site on the tail.[13]
-
-
Arthritis Development: Arthritis typically develops between days 24 and 35 after the primary immunization.
B. Treatment Protocol
-
Grouping: Randomly assign mice to the following treatment groups (n=10-15 per group):
-
Vehicle Control (e.g., saline)
-
Methotrexate alone
-
Anakinra alone
-
Anakinra + Methotrexate
-
-
Dosing:
-
Methotrexate: Administer intraperitoneally at a clinically relevant dose (e.g., 1-5 mg/kg) on alternating days, starting from the day of booster immunization.
-
Anakinra: Administer subcutaneously at a dose range of 10-100 mg/kg daily, starting from the onset of clinical signs of arthritis.
-
-
Monitoring and Evaluation:
-
Clinical Scoring: Score arthritis severity daily or every other day based on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, 4=joint rigidity and ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure paw thickness using a digital caliper.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect serum to measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) and anti-collagen antibodies using ELISA.
-
Conclusion
The combination of Anakinra and methotrexate demonstrates a clear synergistic effect in the treatment of rheumatoid arthritis, as evidenced by robust clinical trial data. This guide provides a framework for understanding the comparative efficacy and the underlying mechanisms of this combination therapy. The detailed experimental protocol for the collagen-induced arthritis model offers a practical approach for researchers to further investigate this synergy in a preclinical setting, paving the way for the development of more effective therapeutic strategies for rheumatoid arthritis.
References
- 1. Treatment of rheumatoid arthritis with anakinra, a recombinant human interleukin-1 receptor antagonist, in combination with methotrexate: results of a twenty-four-week, multicenter, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anakinra/MTX combo effective [medscape.com]
- 3. medscape.com [medscape.com]
- 4. Arthritis News : Treatment of Rheumatoid Arthritis with Anakinra (Kineret®) in combination with Methotrexate [hopkinsarthritis.org]
- 5. A multicentre, double blind, randomised, placebo controlled trial of anakinra (Kineret), a recombinant interleukin 1 receptor antagonist, in patients with rheumatoid arthritis treated with background methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anakinra for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. chondrex.com [chondrex.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collagen-Induced Arthritis in Mice | Springer Nature Experiments [experiments.springernature.com]
- 13. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
Head-to-head comparison of Anakinra and TNF inhibitors in arthritis research
For researchers and drug development professionals navigating the landscape of biologic therapies for arthritis, understanding the comparative performance of established treatments is critical. This guide provides a head-to-head comparison of Anakinra (an interleukin-1 receptor antagonist) and Tumor Necrosis Factor (TNF) inhibitors, two key classes of biologic disease-modifying antirheumatic drugs (DMARDs). This analysis is based on available clinical trial data and mechanistic studies.
Executive Summary
Data Presentation: Efficacy and Safety
The following tables summarize quantitative data from comparative studies. It is important to note that much of the data comes from indirect comparisons, which are less robust than direct head-to-head trials.
Table 1: Efficacy in Rheumatoid Arthritis (Indirect Comparison)
| Outcome Metric | Anakinra vs. Placebo | TNF Inhibitors vs. Anakinra (Indirect) | Supporting Evidence |
| ACR50 Response | Pooled Relative Risk (RR): 2.28 (95% CI 1.41 to 3.67) | RR favoring anti-TNF drugs: 0.67 (95% CI 0.38 to 1.17) - Not statistically significant, but suggests a trend. | [1][2][3] |
| ACR20 Response | More effective than placebo (OR 2.13, 95% CI: 1.27 to 4.22) | TNF inhibitors more effective than Anakinra (OR 1.96, 95% CI: 1.04 to 4.00) | [4] |
ACR20/50: American College of Rheumatology 20% or 50% improvement criteria.
Table 2: Efficacy in RA with Type 2 Diabetes (TRACK Study)
| Outcome Metric (6 months) | Anakinra Group | TNF Inhibitor Group | p-value | Supporting Evidence |
| Change in HbA1c% | Significant reduction (-1.28 to -0.42 95% CI at 3mo; -1.50 to -0.59 95% CI at 6mo) | No significant improvement | <0.001 | [6] |
| RA Clinical Response (DAS28) | Retained clinical response (2.59 ± 1.01) | Retained clinical response (2.88 ± 0.91) | p=0.109 (at 18mo followup) | [7][8] |
| Reduction in Anti-Diabetic Drugs | 53.3% of patients | 7.1% of patients | p=0.008 | [5][7] |
DAS28: Disease Activity Score in 28 joints; HbA1c: Glycated Hemoglobin.
Table 3: Safety and Tolerability
| Adverse Event | Anakinra | TNF Inhibitors (Adalimumab, Etanercept) | Supporting Evidence |
| Injection Site Reactions | 67.2% (95% CI 38.7 to 95.7) | Adalimumab: 17.5% (95% CI 7.1 to 27.9)Etanercept: 22.4% (95% CI 8.5 to 36.3) | [1][2] |
| Withdrawal due to Adverse Events | Up to 30% in studies of 24 weeks to 3 years | Varies by specific drug | [2] |
| Serious Infections | Increased risk, particularly when combined with TNF inhibitors | Increased risk, particularly for tuberculosis and fungal infections | [1][9][10] |
Mandatory Visualization
Signaling Pathways
The diagrams below illustrate the distinct signaling pathways targeted by Anakinra and TNF inhibitors.
Caption: Anakinra competitively inhibits the binding of IL-1 to its receptor, blocking downstream signaling.
Caption: TNF inhibitors bind to TNFα, preventing it from activating its cell surface receptor, TNFR1.
Experimental Workflow
Caption: A typical preclinical workflow for comparing anti-arthritic agents in a rodent model.
Experimental Protocols
Detailed protocols vary between studies. The following represents a generalized methodology for a key assay used in arthritis research to quantify cytokine levels.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification in Joint Tissue
This protocol outlines a standard procedure for measuring levels of pro-inflammatory cytokines like TNF-α and IL-1β in joint tissue homogenates from animal models of arthritis.[11]
1. Reagents and Materials:
-
Phosphate-buffered saline (PBS)
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
Commercial ELISA kit specific for the target cytokine (e.g., mouse TNF-α)
-
96-well microplate reader
-
Microplate shaker
-
Wash buffer (usually provided in the kit)
2. Sample Preparation:
-
Excise arthritic joints (e.g., ankle or paw) from euthanized animals at a predetermined time point.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.
-
Weigh the frozen tissue and homogenize it in cold protein lysis buffer (e.g., 1 mL of buffer per 100 mg of tissue) using a mechanical homogenizer.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble proteins.
-
Determine the total protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions. This is used for normalization.
3. ELISA Procedure (following a typical commercial kit protocol):
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add 100 µL of the prepared standards and samples (diluted in assay diluent if necessary) to the appropriate wells of the antibody-coated 96-well plate.
-
Seal the plate and incubate for 2 hours at room temperature on a microplate shaker.
-
Aspirate the liquid from each well and wash the plate four times with 300 µL of wash buffer per well.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
Repeat the wash step as described in step 4.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Seal the plate and incubate for 20-30 minutes at room temperature in the dark.
-
Repeat the wash step as described in step 4.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, allowing color to develop.
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of the cytokine in each sample.
-
Normalize the cytokine concentration to the total protein concentration of the sample (e.g., pg of cytokine per mg of total protein).
-
Perform statistical analysis to compare the cytokine levels between the different treatment groups (Vehicle, Anakinra, TNF inhibitor).
Conclusion
The choice between Anakinra and TNF inhibitors in a research or clinical context depends on the specific application. While TNF inhibitors appear to have an efficacy advantage in the general RA population, Anakinra's unique benefits in patients with metabolic comorbidities highlight the importance of targeted therapeutic strategies.[4][5] Future head-to-head clinical trials are needed to more definitively establish the comparative effectiveness and safety of these agents across different arthritis subtypes and patient populations. For preclinical researchers, the distinct mechanisms of action offer different tools to probe the complex inflammatory network driving arthritis.
References
- 1. Efficacy and safety of anakinra for the treatment of rheumatoid arthritis: an update of the Oregon Drug Effectiveness Review Project - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of anakinra for the treatment of rheumatoid arthritis: an update of the Oregon Drug Effectiveness Review Project - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. The efficacy of inhibiting tumour necrosis factor alpha and interleukin 1 in patients with rheumatoid arthritis: a meta-analysis and adjusted indirect comparisons - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. hcplive.com [hcplive.com]
- 7. Benefits of anakinra versus TNF inhibitors in rheumatoid arthritis and type 2 diabetes: long-term findings from participants furtherly followed-up in the TRACK study, a multicentre, open-label, randomised, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Rheumatoid arthritis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 11. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Predictive Biomarkers for Anakinra Treatment Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting the response to Anakinra, a recombinant interleukin-1 receptor antagonist, with other alternative biologic therapies. The information is intended to aid researchers and clinicians in identifying patient populations most likely to benefit from these targeted treatments, thereby optimizing therapeutic strategies and patient outcomes.
Introduction to Anakinra and its Alternatives
Anakinra functions by blocking the biologic activity of both interleukin-1 alpha (IL-1α) and interleukin-1 beta (IL-1β), key pro-inflammatory cytokines in a variety of autoinflammatory and autoimmune diseases. While effective, a significant portion of patients may not respond adequately to treatment. This has spurred research into identifying predictive biomarkers to guide therapeutic decisions. This guide compares potential biomarkers for Anakinra against those for other biologics with different mechanisms of action, such as Tocilizumab (an IL-6 receptor inhibitor) and Canakinumab (a selective IL-1β inhibitor).
Comparative Analysis of Predictive Biomarkers
The following tables summarize the predictive performance of various biomarkers for Anakinra and its alternatives. It is important to note that while several promising biomarkers for Anakinra have been identified, robust quantitative data on their predictive accuracy (sensitivity, specificity, AUC) are still emerging.
Table 1: Predictive Biomarkers for Anakinra Treatment Response
| Biomarker | Method | Patient Population | Predictive Value |
| Baseline Muscle CD163 Macrophages | Immunohistochemistry | Refractory Inflammatory Myopathies | An inverse correlation was observed between the baseline expression of CD163 in muscle tissue and muscle performance after 6 months of Anakinra treatment.[1] |
| Baseline Muscle IL-1α Expression | Immunohistochemistry | Refractory Inflammatory Myopathies | A similar inverse correlation was found between baseline IL-1α expression in muscle and subsequent muscle performance at 6 months.[1] |
| Baseline Blood CD4+ Activated/Memory T-cells | Flow Cytometry | Refractory Inflammatory Myopathies | There was an inverse correlation between the baseline frequency of activated/memory CD4+ T-cells and the reduction in creatine (B1669601) kinase levels after 6 months of therapy.[1] |
| Peripheral Blood Gene Expression Profile (52 transcripts) | Microarray/RT-PCR | Rheumatoid Arthritis | A 7-gene subset of a 52-gene signature demonstrated 87.5% specificity and a 77.8% negative predictive value for identifying responders to a combination of Anakinra and Methotrexate (B535133). |
Table 2: Predictive Biomarkers for Alternative Treatments
| Treatment | Biomarker | Method | Patient Population | Predictive Value (Sensitivity, Specificity, AUC, Odds Ratio) |
| Tocilizumab (IL-6 inhibitor) | Baseline Serum Amyloid A (SAA) | ELISA | Rheumatoid Arthritis | AUC: 0.731 for predicting DAS28 remission.[2][3] |
| Baseline C-reactive Protein (CRP) | Immunoassay | Rheumatoid Arthritis | Higher baseline CRP levels were an independent predictor of achieving normal CRP levels over 52 weeks (Hazard Ratio: 0.86 per 1 mg/dL increase).[4][5] Normalization of CRP by week 12 was associated with better long-term clinical outcomes.[5] | |
| Canakinumab (IL-1β inhibitor) | Early Clinical Response (by Day 15) | Clinical Assessment (aJIA-ACR 50) | Systemic Juvenile Idiopathic Arthritis | Odds Ratio: 12.9 for achieving clinical remission according to the Juvenile Arthritis Disease Activity Score (JADAS).[6][7] |
| Platelet-to-Lymphocyte Ratio (PLR) | Complete Blood Count | Colchicine-Resistant Familial Mediterranean Fever | Suggested to be a more reliable marker of response compared to the Neutrophil-to-Lymphocyte Ratio (NLR). |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of Serum IL-1α by ELISA
-
Plate Preparation: 96-well microplates are coated with a capture antibody specific for human IL-1α and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a protein solution (e.g., bovine serum albumin) to prevent non-specific binding.
-
Sample and Standard Incubation: Patient serum samples and a series of IL-1α standards of known concentrations are added to the wells and incubated.
-
Detection Antibody Incubation: After washing, a biotinylated detection antibody that binds to a different epitope on the IL-1α molecule is added.
-
Enzyme Conjugate and Substrate Addition: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. A chromogenic substrate (e.g., TMB) is then added, which is converted by HRP to produce a colored product.
-
Data Analysis: The reaction is stopped, and the optical density is measured using a microplate reader. The concentration of IL-1α in the patient samples is determined by interpolating from the standard curve.
Immunohistochemical Staining of CD163 in Muscle Tissue
-
Tissue Preparation: Frozen muscle biopsy sections are cut and mounted on slides.
-
Fixation and Permeabilization: Sections are fixed (e.g., with acetone) and permeabilized if necessary to allow antibody access to intracellular antigens.
-
Blocking: Endogenous peroxidase activity is quenched, and non-specific antibody binding is blocked using a blocking serum.
-
Primary Antibody Incubation: The slides are incubated with a primary monoclonal or polyclonal antibody specific for human CD163.
-
Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate (e.g., DAB) to visualize the location of the CD163 protein.
-
Counterstaining and Mounting: The sections are counterstained with a nuclear stain like hematoxylin (B73222) to visualize cell nuclei and then mounted for microscopic examination.
-
Quantification: The number of CD163-positive cells per unit area is quantified using image analysis software.
Flow Cytometry for Blood CD4+ Activated/Memory T-cells
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
Antibody Staining: The PBMCs are incubated with a cocktail of fluorescently labeled monoclonal antibodies. A typical panel would include:
-
Lineage markers: CD3 (to identify T-cells), CD4 (to identify helper T-cells).
-
Memory markers: CD45RO, CCR7 (to distinguish naïve, central memory, effector memory, and effector T-cells).
-
Activation markers: CD25, CD69, HLA-DR.
-
-
Data Acquisition: The stained cells are run through a flow cytometer, which excites the fluorochromes with lasers and detects the emitted light.
-
Data Analysis: The data is analyzed using specialized software to gate on the CD4+ T-cell population and then to quantify the percentage of cells expressing specific combinations of memory and activation markers.
Signaling Pathways and Experimental Workflows
IL-1 Signaling Pathway and Anakinra's Mechanism of Action
References
- 1. Anakinra treatment in patients with refractory inflammatory myopathies and possible predictive response biomarkers: a mechanistic study with 12 months follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predictive value of serum amyloid a levels for requirement of concomitant methotrexate in tocilizumab initiation: A post hoc analysis of the SURPRISE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. dovepress.com [dovepress.com]
- 5. Monitoring C-reactive protein levels to predict favourable clinical outcomes from tocilizumab treatment in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Anakinra's Anti-Inflammatory Effects: A Comparative Guide for Researchers
Anakinra, a recombinant interleukin-1 receptor antagonist (IL-1Ra), has demonstrated significant anti-inflammatory properties across a range of species. This guide provides a comparative overview of its efficacy, supported by experimental data from human, non-human primate, rat, and mouse models. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical and clinical research.
Mechanism of Action: Targeting the IL-1 Signaling Pathway
Anakinra functions by competitively inhibiting the binding of both interleukin-1 alpha (IL-1α) and interleukin-1 beta (IL-1β) to the IL-1 receptor type I (IL-1RI). This blockade prevents the initiation of the downstream signaling cascade that leads to the production of numerous pro-inflammatory mediators, thereby mitigating the inflammatory response.
Comparative Efficacy Across Species
The anti-inflammatory effects of Anakinra have been evaluated in various species using different models of inflammation. The following tables summarize the quantitative data from key studies.
Table 1: Anakinra Efficacy in Rodent Models of Inflammation
| Species | Model | Dosage | Key Findings | Reference |
| Rat | Collagen-Induced Arthritis (CIA) | 10 mg/kg/day & 100 mg/kg/day (s.c. infusion) | Modest reduction in paw edema (Imax = 0.28).[1] | [1] |
| Rat | Focal Cerebral Ischemia | 5, 10, 20 mg/kg (i.v.) | Dose-dependent decrease in mRNA levels of ICAM-1, iNOS, IL-1β, and TNF-α.[2] | [2] |
| Rat | Intestinal Ischemia/Reperfusion | 50 mg/kg & 100 mg/kg | Inhibition of IL-1α, IL-6, and TNF-α expression; 100 mg/kg better preserved villous structure.[3] | [3] |
| Mouse | Atherosclerosis (ApoE-/-) | 25 mg/kg & 50 mg/kg | Reduced aortic arch plaque size by 30.6% and 25.2% respectively; suppressed IL-1β and IL-6 expression.[4] | [4] |
| Mouse | LPS-Induced Acute Lung Injury | Daily s.c. injection | Reduced levels of MIP-2 and protein in BAL fluid; decreased neutrophils and NK cells in lung tissue.[5] | [5] |
| Mouse | MSU Crystal-Induced Peritonitis (Gout model) | 200 μg (i.p.) | Prevented peritoneal neutrophil accumulation. |
Table 2: Anakinra Efficacy in Human and Non-Human Primates
| Species | Condition/Model | Dosage | Key Findings | Reference |
| Human | Rheumatoid Arthritis | 100 mg/day | Significantly more patients achieved ACR20, ACR50, and ACR70 responses compared to placebo.[6] | [6] |
| Human | VEXAS Syndrome (Clinical Study) | Standard Dosing | 34% global response at 1 month, 22% at 3 months. Canakinumab showed superior response.[7][8] | [7][8] |
| Human | Familial Mediterranean Fever (Colchicine-Resistant) | 100 mg/day | No significant difference in efficacy when compared to Canakinumab.[9] | [9] |
| Non-Human Primate | In Vitro Islet Inflammation (Serum Deprivation) | N/A | Attenuated secretion of IL-1β, IL-6, and TNF-α in cultured islets.[10][11] | [10][11] |
Comparison with Other IL-1 Inhibitors
While direct preclinical comparisons are limited, clinical studies in humans provide some insights into the relative performance of Anakinra against other IL-1 inhibitors, such as Canakinumab (a monoclonal anti-IL-1β antibody).
In patients with VEXAS syndrome, Canakinumab demonstrated a superior clinical response and longer drug survival compared to Anakinra.[7][8] However, in patients with colchicine-resistant Familial Mediterranean Fever, no significant difference in efficacy was observed between the two drugs.[9] These findings suggest that the relative efficacy of different IL-1 inhibitors may be disease-specific.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used in key studies.
Collagen-Induced Arthritis (CIA) in Rats
This model is widely used to mimic human rheumatoid arthritis.
-
Induction: Female Lewis rats are immunized with an emulsion of porcine type II collagen in Incomplete Freund's Adjuvant via subcutaneous injection.[5] A booster immunization is typically given 7 days later.
-
Treatment: Anakinra is administered via subcutaneous infusion at varying doses (e.g., 10 mg/kg/day or 100 mg/kg/day) starting after the onset of arthritis.[1]
-
Assessment: The primary endpoint is the measurement of paw swelling (edema) over time using a plethysmometer. Histopathological analysis of the joints can also be performed to assess inflammation, pannus formation, and cartilage/bone damage.
Carrageenan-Induced Paw Edema in Rodents
This is a classic model of acute inflammation.
-
Induction: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the hind paw of a rat or mouse.[11][12]
-
Treatment: The test compound, such as Anakinra, is typically administered 30-60 minutes prior to the carrageenan injection.
-
Assessment: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The difference in paw volume before and after induction is calculated to determine the extent of edema.
Conclusion
Anakinra consistently demonstrates anti-inflammatory effects across multiple species, validating its mechanism of action as an IL-1 receptor antagonist. While its efficacy relative to other IL-1 inhibitors may vary depending on the specific disease context, it remains a valuable tool for both research and therapeutic applications. The experimental models and protocols outlined in this guide provide a framework for the continued investigation and cross-validation of Anakinra and other anti-inflammatory agents.
References
- 1. Population pharmacokinetic-pharmacodynamic-disease progression model for effects of anakinra in Lewis rats with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anakinra therapy for non-cancer inflammatory diseases [iris.unisr.it]
- 3. Anakinra pharmacokinetics in children and adolescents with systemic-onset juvenile idiopathic arthritis and autoinflammatory syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chondrex.com [chondrex.com]
- 5. Population pharmacokinetic–pharmacodynamic–disease progression model for effects of anakinra in Lewis rats with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. Commentary: Preclinical characterization and clinical development of ILARIS (canakinumab) for the treatment of autoinflammatory diseases - OAK Open Access Archive [oak.novartis.com]
- 10. Anakinra Protects Against Serum Deprivation-Induced Inflammation and Functional Derangement in Islets Isolated From Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Autoimmune Arthritis Preclinical Models | ChemPartner [chempartner.com]
- 12. Frontiers | Anakinra Therapy for Non-cancer Inflammatory Diseases [frontiersin.org]
Anakinra Demonstrates Superior Efficacy Over Placebo in Double-Blind Study of Still's Disease
Anakinra, a recombinant interleukin-1 (IL-1) receptor antagonist, functions by competitively inhibiting the binding of both IL-1α and IL-1β to the IL-1 type I receptor.[1] This action is crucial as activated interleukin-1 pathways are strongly associated with the systemic inflammation characteristic of Still's disease.[1][2]
Quantitative Data Summary
The anaSTILLs study, although terminated early due to slow recruitment, demonstrated a clear and rapid therapeutic benefit of Anakinra.[2][3] The primary objective was to assess the efficacy of Anakinra versus placebo based on the American College of Rheumatology (ACR) 30 response, coupled with the absence of fever at the two-week mark.[2][4]
| Efficacy Outcome (at Week 2) | Anakinra (n=6) | Placebo (n=5) | p-value |
| ACR30 Response with Absence of Fever | 100% (6/6) | 0% (0/5) | 0.0022 |
| ACR50 Response with Absence of Fever | Superior to placebo | 0% (0/5) | Not specified |
| ACR70 Response with Absence of Fever | Superior to placebo | 0% (0/5) | Not specified |
| ACR90 Response with Absence of Fever | Superior to placebo | 0% (0/5) | Not specified |
Data sourced from the anaSTILLs study abstracts.[2][3][4]
Notably, all patients in the placebo group discontinued (B1498344) the study within six weeks due to progressive disease, lack of efficacy, or patient withdrawal.[4] In contrast, the clinical responses in patients treated with Anakinra were sustained throughout the study period.[3]
Experimental Protocols
The methodology for the anaSTILLs trial provides a framework for a well-controlled study of Anakinra in Still's disease.
Study Design: A randomized, double-blind, placebo-controlled, 12-week study.[3][4]
Participant Criteria: Patients with active and newly diagnosed (within 6 months) Still's disease.[3] Diagnosis was based on adapted International League of Associations for Rheumatology (ILAR) criteria for patients under 16 years of age, and Yamaguchi criteria for those 16 and older.[3]
Treatment Arms:
-
Anakinra 2 mg/kg (maximum 100 mg/day)
-
Anakinra 4 mg/kg (maximum 200 mg/day)
-
Placebo[3]
Primary Endpoint: The primary measure of efficacy was the proportion of patients achieving an ACR30 response with a concurrent absence of fever at Week 2.[3][4]
Secondary Endpoints: These included early onset of efficacy, sustained efficacy, time to study drug discontinuation, safety, pharmacokinetics, clinical signs, and biomarkers.[2]
Visualizing the Mechanism and Workflow
To better understand the biological and clinical processes, the following diagrams illustrate the interleukin-1 signaling pathway and the experimental workflow of the anaSTILLs study.
Caption: Anakinra competitively blocks IL-1α and IL-1β from binding to the IL-1 receptor.
Caption: Workflow of the randomized, double-blind, placebo-controlled anaSTILLs trial.
References
- 1. Anakinra in Still’s disease: a profile of its use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Randomized, Double-blind, Placebo-controlled Study of Anakinra in Pediatric and Adult Patients with Still’s Disease - ACR Meeting Abstracts [acrabstracts.org]
- 4. A Randomized, Double-Blind, Placebo-Controlled Study of Anakinra in Pediatric and Adult Patients with Still’s Disease - ACR Meeting Abstracts [acrabstracts.org]
- 5. KINERET® (anakinra) Official HCP Website | The Role of IL-1 [kineretrxhcp.com]
Evaluating the Long-Term Safety Profile of Anakinra Versus Canakinumab: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the long-term safety profiles of biologic therapies is paramount. This guide provides an objective comparison of two interleukin-1 (IL-1) inhibitors, Anakinra (Kineret®) and Canakinumab (Ilaris®), focusing on their long-term safety data derived from clinical trials, post-marketing surveillance, and comparative studies.
Anakinra is a recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra), while Canakinumab is a human monoclonal antibody that selectively neutralizes IL-1β.[1][2] Both drugs are effective in treating a range of autoinflammatory diseases by targeting the IL-1 signaling pathway, a key mediator of inflammation.[3] However, their distinct mechanisms of action and pharmacokinetic profiles contribute to differences in their long-term safety.
Quantitative Safety Data Comparison
The following table summarizes the incidence of key adverse events (AEs) associated with long-term treatment with Anakinra and Canakinumab, compiled from various studies. Rates are presented as events per 100 patient-years or as percentages where specified.
| Adverse Event Category | Anakinra | Canakinumab | Head-to-Head Comparative Data |
| Serious Infections | 2.6 - 5.37 events per 100 patient-years[4][5] | 3.39 - 4.1 events per 100 patient-years[6][7] | In a study on VEXAS syndrome, infections were more frequent in the Anakinra group (31%) compared to the Canakinumab group (11%).[8] |
| Injection Site Reactions (ISRs) | High incidence, reported in up to 71% of patients in some studies.[9] Often cited as a common reason for discontinuation.[10] | Lower incidence compared to Anakinra. A real-world study showed a higher frequency of ISRs with Anakinra.[11] In a VEXAS syndrome study, ISRs were recorded only in the Anakinra group (47% vs 0%).[8] | A retrospective study found a lower rate of ISRs with Canakinumab compared to other IL-1 blockers.[11] |
| Neutropenia | Severe neutropenia has been observed, leading to discontinuation in some cases.[10][12] | The most common treatment-emergent adverse event in one study was neutropenia.[13] | A study on FMF reported one case of severe neutropenia with Anakinra and none with Canakinumab.[10][12] |
| Gastrointestinal Disorders | Less frequently reported as a primary concern. | Associated with more gastrointestinal disorders (abdominal pain, mouth ulceration, inflammatory bowel disease) in a real-world pharmacovigilance study.[11] | - |
| Respiratory Disorders | Upper respiratory tract infections are common. | Associated with more respiratory disorders (cough, oropharyngeal pain, rhinorrhea), particularly in minors, in a real-world pharmacovigilance study.[11] | - |
| Malignancies | Incidence generally consistent with expected rates in the treated population. One 3-year study reported a higher than expected incidence of melanoma and lymphoma.[9] | No new safety signals for malignancies have been consistently reported in long-term studies.[12] | No significant safety signals related to malignancy were observed for either drug in a large pharmacovigilance study.[11] |
Experimental Protocols: Monitoring Long-Term Safety
The long-term safety of Anakinra and Canakinumab is primarily assessed through a combination of clinical trials (including open-label extension phases) and post-marketing pharmacovigilance.
Key Methodologies:
-
Adverse Event (AE) and Serious Adverse Event (SAE) Monitoring: In clinical trials, AEs and SAEs are systematically collected at each study visit. This involves questioning the patient, physical examinations, and laboratory tests. Events are coded using standardized terminologies like the Medical Dictionary for Regulatory Activities (MedDRA). The severity and relationship to the study drug are assessed by the investigator.[13][14][15]
-
Pharmacovigilance and Spontaneous Reporting Systems: Post-marketing safety is monitored through spontaneous reports from healthcare professionals and patients to regulatory agencies like the FDA's Adverse Event Reporting System (FAERS). These systems are crucial for identifying rare or long-term adverse drug reactions that may not have been apparent in clinical trials.[11][16]
-
Patient Registries: Long-term observational studies, often in the form of patient registries, collect real-world data on the safety and effectiveness of these drugs over extended periods. These registries provide valuable insights into the performance of the drugs in a broader patient population and under real-world conditions.[7]
-
Laboratory Assessments: Regular monitoring of hematology (e.g., neutrophil counts), liver function tests, and renal function is a standard component of safety protocols in clinical trials of both Anakinra and Canakinumab.[13][14]
Signaling Pathways and Experimental Workflow
IL-1 Signaling Pathway and Mechanisms of Action
Anakinra and Canakinumab both target the Interleukin-1 (IL-1) signaling pathway, but at different points. IL-1α and IL-1β are pro-inflammatory cytokines that bind to the IL-1 receptor type 1 (IL-1R1), initiating a signaling cascade that leads to the transcription of inflammatory genes.
Caption: IL-1 signaling and drug mechanisms.
Anakinra acts as a competitive antagonist, binding to IL-1R1 without activating it, thereby blocking both IL-1α and IL-1β from binding.[17] Canakinumab is a monoclonal antibody that specifically binds to and neutralizes IL-1β, preventing it from interacting with IL-1R1.[2]
Experimental Workflow for Long-Term Safety Assessment
The following diagram illustrates a generalized workflow for assessing the long-term safety of biologic drugs like Anakinra and Canakinumab, from data collection to regulatory action.
Caption: Long-term safety assessment workflow.
This workflow highlights the continuous nature of safety evaluation for biologic therapies, integrating data from multiple sources to inform regulatory decisions and clinical practice.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of action of Canakinumab? [synapse.patsnap.com]
- 3. Efficacy and safety of anakinra and canakinumab in PSTPIP1-associated inflammatory diseases: a comprehensive scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety of extended treatment with anakinra in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term Safety Profile of Anakinra in Patients with Systemic Juvenile Idiopathic Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 6. Long-term safety of canakinumab in patients with systemic juvenile idiopathic arthritis: 5-year results from the Childhood Arthritis and Rheumatology Research Alliance (CARRA) registry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term safety and effectiveness of canakinumab therapy in patients with cryopyrin-associated periodic syndrome: results from the β-Confident Registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative efficacy and safety of anakinra and canakinumab in patients with VEXAS syndrome - an international multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of anakinra for the treatment of rheumatoid arthritis: an update of the Oregon Drug Effectiveness Review Project - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term safety and efficacy of anakinra and canakinumab in patients with familial Mediterranean fever: a single-centre real-life study with 101 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Post-marketing safety of anakinra and canakinumab: a real-world pharmacovigilance study based on FDA adverse event reporting system [frontiersin.org]
- 12. clinexprheumatol.org [clinexprheumatol.org]
- 13. The IL-1β inhibitor canakinumab in previously treated lower-risk myelodysplastic syndromes: a phase 2 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. Rapid and Sustained Long‐Term Efficacy and Safety of Canakinumab in Patients With Cryopyrin‐Associated Periodic Syndrome Ages Five Years and Younger - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacovigilance for Biologics Explained: Ultimate Guide to Post-Marketing Safety and Compliance – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: 10 Essential Procedures for the Proper Disposal of Anti-inflammatory Agents
The responsible disposal of anti-inflammatory agents is a critical aspect of laboratory safety, environmental protection, and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of these compounds.
Before initiating any disposal, it is imperative to consult the Safety Data Sheet (SDS) for the specific anti-inflammatory agent.[1][2] The SDS provides detailed information regarding the compound's hazards, handling procedures, and specific disposal instructions. In the absence of an SDS, the compound should be treated as a hazardous chemical.
Disposal of Bulk, Unused, or Expired Anti-inflammatory Agents
This procedure applies to pure chemical substances in their original containers.
-
Hazard Assessment: Review the SDS to determine the specific hazards associated with the compound. Pay close attention to toxicity, flammability, and reactivity information.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles with side shields.[1][2] If there is a risk of dust or aerosol formation, a NIOSH/MSHA-approved respirator should be used.[2]
-
Waste Classification: Based on the SDS and institutional guidelines, classify the agent as hazardous waste. Most anti-inflammatory agents, due to their biological activity and potential environmental toxicity, should be managed as such.
-
Packaging and Labeling: Do not remove the agent from its original container. The container should be in good condition and securely sealed. Affix a "Hazardous Waste" label to the container, clearly identifying the contents as "Waste [Name of Anti-inflammatory Agent]."[3]
-
Segregation and Storage: Store the container in a designated hazardous waste satellite accumulation area, away from incompatible materials.[2]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][2]
Disposal of Dilute Aqueous Solutions of Anti-inflammatory Agents
This procedure is for solutions containing low concentrations of anti-inflammatory compounds.
-
Prohibition of Drain Disposal: Do not dispose of solutions containing anti-inflammatory agents down the drain.[2] These compounds can be toxic to aquatic life and may not be effectively removed by wastewater treatment plants.[2]
-
Waste Collection: Collect the aqueous waste in a dedicated, leak-proof, and chemically compatible container.[3]
-
Labeling: Clearly label the container with "Hazardous Waste," the name of the anti-inflammatory agent, the solvent (e.g., water), and the approximate concentration.[3]
-
Container Management: Keep the container sealed when not in use and store it in a secondary containment tray to prevent spills.
-
EHS Coordination: When the container is full (not exceeding 90% capacity), contact your EHS department for disposal.[3]
Disposal of Contaminated Solid Labware
This procedure covers items such as gloves, pipette tips, weigh boats, and contaminated paper towels.
-
Segregation: At the point of generation, separate contaminated solid waste from non-hazardous trash.
-
Collection: Place all solid waste that has come into contact with the anti-inflammatory agent into a designated, clearly labeled hazardous waste container.[3] This is often a sturdy bag or a lined pail.
-
Labeling: The container must be labeled "Hazardous Waste" and should indicate the type of contaminant (e.g., "Solid Waste Contaminated with [Name of Anti-inflammatory Agent]").
-
Storage: Store the sealed container in the designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department.
Disposal of Spill Cleanup Materials
This procedure addresses the disposal of materials used to clean up spills of anti-inflammatory agents.
-
Containment and Cleanup: In the event of a spill, follow your laboratory's established spill response protocol. Use an appropriate absorbent material for liquid spills.
-
Collection of Debris: Carefully collect all spill cleanup materials, including absorbent pads, contaminated PPE, and any broken glassware, into a designated hazardous waste container.
-
Labeling: Label the container "Hazardous Waste: Spill Debris" and list the name of the spilled anti-inflammatory agent and any other chemicals involved.
-
Decontamination: Decontaminate the spill area according to the SDS recommendations. Any materials used for decontamination should also be disposed of as hazardous waste.
-
EHS Notification and Disposal: Report the spill to your EHS department and arrange for the disposal of the waste container.
Disposal of Expired Investigational Anti-inflammatory Drugs
This procedure is for new or uncharacterized compounds used in research.
-
Treat as Hazardous: All investigational drugs, especially those with unknown toxicological profiles, must be treated as hazardous waste.[4]
-
Consult EHS: Before initiating disposal, contact your EHS department for guidance, as specific protocols may apply to investigational compounds.[4]
-
Segregation and Containment: Keep the investigational drug waste separate from all other waste streams in a dedicated, securely sealed container.
-
Comprehensive Labeling: The hazardous waste label should include the chemical name or code, the phrase "Hazards Not Fully Known," the principal investigator's name, and the laboratory location.
-
Documentation and Disposal: Maintain detailed records of the disposal of investigational compounds.[1] Arrange for disposal through your EHS department, which will coordinate with a certified hazardous waste vendor.[1][4]
Disposal of Aspirin (B1665792) from Educational Laboratory Experiments
This procedure is tailored for the common synthesis of aspirin in academic settings.
-
Waste Collection: All waste from the aspirin synthesis, including the crude product, filter paper, and any remaining reagents, must be collected in a designated organic waste container.[5][6]
-
Prohibition of Ingestion: The synthesized aspirin is impure and must not be ingested.[5]
-
Container Labeling: The waste container should be labeled "Hazardous Waste: Aspirin Synthesis Waste" and list the chemical constituents.
-
Fume Hood Use: Handle reagents like acetic anhydride (B1165640) in a fume hood and do not pour them down the drain.[6]
-
Disposal Protocol: Follow the institution's guidelines for the disposal of organic chemical waste, coordinated through the EHS department.
Disposal of Anti-inflammatory Agents Mixed with Other Hazardous Waste
This procedure addresses complex waste streams.
-
Compatibility Check: Never mix different waste streams unless their compatibility is known and confirmed.[7] Mixing incompatible chemicals can lead to dangerous reactions.[7]
-
Detailed Labeling: If an anti-inflammatory agent is part of a mixed hazardous waste stream, the label must list all chemical components with their approximate concentrations.[3]
-
Segregation: Keep the mixed waste container separate from other waste streams to prevent accidental mixing.
-
EHS Consultation: Consult with your EHS department to ensure the mixed waste is properly characterized and to determine the appropriate disposal pathway.
-
Professional Disposal: Arrange for disposal through your EHS department, providing them with all the necessary information about the waste composition.
Disposal of Empty Containers of Anti-inflammatory Agents
This procedure outlines the handling of containers that previously held anti-inflammatory agents.
-
Triple Rinsing: For containers of non-acutely toxic anti-inflammatory agents, triple rinse the empty container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.
-
Label Defacement: After triple rinsing, deface or remove the original label to prevent misuse.
-
Disposal of Rinsed Containers: Once triple-rinsed and the label is removed, the container can typically be disposed of in the regular trash or recycled, depending on institutional policy.
-
Acutely Hazardous Agents: For containers that held acutely hazardous (P-listed) anti-inflammatory agents, the empty container is still considered hazardous waste and must be disposed of through the EHS department without rinsing.
-
Consult EHS: If there is any doubt about the toxicity of the agent, treat the empty container as hazardous waste and consult your EHS department.
Disposal of Anti-inflammatory Agents with Unknown Hazards
This procedure is for situations where the specific properties of a compound are not known.
-
Assume High Hazard: Treat any unknown chemical as highly hazardous, including toxic, flammable, and reactive.
-
Minimize Handling: Handle the material as little as possible. Do not attempt to open a container if the contents are unknown or appear to have degraded.
-
Isolate and Secure: Isolate the container in a secure area, away from other chemicals and personnel.
-
Contact EHS Immediately: Do not attempt to dispose of the material yourself. Contact your EHS department immediately for assistance with identification and disposal.
-
Provide All Available Information: Gather any information available about the unknown substance, such as its origin or potential identity, to assist EHS in its assessment.
Documentation and Record-Keeping for Disposal
This procedure ensures a complete record of waste management.
-
Maintain a Waste Log: Keep a detailed log of all hazardous waste generated in the laboratory. For each waste container, record the contents, accumulation start date, and the date it was sent for disposal.
-
Accurate Labeling: Ensure all hazardous waste labels are filled out completely and accurately.
-
Retain Manifests: Keep copies of all hazardous waste manifests provided by the disposal vendor. These documents serve as proof of proper disposal.
-
Training Records: Maintain records of hazardous waste management training for all laboratory personnel.
-
Review and Update: Periodically review your laboratory's waste disposal procedures to ensure they are up-to-date with current regulations and institutional policies.
Quantitative Data for Disposal of Anti-inflammatory Agents
The following table provides a summary of relevant quantitative data for the disposal of chemical waste, including some anti-inflammatory agents. It is crucial to consult your institution's specific guidelines and the SDS for each chemical, as local regulations may vary.
| Parameter | Guideline/Value | EPA Waste Code | Notes |
| Ignitability | Flashpoint < 60°C (140°F) | D001 | Applies to solutions containing ≥24% alcohol.[8] |
| Corrosivity | pH ≤ 2 or pH ≥ 12.5 | D002 | [8] |
| Reactivity | Unstable, reacts violently with water, or generates toxic gases | D003 | [8] |
| Toxicity | Exceeds concentration limits for specific contaminants (e.g., heavy metals) | D004-D043 | Determined by Toxicity Characteristic Leaching Procedure (TCLP). |
| Acutely Hazardous Waste | Commercial chemical products that are fatal to humans in low doses | P-listed | Includes Warfarin (P001).[8][9] Empty containers are also considered hazardous. |
| Toxic Waste | Commercial chemical products with toxic effects | U-listed | Includes Mitomycin (U010) and Chlorambucil (U035).[8][9] |
| Drain Disposal (General) | Prohibited for most anti-inflammatory agents | N/A | Due to aquatic toxicity.[2] |
| Drain Disposal (Limited) | Some institutions may allow very dilute (<1%) solutions of specific non-hazardous chemicals. Requires EHS approval. | N/A | Wastes must not be intentionally diluted to meet requirements.[10] |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols for handling hazardous chemical waste. Specific experimental protocols that generate anti-inflammatory agent waste should incorporate these disposal steps into their methodology section. For instance, a protocol for the synthesis of a novel anti-inflammatory compound should include a "Waste Disposal" section detailing how to manage unreacted starting materials, the final product, and any contaminated materials, referencing the 10 procedures listed in this guide.
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of anti-inflammatory agents in a laboratory setting.
Disposal workflow for anti-inflammatory agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 7. benchchem.com [benchchem.com]
- 8. pwaste.com [pwaste.com]
- 9. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 10. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Anti-inflammatory Agent 10
In the dynamic landscape of drug discovery and development, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling Anti-inflammatory Agent 10, a potent compound requiring stringent safety protocols. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Immediate Safety and Handling
Before beginning any work with this compound, it is mandatory to read and fully understand the Safety Data Sheet (SDS).[1] This compound is considered a highly potent active pharmaceutical ingredient (HPAPI), and as such, presents significant health risks upon exposure.[1]
Engineering Controls: As a primary measure of protection, all handling of this compound in powder form should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1][2] The facility's airflow should be designed for single-pass to prevent cross-contamination, with air pressure differentials maintaining handling areas at negative pressure to adjacent spaces.[2]
Personal Protective Equipment (PPE): The minimum required PPE for handling this compound includes a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[3][4] For tasks with a higher risk of aerosol generation, additional respiratory protection and double gloving may be necessary.[5]
Quantitative Exposure and Hazard Data
The following table summarizes the key occupational exposure limits and hazard classifications for this compound, based on data for potent corticosteroids.
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) | 0.03-10 µg/m³ | [1] |
| Hazard Category | 3 (High Potency) | [2] |
| GHS Classification | Reproductive Toxicity Category 1B, Skin Sensitization Category 1 | [6] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Ingestion |
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the designated workspace within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Aliquoting: Carefully weigh the powdered compound in a ventilated balance enclosure.[1] Use appropriate tools to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solvent to the powdered agent slowly to avoid splashing. All containers with solutions should be clearly labeled and sealed.[5]
-
Post-Handling: After handling, wipe down the work area with a suitable deactivating solution, if available, or a cleaning agent known to be effective.[7]
-
Waste Disposal: All contaminated materials, including gloves, bench paper, and unused compound, must be disposed of as hazardous chemical waste in designated, sealed containers.[8] Improper disposal, such as discarding in regular trash or drains, is strictly prohibited.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water.[6]
-
Eye Contact: Flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open.[8]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Visual Workflow and Decision Guides
To further clarify the necessary procedures and logical steps for safely handling this compound, the following diagrams have been created.
Caption: Workflow for handling this compound.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. escopharma.com [escopharma.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 5. pccarx.com [pccarx.com]
- 6. merck.com [merck.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
